Chlorosoman
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[chloro(methyl)phosphoryl]oxy-2,2-dimethylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBZVNXJMOQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | CHLOROSOMAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863993 | |
| Record name | Chlorosoman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorosoman is a chemical weapon which is related to soman. Structurally, chlorosoman differs from soman only in that the fluorine atom in soman is replaced by a chlorine atom in chlorosoman. This change is only expected to have a small effect on chlorosoman's chemical reactivity as compared to the reactivity of soman. See the chemical datasheet for soman for more information. | |
| Record name | CHLOROSOMAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7040-57-5 | |
| Record name | CHLOROSOMAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphonochloridic acid, P-methyl-, 1,2,2-trimethylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7040-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorosoman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorosoman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROSOMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chlorosoman chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman, with the IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is an organophosphorus compound that is a chlorine analog of the nerve agent Soman.[1][2][3] Structurally, the fluorine atom in Soman is replaced by a chlorine atom in this compound.[2][4] While it is a highly toxic compound, it is reported to be at least 2.5 times less toxic than Soman.[1] Primarily, this compound is recognized as a precursor substance in the synthesis of Soman.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, and available technical information.
Chemical Structure and Identifiers
The chemical identity of this compound is well-established, with a specific molecular formula and various identifiers.
Key Identifiers
| Identifier | Value |
| IUPAC Name | 3,3-Dimethylbutan-2-yl methylphosphonochloridate[1] |
| Other Names | Pinacolyl methylphosphonochloridate[1][3] |
| CAS Number | 7040-57-5[1] |
| Molecular Formula | C7H16ClO2P[1][3] |
| SMILES | CC(C(C)(C)C)OP(=O)(C)Cl[1][5] |
| InChI Key | XVNBZVNXJMOQEX-UHFFFAOYSA-N[1] |
Chemical Structure Visualization
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that some of these properties are estimated.[1]
| Property | Value | Unit |
| Molar Mass | 198.63 | g·mol−1[1][3] |
| Solubility in water | 1,030 | mg/L[1][3] |
| Vapor Pressure | 0.207 | mm Hg[1][3] |
Synthesis and Reactivity
Synthesis Protocols
This compound can be synthesized through methods analogous to the production of Soman, with the key difference being the omission of the fluoridation step.[1] Two primary synthetic routes have been described:
-
Finkelstein Reaction: This method involves the reaction of Soman with a solution of sodium chloride in dimethylformamide (DMF).[1]
-
Metathetic Reaction: A hypothetical fluoride substitution can be achieved through the reaction of Soman with anhydrous aluminum chloride and sodium chloride in a suitable solvent. This reaction precipitates sodium hexafluoroaluminate.[1]
A general synthesis pathway involves the reaction of methylphosphonic dichloride and pinacolyl alcohol.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (7040-57-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorosoman
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman (Pinacolyl methylphosphonochloridate) is an organophosphorus compound that is a chlorinated analog of the nerve agent Soman.[1][2] Due to its structural similarity to Soman, it is also highly toxic.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, leveraging data from its closely related analog, Soman, where direct experimental data for this compound is unavailable. This document is intended for use by researchers and professionals in the fields of chemistry, toxicology, and drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that many of the physical properties are estimated based on its structural similarity to Soman.[1][2]
| Property | Value (this compound) | Value (Soman - for comparison) | Reference |
| Molecular Formula | C₇H₁₆ClO₂P | C₇H₁₆FO₂P | [2][3] |
| Molar Mass | 198.63 g/mol | 182.17 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid, may discolor to dark brown with age | [3][4] |
| Odor | Not reported | Faint camphor or rotting fruit odor | [3][5] |
| Melting Point | Data unavailable | -42 °C | [3] |
| Boiling Point | Data unavailable | 167-200 °C | [4] |
| Density | Data unavailable | 1.02 g/mL at 25 °C | [4] |
| Vapor Pressure | 0.207 mm Hg (at 25 °C) | 0.40 mm Hg (at 25 °C) | [1][2] |
| Solubility in Water | 1,030 mg/L | 21 g/L (slightly soluble) | [2][4] |
Reactivity and Chemical Profile
This compound is expected to have a reactivity profile similar to that of Soman.[6] Upon contact with water, it is expected to hydrolyze, forming corrosive hydrochloric acid.[7] When heated to decomposition, it is expected to emit toxic fumes containing chlorides.[7]
Like Soman, this compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[3][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent toxic effects.[8][9]
Experimental Protocols
Synthesis of this compound
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Detection of this compound
The detection of this compound, similar to other nerve agents, can be performed using advanced analytical techniques. A general protocol for the analysis of a sample suspected of containing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5ms)
-
Helium carrier gas
-
Sample containing or suspected of containing this compound
-
Solvent for sample dilution (e.g., dichloromethane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Sample Preparation: In a certified chemical safety laboratory, dilute a small, known quantity of the sample in an appropriate solvent.
-
GC-MS Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the initial oven temperature to 40 °C and hold for 3 minutes.
-
Program the oven to ramp up to 300 °C at a rate of 8 °C/minute and hold for 3 minutes.
-
Set the helium carrier gas flow rate to 0.8 mL/minute.
-
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire mass spectra over a scanning range of m/z 29–600.
-
Analysis: Analyze the resulting chromatogram and mass spectra to identify the peak corresponding to this compound and its characteristic fragmentation pattern.
Signaling Pathways
The primary mechanism of action for this compound is the irreversible inhibition of acetylcholinesterase (AChE).[3][8] This disrupts the normal hydrolysis of acetylcholine (ACh), leading to its accumulation in the synapse and hyperactivation of cholinergic pathways.
Acetylcholinesterase Inhibition Signaling Pathway
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Experimental Workflow for Toxicity Assessment
A generalized workflow for assessing the toxicity of this compound in a preclinical in vivo model is presented below. This workflow emphasizes safety and ethical considerations.
In Vivo Toxicity Assessment Workflow
Caption: General experimental workflow for in vivo toxicity assessment of this compound.
References
- 1. nrt.org [nrt.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Soman | C7H16FO2P | CID 7305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Soman (GD): Nerve Agent | NIOSH | CDC [cdc.gov]
- 5. portal.ct.gov [portal.ct.gov]
- 6. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chlorosoman (CAS No. 7040-57-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chlorosoman is a Schedule 1 chemical under the Chemical Weapons Convention. Its synthesis, transfer, and use are highly regulated. This document is intended for informational and research purposes only and does not endorse or provide guidance for the illicit production or use of this compound.
Introduction
This compound, with the CAS number 7040-57-5, is an organophosphorus compound and a direct analog of the nerve agent Soman.[1] Structurally, it differs from Soman by the substitution of a chlorine atom for the fluorine atom.[2] Primarily known as a precursor in the synthesis of Soman, this compound itself is a potent cholinesterase inhibitor and is considered a highly toxic chemical.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, toxicological data, and general methodologies for its synthesis and analysis.
Chemical and Physical Properties
This compound, also known by its IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, possesses the chemical formula C7H16ClO2P.[1] While some of its physical properties have been estimated, they provide a baseline for its handling and characterization in a research setting.
| Property | Value | Reference(s) |
| CAS Number | 7040-57-5 | [1] |
| IUPAC Name | 3,3-Dimethylbutan-2-yl methylphosphonochloridate | [1] |
| Synonyms | Pinacolyl methylphosphonochloridate, O-Pinacolyl methylphosphonochloridate | [3] |
| Molecular Formula | C7H16ClO2P | [3] |
| Molar Mass | 198.63 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | [2] |
| Boiling Point | 84 °C at 4 Torr | [3] |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility in Water | 1,030 mg/L (Estimated) | [1] |
| Vapor Pressure | 0.207 mm Hg (Estimated) | [1] |
Toxicology and Mechanism of Action
The primary mechanism of toxicity for this compound, like other organophosphate nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4][5]
Acetylcholinesterase Inhibition
AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. By irreversibly binding to the serine hydroxyl group in the active site of AChE, this compound inactivates the enzyme. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[2][4]
Physiological Effects
The overstimulation of cholinergic receptors leads to a toxidrome known as a "cholinergic crisis," characterized by a range of symptoms affecting various organ systems. These can be broadly categorized as:
-
Muscarinic effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (vomiting), as well as bronchospasm and bronchorrhea.
-
Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis, including paralysis of the respiratory muscles.
-
Central Nervous System (CNS) effects: Confusion, seizures, and respiratory depression.
Death from this compound poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the diaphragm.
Quantitative Toxicity Data
| Species | Route of Administration | LD50 | Reference(s) |
| Mouse | Subcutaneous | 185 mg/kg |
Experimental Protocols
Note: The synthesis and handling of this compound require specialized laboratory facilities and strict adherence to safety protocols due to its high toxicity. The following are general descriptions of methodologies and should not be attempted without proper expertise and facilities.
Synthesis
A common method for the synthesis of this compound involves the reaction of methylphosphonic dichloride with pinacolyl alcohol.[6]
Reaction Scheme:
Methylphosphonic dichloride + Pinacolyl alcohol → this compound + Hydrogen chloride
Another reported synthetic route is the Finkelstein reaction, where Soman is treated with sodium chloride in a suitable solvent like dimethylformamide (DMF) to replace the fluorine atom with chlorine.[1]
A detailed, step-by-step experimental protocol for these syntheses is not available in the public literature.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detection and identification of this compound.[7] Due to the polar nature of its degradation products, derivatization is often required for effective GC analysis.
General GC-MS Protocol for Related Compounds:
-
Sample Preparation:
-
Extraction of the analyte from the matrix (e.g., soil, water) using an appropriate solvent.
-
Concentration of the extract.
-
Derivatization (e.g., silylation) to increase volatility and thermal stability.
-
-
GC Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
-
MS Detection:
-
Ionization: Electron Impact (EI).
-
Analysis Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
-
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for GC-MS Analysis
Caption: General Workflow for the Analysis of this compound Precursors.
Conclusion
This compound (CAS No. 7040-57-5) is a highly toxic organophosphorus compound with significant relevance in the context of chemical defense and security due to its role as a precursor to the nerve agent Soman. Its primary toxic action is through the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. While general synthetic and analytical methods are established, detailed experimental protocols and comprehensive quantitative toxicological data, particularly regarding its interaction with acetylcholinesterase, are not widely available in the public domain. This guide provides a consolidated overview of the existing knowledge on this compound to aid researchers and professionals in understanding its fundamental properties and the methodologies for its study. Extreme caution and strict adherence to regulatory guidelines are imperative when dealing with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Acute Organophosphate Nephrotoxicity [mdpi.com]
- 3. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Cognitive and Cellular Effects of Combined Organophosphate Toxicity and Mild Traumatic Brain Injury | Semantic Scholar [semanticscholar.org]
- 5. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Mechanism of Action of Soman on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which the organophosphorus nerve agent soman exerts its potent inhibitory effects on acetylcholinesterase (AChE). It delves into the kinetics of the irreversible inhibition, the process of "aging," and the experimental protocols used to characterize these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of medical countermeasures against nerve agent poisoning.
Introduction
Soman (O-Pinacolyl methylphosphonofluoridate) is a highly toxic organophosphorus compound classified as a nerve agent. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis, characterized by seizures, respiratory arrest, and death.[1] Understanding the precise mechanism of soman's action on AChE is paramount for the development of effective antidotes and therapeutic strategies.
The Molecular Mechanism of Soman Inhibition
The interaction of soman with acetylcholinesterase is a multi-step process involving initial binding, phosphonylation of the active site, and a subsequent process known as "aging."
Phosphonylation of the Acetylcholinesterase Active Site
Soman, similar to other organophosphorus nerve agents, acts as an irreversible inhibitor of AChE by covalently modifying the catalytic serine residue (Ser200) located within the enzyme's active site. The process begins with the formation of a reversible enzyme-inhibitor complex, followed by the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of soman. This results in the formation of a stable phosphonyl-enzyme conjugate and the displacement of the fluoride leaving group.[1]
The bimolecular rate constant for the inhibition of human acetylcholinesterase by soman has been reported, although values in the literature can vary. One study reports a bimolecular inhibition rate constant of 0.86 ± 0.2 M⁻¹ min⁻¹ for human AChE.[2]
The "Aging" Process
A crucial and defining characteristic of soman-inhibited AChE is the rapid "aging" of the phosphonyl-enzyme conjugate. Aging is a time-dependent dealkylation process where the pinacolyl group is cleaved from the phosphorus atom.[3] This dealkylation results in a negatively charged phosphonate monoanion covalently bound to the serine residue.
The aged enzyme is refractory to reactivation by currently available oxime antidotes, such as pralidoxime (2-PAM).[3] The presence of the negative charge on the aged adduct is thought to electrostatically repel the nucleophilic oxime, preventing it from reaching the phosphorus atom and regenerating the active enzyme. The rapid rate of aging is a major challenge in the medical management of soman poisoning.
The rate constant for the aging of soman-inhibited AChE has been determined to be 4.0 x 10⁻² min⁻¹ at pH 7.6 and 25°C. The activation energy for this process at pH 7.0 is 6.12 x 10⁴ J/mol .[4]
Quantitative Data on Soman-Acetylcholinesterase Interactions
The following tables summarize the available quantitative data for the interaction of soman with acetylcholinesterase.
| Parameter | Value | Species/Conditions |
| Bimolecular Inhibition Rate Constant (kᵢ) | 0.86 ± 0.2 M⁻¹ min⁻¹ | Human Acetylcholinesterase |
| Aging Rate Constant (kₐ) | 4.0 x 10⁻² min⁻¹ | pH 7.6, 25°C |
| Aging Activation Energy | 6.12 x 10⁴ J/mol | pH 7.0 |
| LD₅₀ (Subcutaneous) | 124 µg/kg | Mouse |
| LD₅₀ (Subcutaneous, 4h post-exposure with treatment) | 20 µg/kg | Mouse |
Note: The reported bimolecular inhibition rate constant appears unusually low for a potent nerve agent and should be interpreted with caution. Further verification from additional studies is recommended.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of soman on acetylcholinesterase.
Determination of Acetylcholinesterase Activity (Ellman's Assay)
The Ellman's assay is a widely used, robust, and sensitive colorimetric method for measuring AChE activity.
Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATChI) solution (75 mM in deionized water)
-
Acetylcholinesterase (e.g., from electric eel or recombinant human)
-
Soman solution (prepared in an appropriate solvent, e.g., isopropanol, and serially diluted)
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixture (final volume 200 µL):
-
130 µL Phosphate buffer (pH 8.0)
-
10 µL DTNB solution
-
20 µL AChE solution
-
20 µL of either buffer (for control) or soman solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of ATChI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
Determination of Irreversible Inhibition Kinetics (Phosphonylation Rate)
This protocol determines the rate of covalent bond formation between soman and AChE.
Principle: The enzyme is incubated with the irreversible inhibitor for varying periods. At specific time points, an aliquot of the mixture is diluted into a solution containing the substrate, and the residual enzyme activity is measured. The rate of inhibition is determined by plotting the natural logarithm of the percentage of remaining activity against time.
Procedure:
-
Inhibition Reaction: Prepare a mixture of AChE and a known concentration of soman in a suitable buffer at a constant temperature.
-
Time-course Sampling: At various time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the inhibition mixture.
-
Activity Measurement: Immediately dilute the aliquot into a cuvette or microplate well containing the Ellman's assay reagents (phosphate buffer, DTNB, and ATChI) to a dilution factor that effectively stops the inhibition reaction. Measure the residual AChE activity as described in section 4.1.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining AChE activity (ln[% Activity]) versus the incubation time. The slope of the resulting linear plot gives the apparent first-order rate constant (k_obs). The bimolecular rate constant (kᵢ) can be calculated if the inhibitor concentration is known and is in large excess over the enzyme concentration.
Determination of Aging Kinetics
This protocol measures the rate at which the soman-inhibited AChE becomes resistant to reactivation by an oxime.
Principle: AChE is first completely inhibited by soman. The inhibited enzyme is then incubated for various periods to allow for aging. At each time point, an aliquot is treated with a reactivating agent (an oxime), and the extent of reactivation is measured. The rate of aging is determined by the decrease in the ability of the oxime to reactivate the enzyme over time.
Procedure:
-
Inhibition: Incubate a solution of AChE with a concentration of soman sufficient to cause >99% inhibition.
-
Aging: Maintain the inhibited enzyme solution at a constant temperature (e.g., 25°C).
-
Time-course Reactivation: At various time intervals (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the inhibited enzyme solution and add a high concentration of an oxime reactivator (e.g., 2-PAM). Allow the reactivation to proceed for a fixed time.
-
Activity Measurement: Measure the recovered AChE activity using the Ellman's assay as described in section 4.1.
-
Data Analysis: Plot the percentage of reactivatable enzyme (calculated from the recovered activity) against the aging time. The data is then fitted to a first-order decay equation to determine the aging rate constant (kₐ).
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Is Acetylcholinesterase Phosphonylated by Soman? An Ab Initio QM/MM Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aging of soman-inhibited acetylcholinesterase: PH-rate profiles and temperature dependence in absence and in presence of effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Chlorosoman: An In-depth Technical Guide
An important introductory note: Chlorosoman (O-pinacolyl methylphosphonochloridate) is a chlorine analog of the highly toxic nerve agent Soman and serves as a precursor in its synthesis.[1] Due to its status as a chemical warfare agent precursor, comprehensive toxicological data for this compound is not extensively available in open literature. However, its structural similarity to Soman allows for a reasonably predictive toxicological profile.[2] This guide leverages the more extensive data available for Soman to provide an in-depth understanding of the likely toxicological properties of this compound, supplemented with the specific data available for this compound itself. It is consistently reported that this compound is less toxic than its fluorine analog, Soman.[1] This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly toxic organophosphorus compound expected to exert its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE).[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems. While specific lethal dose values for this compound are limited, its toxicity is confirmed to be significant, albeit lower than that of Soman. This guide provides a comprehensive overview of the known toxicological data for this compound and its close analog Soman, including acute toxicity, mechanism of action, metabolic pathways, and detailed experimental protocols.
Acute Toxicity
The acute toxicity of organophosphorus nerve agents is typically characterized by the median lethal dose (LD50), the dose required to kill 50% of a tested population.
Quantitative Toxicity Data
| Compound | Species | Route of Administration | LD50 Value | Reference |
| This compound | Mouse | Subcutaneous (sc) | 185 mg/kg | [2] |
| Soman | Mouse | Subcutaneous (sc) | 124 µg/kg | [4] |
| Soman | Rat | Subcutaneous (sc) | 55 µg/kg (subtoxic dose) | [5] |
| Soman | Various | Subcutaneous (sc) | 98 µg/kg to 151 µg/kg (strain dependent) | [6] |
Mechanism of Action
The primary mechanism of toxicity for this compound, like Soman, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[7]
Acetylcholinesterase Inhibition
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.[7] Organophosphates like this compound act as potent inhibitors of AChE by covalently binding to the serine residue in the enzyme's active site. This leads to an accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis.[3]
A key feature of Soman-induced AChE inhibition is the rapid "aging" of the enzyme-inhibitor complex. This process involves a dealkylation of the phosphonylated enzyme, rendering it resistant to reactivation by standard oxime antidotes.[7] While not explicitly studied for this compound, a similar rapid aging process is anticipated due to its structural similarity to Soman.
Other Affected Signaling Pathways
Recent studies on Soman have revealed that its toxicity extends beyond simple AChE inhibition, implicating other cellular signaling pathways:
-
Endoplasmic Reticulum (ER) Stress: Soman has been shown to induce ER stress, activating the GRP78-ATF6-CHOP signaling cascade, which can lead to apoptosis.[8][9]
-
Inositol Lipid Signaling: Soman-induced convulsions have been linked to effects on the inositol lipid signaling system.[10]
Metabolic Pathways
The detoxification of Soman, and presumably this compound, primarily occurs through enzymatic hydrolysis.[7]
Key Detoxifying Enzymes
-
A-esterases (Phosphorylphosphatases): These enzymes, sometimes referred to as "somanase," hydrolyze the P-F bond (or P-Cl bond in this compound), leading to the formation of the less toxic pinacolyl methylphosphonic acid (PMPA).[7]
-
Carboxylesterases (CarbE): These enzymes can bind to Soman, effectively sequestering it and reducing its bioavailability to inhibit AChE. They are also involved in the hydrolysis of Soman to PMPA.[7]
-
Butyrylcholinesterase (BChE): Found in plasma, BChE can also be inhibited by Soman, acting as a scavenger and reducing the amount of agent that reaches the more critical AChE in the nervous system.[7]
The primary metabolite of Soman is pinacolyl methylphosphonic acid (PMPA), which is significantly less toxic than the parent compound.[7][10] Further degradation can lead to methylphosphonic acid (MPA).[7]
Experimental Protocols
In Vivo Acute Toxicity: LD50 Determination (Subcutaneous, Mouse)
This protocol is adapted from the "up-and-down" procedure, which minimizes the number of animals required.[11][12][13][14]
Objective: To determine the median lethal dose (LD50) of this compound following a single subcutaneous injection in mice.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male or female mice (e.g., BALB/c strain), 8-12 weeks old
-
Sterile syringes (1 mL) and needles (26-27 gauge)[15]
-
Animal weighing scale
-
Appropriate personal protective equipment (PPE) for handling highly toxic compounds
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to dosing.
-
Dose Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to obtain a range of doses. The initial dose should be an estimate based on available data (for this compound, a starting point could be derived from the known LD50 of 185 mg/kg).
-
Dosing:
-
Sequential Dosing:
-
If the first animal survives for a predefined period (e.g., 48 hours), the next animal receives a higher dose (e.g., by a factor of 1.3).[11]
-
If the first animal dies within the observation period, the next animal receives a lower dose.[11]
-
This process is continued until a specified stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
-
Data Analysis: The LD50 is calculated using a maximum likelihood method, often with the aid of specialized software.[13]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[8][9]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on acetylcholinesterase.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Phosphate buffer, DTNB, and ATCI.
-
Control wells (100% activity): Phosphate buffer, AChE, DTNB, and ATCI.
-
Test wells: Phosphate buffer, AChE, DTNB, ATCI, and this compound at various concentrations.
-
-
Incubation: Add all components except ATCI to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation and Measurement:
-
Add ATCI to all wells to start the reaction.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The toxicological profile of this compound is predicted to be qualitatively similar to that of the well-characterized nerve agent Soman, primarily involving the potent inhibition of acetylcholinesterase. Quantitative data indicates that this compound is significantly less toxic than Soman. The primary mechanism of action is the disruption of cholinergic neurotransmission, with potential involvement of other cellular stress pathways. Detoxification is expected to proceed via enzymatic hydrolysis. The experimental protocols provided in this guide offer a framework for the further toxicological evaluation of this compound and related organophosphorus compounds. Given the high toxicity of these agents, all experimental work must be conducted with extreme caution and appropriate safety measures in place.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Survivors of soman poisoning: recovery of the soman LD50 to control value in the presence of extensive acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral blood flow-metabolism coupling after administration of soman at nontoxic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the toxicity of soman in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soman - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolite pharmacokinetics of soman, sarin and GF in rats and biological monitoring of exposure to toxic organophosphorus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. epa.gov [epa.gov]
- 14. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 16. fda.gov [fda.gov]
Environmental Degradation of Chlorosoman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the environmental degradation of Chlorosoman is scarce. This guide synthesizes information from its close structural analog, the nerve agent Soman (GD), to provide a comprehensive overview of its expected environmental fate, degradation products, and analytical methodologies. The experimental protocols and degradation pathways described herein are based on studies of Soman and would require specific adaptation and validation for this compound.
Introduction
This compound (O-Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound, recognized primarily as a precursor to the nerve agent Soman. Structurally, it differs from Soman only by the substitution of a chlorine atom for a fluorine atom. This similarity suggests that their chemical reactivity and, consequently, their environmental degradation pathways will be analogous. Understanding the environmental fate of this compound and its degradation products is critical for assessing its potential long-term environmental impact and developing effective decontamination and remediation strategies.
This technical guide provides a detailed examination of the anticipated environmental degradation of this compound, focusing on its breakdown products in various environmental matrices, the kinetics of its degradation, and the analytical methods for its detection and quantification.
Inferred Degradation Pathways of this compound
The primary route of degradation for this compound in the environment is expected to be hydrolysis, mirroring the behavior of Soman. This process involves the cleavage of the phosphorus-chlorine (P-Cl) bond, leading to the formation of less toxic compounds. Abiotic factors such as pH, temperature, and the presence of catalytic surfaces (e.g., minerals in soil) will significantly influence the rate of degradation. Microbial activity in soil and water can also contribute to the breakdown of this compound and its primary degradation products.
The proposed primary degradation pathway is as follows:
-
Hydrolysis to Pinacolyl Methylphosphonic Acid (PMPA): The initial and most significant degradation step is the hydrolysis of the P-Cl bond in this compound to form Pinacolyl methylphosphonic acid (PMPA) and hydrochloric acid. PMPA is substantially less toxic than the parent compound but serves as a key indicator of its prior presence.
-
Further Degradation to Methylphosphonic Acid (MPA): PMPA can undergo further, albeit slower, hydrolysis to yield Methylphosphonic acid (MPA) and pinacolyl alcohol.[1][2] MPA is the ultimate hydrolysis product of several organophosphorus nerve agents, including Sarin and Soman.[1][2][3]
The following diagram illustrates the inferred hydrolytic degradation pathway of this compound.
Caption: Inferred hydrolytic degradation pathway of this compound.
Quantitative Data on Degradation (Based on Soman)
The persistence of this compound in the environment is anticipated to be highly dependent on environmental conditions. The following tables summarize quantitative data for the degradation of Soman, which can be used as an estimate for this compound.
Table 1: Hydrolysis Half-life of Soman in Water
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 6.65 | 20 | 45 hours | [2] |
| 7.0 | 25 | 100 hours (approx.) | [4] |
| 7.4 | 27 | 6.6 hours | [1] |
| 8.0 | 27 | 3.2 hours | [1] |
| 8.0 | Not specified | 82.5 seconds (with 3.22x10⁻³ M ClO⁻) | [5] |
Note: Soman is most stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.[1]
Table 2: Environmental Fate of Soman in Soil
| Environmental Matrix | Process | Key Factors | Persistence/Mobility | Reference |
| Soil | Hydrolysis | pH, temperature, moisture content | Soman is not expected to persist in soils due to hydrolysis and volatility. | [4] |
| Soil | Evaporation | Volatility, vapor pressure | Evaporation is a primary mechanism for the loss of G-series agents from soil. | [4] |
| Soil | Microbial Degradation | Presence of organophosphate-degrading microbes | Can contribute to the breakdown of Soman and its hydrolysis products, though PMPA is relatively resistant.[1][6] |
Environmental Fate and Toxicity of Degradation Products
The primary degradation products of this compound, PMPA and MPA, are significantly less toxic than the parent compound but have their own environmental and toxicological profiles.
-
Pinacolyl Methylphosphonic Acid (PMPA):
-
Persistence: PMPA is relatively stable and resistant to rapid biodegradation, making it a persistent marker for the original presence of Soman (and by extension, this compound).[1]
-
Toxicity: PMPA is considered to have relatively low toxicity compared to Soman.[2] However, studies have shown that PMPA can exhibit chronic toxicity in aquatic organisms, such as zebrafish, causing tissue injury.[1][2] It has also been shown to bioaccumulate in organisms.[1][2] PMPA is classified as a skin and eye irritant.[7]
-
-
Methylphosphonic Acid (MPA):
-
Persistence: MPA is more susceptible to microbial degradation than PMPA.[1] It can be biodegraded to methane gas in aquatic environments, especially where phosphorus is limited.[7]
-
Mobility: Due to its water solubility, MPA is likely to be mobile in the environment.[]
-
Toxicity: MPA is considered to be of low toxicity.[2]
-
-
Pinacolyl Alcohol:
Experimental Protocols
Accurate detection and quantification of this compound and its degradation products are essential for environmental monitoring and verification of decontamination. The following are generalized protocols based on methodologies for Soman, which would need to be optimized and validated for this compound.
General Experimental Workflow
The study of this compound degradation in environmental samples typically follows the workflow illustrated below.
Caption: General experimental workflow for this compound degradation studies.
Sample Preparation
Water Samples:
-
Extraction: For this compound, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane is suitable. For the more polar degradation products (PMPA and MPA), solid-phase extraction (SPE) using a C18 or anion exchange cartridge is recommended.[1]
-
Concentration: The extract is concentrated under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): PMPA and MPA are non-volatile and require derivatization before GC-MS analysis. Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane) are common methods.[11]
Soil Samples:
-
Extraction: Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed using an appropriate solvent or solvent mixture (e.g., acetone/hexane, acetonitrile).[1][12]
-
Clean-up: The extract may require clean-up using SPE or dispersive SPE (d-SPE) to remove interfering matrix components.
-
Concentration and Derivatization: As with water samples, the extract is concentrated, and derivatization is performed if GC-MS is the intended analytical technique.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Suitable for the analysis of the parent this compound and derivatized degradation products.
-
Injector: Splitless injection at 250-280°C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 50-80°C and ramping up to 280-300°C.[1][13]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Application: Ideal for the direct analysis of the polar and non-volatile degradation products PMPA and MPA without the need for derivatization.[1][12]
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate.
-
Ionization: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Conclusion
References
- 1. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Analysis of Sarin, Soman, and Their Water Mixtures in NU-1000: Interaction Mechanisms, Distribution Patterns, and Pairing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Soman hydrolysis catalysed by hypochlorite ions | E3S Web of Conferences [e3s-conferences.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Pinacolyl methylphosphonic acid | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PINACOLYL ALCOHOL (PIM 981) [inchem.org]
- 10. Pinacolyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]
- 11. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
Historical Overview of the G-Series Agents
An In-depth Technical Guide to the History and Core Properties of Chlorosoman and G-Series Agents
This technical guide provides a comprehensive overview of the history, development, and core technical properties of the G-series nerve agents and the related compound, this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
The G-series nerve agents, named for their German origin, were unintentionally discovered in the 1930s and 1940s during research into synthetic insecticides.[1][2] This class of organophosphorus compounds represents the first and oldest family of nerve agents.[3]
-
Tabun (GA): The first nerve agent ever synthesized, Tabun, was discovered in 1936 by a German research team led by Gerhard Schrader at IG Farben.[1][3] His work was initially focused on developing more effective pesticides.[4]
-
Sarin (GB): Two years later, in 1938, Schrader's team synthesized the second G-series agent, Sarin.[3][5] The United States later designated it "GB," with "G" for "German" and "B" indicating it as the second agent of this type.[3]
-
Soman (GD): In 1944, during research into the pharmacology of Tabun and Sarin, Nobel laureate Richard Kuhn and his colleagues developed Soman.[3][6] Soman proved to be even more toxic than its predecessors.[6][7] Small quantities were produced at a pilot plant at the IG Farben factory, but it was never used in World War II.[6][7]
-
Cyclosarin (GF): Cyclosarin was also discovered during World War II, but the details were lost and it was rediscovered in 1949.[3]
Following World War II, the Allied forces uncovered the German nerve agent program, which led to further research and stockpiling by several nations, including the United States and the Soviet Union.[4] The production and stockpiling of these agents are now strictly outlawed by the Chemical Weapons Convention of 1993.[7]
This compound: A Soman Analog and Precursor
This compound (designation: GD-Cl or ClGD) is a chlorine analog of the nerve agent Soman.[8] Structurally, the fluorine atom attached to the phosphorus center in Soman is replaced by a chlorine atom in this compound.[9][10] This substitution makes it a key precursor in the synthesis of Soman.[8] While still highly toxic, this compound is estimated to be at least 2.5 times less toxic than its fluorine counterpart.[8] Its physical properties are largely estimated based on its close structural relationship to Soman.[8]
Physicochemical and Toxicological Data
The G-series agents are organophosphorus esters that are typically clear, colorless, and tasteless liquids at ambient temperatures.[11][12] While volatile, they are not true gases under normal conditions.[1] Impurities can result in a yellowish-brown coloration and faint odors; Tabun may have a fruity scent, and Soman a camphor-like odor.[6][11]
Physicochemical Properties
The following table summarizes key physicochemical data for the primary G-series agents and this compound.
| Property | Tabun (GA) | Sarin (GB) | Soman (GD) | Cyclosarin (GF) | This compound (ClGD) |
| Molecular Formula | C₅H₁₁N₂O₂P | C₄H₁₀FO₂P | C₇H₁₆FO₂P | C₇H₁₄FO₂P | C₇H₁₆ClO₂P |
| Molecular Weight | 162.13 g/mol [5] | 140.09 g/mol [13] | 182.18 g/mol [14] | 180.16 g/mol | 198.63 g/mol [8] |
| Appearance | Colorless to brown liquid[15] | Colorless liquid[13] | Colorless liquid[6] | Colorless liquid[2] | Not specified |
| Boiling Point | 247.5 °C[15] | 147-150 °C[13] | 198 °C | 239 °C | 223 °C (estimated)[8] |
| Melting Point | -50 °C[15] | -57 °C[13] | -42 °C | < -30 °C | -27 °C (estimated)[8] |
| Vapor Pressure | 0.07 mmHg (at 25°C)[15] | 2.9 mmHg (at 25°C)[13] | 0.40 mmHg (at 25°C)[14] | 0.113 mmHg (at 25°C) | 0.207 mmHg (estimated)[8] |
| Density | 1.0887 g/cm³ (at 25°C)[15] | 1.09 g/mL (at 25°C)[13] | 1.022 g/cm³ (at 25°C)[14] | 1.129 g/cm³ (at 25°C) | Not specified |
| Water Solubility | 9.8 g/100g (at 25°C)[15] | Miscible[13] | 2.1 g/100g (at 20°C)[14] | 0.85 g/100g (at 20°C) | 1,030 mg/L (estimated)[8] |
Toxicological Data
The toxicity of nerve agents is commonly expressed as the median lethal dose (LD₅₀) for skin contact and the median lethal concentration-time (LCt₅₀) for inhalation exposure.
| Agent | LD₅₀ (skin, mg/kg) | LCt₅₀ (inhalation, mg·min/m³) |
| Tabun (GA) | 1000-2000 | 400[11] |
| Sarin (GB) | 1700 | 100[16] |
| Soman (GD) | 350 | 50-70[9] |
| Cyclosarin (GF) | 350 | 50 |
| This compound | >875 (est.) | Not available |
Note: Toxicity values can vary based on the animal model and experimental conditions. The values presented are representative estimates for humans.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for all G-series agents is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][12] AChE is crucial for normal nerve function, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]
By inhibiting AChE, these agents cause an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[17] This "cholinergic crisis" results in a range of symptoms, including profuse salivation, pupil constriction, convulsions, and ultimately, death by respiratory failure due to paralysis of the respiratory muscles.[3][5]
The organophosphate agent forms a stable covalent bond with the serine hydroxyl group in the active site of the AChE enzyme.[1] This phosphorylated enzyme is very slow to hydrolyze. Furthermore, in the case of agents like Soman, a process called "aging" occurs, where the enzyme-inhibitor complex undergoes a conformational change, rendering it completely resistant to reactivation by standard oxime antidotes.[17]
Caption: Mechanism of G-series agent toxicity via acetylcholinesterase inhibition.
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of G-series agents are restricted due to their extreme toxicity and classification as chemical weapons. However, the general synthetic routes and standard toxicological and enzymatic assays are described below based on available scientific literature.
General Synthesis Methodologies
The synthesis of G-series agents typically involves the reaction of a methylphosphonyl dihalide with a specific alcohol.
-
Sarin (GB) Synthesis: The final step in Sarin production involves an alcoholysis reaction between methylphosphonyl difluoride (DF) and isopropyl alcohol.[16] This reaction produces a racemic mixture of Sarin's two enantiomers and hydrogen fluoride (HF) as a byproduct.[5][16]
CH₃P(O)F₂ + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HF
-
Soman (GD) Synthesis: The manufacturing process for Soman is very similar to that of Sarin. The key difference is the substitution of isopropyl alcohol with pinacolyl alcohol, which reacts with methylphosphonyl difluoride.[9]
CH₃P(O)F₂ + (CH₃)₃CCH(CH₃)OH → CH₃P(O)(F)OCH(CH₃)C(CH₃)₃ + HF
-
This compound (ClGD) Synthesis: this compound can be prepared via a Finkelstein reaction, where a solution of sodium chloride in a solvent like DMF is reacted with Soman, substituting the fluorine atom with chlorine.[8]
Toxicity Warning: The nerve agents and their precursors described are extremely toxic and should only be handled by authorized personnel in appropriately equipped laboratories with extreme care and safety measures in place.[2]
In Vivo Toxicity Assay (LD₅₀/LCt₅₀ Determination)
Determining the median lethal dose or concentration is a critical step in assessing the toxicity of a compound. The following is a generalized protocol for an animal study.
-
Animal Model: Select an appropriate animal model (e.g., rats, guinea pigs).[18][19] Animals are acclimatized to laboratory conditions before the study.[20]
-
Dose Preparation: Prepare a series of graded doses of the nerve agent, typically diluted in a suitable solvent like saline.
-
Administration:
-
LD₅₀ (Dermal): Apply a precise volume of the diluted agent to a shaved area of the animal's skin.
-
LCt₅₀ (Inhalation): Expose animals to a specific concentration of the agent as an aerosol in a whole-body or nose-only inhalation chamber for a fixed duration (e.g., 10 minutes).[18]
-
-
Observation: Monitor the animals continuously for the first few hours and periodically over a set period (e.g., 24-48 hours) for clinical signs of toxicity and mortality.[18]
-
Data Analysis: Use statistical methods, such as probit analysis, to calculate the LD₅₀ or LCt₅₀ value—the dose or concentration-time product that results in 50% mortality in the test population.[18]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard in vitro method to measure AChE activity and the inhibitory potential of compounds.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[21] The rate of color formation is directly proportional to AChE activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[21]
-
AChE Enzyme Solution: A working solution of purified AChE (e.g., from electric eel) is prepared in the assay buffer.[21]
-
DTNB Solution: A stock solution of DTNB is prepared in the assay buffer.[21]
-
Substrate Solution: A stock solution of acetylthiocholine iodide (ATCI) is prepared in deionized water. This should be made fresh.[21]
-
Inhibitor Solution: The test compound (G-agent) is serially diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, AChE enzyme solution, and the inhibitor solution to the wells of a microplate. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[17]
-
Initiate the reaction by adding a mixture of the DTNB and ATCI solutions to all wells.[17]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.[17]
-
-
Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.
Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's Method).
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soman - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nrt.org [nrt.org]
- 14. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]
- 16. Sarin - Wikipedia [en.wikipedia.org]
- 17. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Mitigating organophosphate nerve agent, soman (GD), induced long-term neurotoxicity: Saracatinib, a Src Tyrosine Kinase inhibitor, as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
In-Depth Technical Guide: Diethyl (3-chloropropyl)phosphonate (C₇H₁₆ClO₂P)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties, synthesis, and spectral characterization of Diethyl (3-chloropropyl)phosphonate, an organophosphorus compound with the molecular formula C₇H₁₆ClO₂P. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed technical information on this specific molecule. Diethyl (3-chloropropyl)phosphonate serves as a valuable intermediate in various synthetic applications, particularly in the preparation of more complex phosphonate derivatives which have garnered significant interest for their potential biological activities.[1]
Chemical and Physical Properties
A summary of the known physical and chemical properties of Diethyl (3-chloropropyl)phosphonate is presented in the table below. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClO₃P | [2] |
| Molecular Weight | 214.63 g/mol | [2] |
| CAS Number | 23269-98-9 | [2] |
| Appearance | Colorless to pale yellow liquid (inferred from analogs) | |
| Boiling Point | Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a boiling point of 94-95 °C at 2 mmHg. | |
| Density | Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a density of 1.348 g/mL at 25 °C. | |
| Refractive Index | Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a refractive index of n20/D 1.4620. |
Synthesis
The primary method for the synthesis of Diethyl (3-chloropropyl)phosphonate is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide.[4][5][6]
Experimental Protocol: Michaelis-Arbuzov Reaction
A detailed, step-by-step experimental protocol for the synthesis of Diethyl (3-chloropropyl)phosphonate is provided below, based on established procedures for the Arbuzov reaction.[2][7]
Materials:
-
Triethyl phosphite
-
1-Bromo-3-chloropropane[2]
-
Anhydrous toluene (or neat/no solvent)[2]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-chloropropane.
-
Add an equimolar amount of triethyl phosphite to the flask. The reaction can be carried out neat (without solvent).[2]
-
Heat the reaction mixture to reflux with constant stirring. A typical reaction time is 1.5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the ethyl bromide byproduct can be removed by distillation.
-
The crude Diethyl (3-chloropropyl)phosphonate can be purified by vacuum distillation to yield the final product. A yield of 51.2% has been reported for this reaction.[2]
Logical Relationship of the Synthesis:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: A reference to a ³¹P NMR spectrum for Diethyl (3-chloropropyl)phosphonate exists, though the specific chemical shift is not provided in the available search results.[8] The spectrum was referenced against 85% H₃PO₄.[8]
-
¹H NMR: A predicted ¹H NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet) and the propyl chain. The protons on the carbon adjacent to the phosphorus atom would show coupling to the phosphorus nucleus.
-
¹³C NMR: A predicted ¹³C NMR spectrum would display signals for the two distinct carbons of the ethyl groups and the three carbons of the chloropropyl chain. The carbon atoms closer to the phosphorus atom would exhibit P-C coupling.
Mass Spectrometry (MS)
Mass spectrometry data for Diethyl (3-chloropropyl)phosphonate is not explicitly available. However, analysis of a related compound, Diethyl 3,3,3-trichloropropylphosphonate, is available and can provide insight into potential fragmentation patterns.[9]
Infrared (IR) Spectroscopy
An experimental IR spectrum for Diethyl (3-chloropropyl)phosphonate is not available. However, characteristic absorption bands would be expected for the P=O (strong), P-O-C, and C-Cl bonds.
Biological Activity and Applications
While specific biological activities of Diethyl (3-chloropropyl)phosphonate have not been detailed in the available literature, phosphonates as a class of compounds are of significant interest in medicinal chemistry.[10] They are often used as non-hydrolyzable mimics of phosphates and can act as enzyme inhibitors.[10] The related compound, Diethyl (3-bromopropyl)phosphonate, is utilized in pharmaceutical research for the synthesis of phosphonate derivatives with potential biological activity and in the development of pesticides.[1] Given its structural similarity, Diethyl (3-chloropropyl)phosphonate is a promising starting material for the synthesis of novel bioactive molecules.
Safety and Handling
-
Hazards: May cause skin and eye irritation.[11] Organophosphates can be toxic and may act as cholinesterase inhibitors.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Diethyl (3-chloropropyl)phosphonate is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This technical guide has summarized the available information on its properties, synthesis, and spectral characteristics. Further research is warranted to fully elucidate its spectroscopic profile, toxicological properties, and biological activities to expand its utility in various scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl (3-chloropropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Chlorosoman Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman (O-Pinacolyl methylphosphonochloridate), a structural analog of the nerve agent Soman, is a compound of significant interest in the fields of toxicology and chemical defense research. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is crucial for the development of detection methods, decontamination procedures, and safe handling protocols. This technical guide provides a comprehensive overview of the available data on this compound's solubility, outlines experimental methodologies for its determination, and presents a logical workflow for solubility assessment.
Due to the limited availability of specific quantitative solubility data for this compound in organic solvents, this guide also draws upon information available for its close analog, Soman (GD). Soman is reported to be miscible with both polar and nonpolar organic solvents, and it is anticipated that this compound exhibits similar behavior due to its structural similarity.[1][2][3]
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The primary data point found is for its solubility in water. For organic solvents, the information is largely qualitative and inferred from the properties of the closely related compound, Soman.
| Solvent | Chemical Formula | Type | Quantitative Solubility (g/L) | Qualitative Solubility |
| Water | H₂O | Polar Protic | 1.03[4] | Slightly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be Miscible |
| Methanol | CH₃OH | Polar Protic | Data not available | Expected to be Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Expected to be Miscible |
| Toluene | C₇H₈ | Nonpolar | Data not available | Expected to be Miscible |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available | Expected to be Miscible |
| Hexane | C₆H₁₄ | Nonpolar | Data not available | Expected to be Miscible |
*Based on the reported miscibility of Soman in most organic solvents.[1][2][3]
Experimental Protocols
The determination of solubility for a highly toxic compound like this compound requires specialized laboratory procedures and safety precautions. The following is a generalized protocol based on the widely accepted shake-flask method, which is suitable for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge (temperature-controlled, if necessary)
-
Syringes and syringe filters (chemically compatible)
-
Analytical balance
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system for quantification
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, to be used within a certified chemical fume hood.
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a volumetric flask. The presence of undissolved solid is essential to ensure saturation.
-
Add the selected organic solvent to the flask, leaving some headspace.
-
Seal the flask tightly.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
If necessary, centrifuge the sample at the experimental temperature to facilitate the separation of the solid phase.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated GC-MS or LC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
Logical Relationships in Solubility Assessment
The solubility of a compound is influenced by a combination of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates these logical relationships.
References
Stability of Chlorosoman in Aqueous Solutions: A Technical Guide
Disclaimer: This technical guide addresses the stability of Chlorosoman (Pinacolyl methylphosphonochloridate) in aqueous solutions. Due to the limited availability of specific data for this compound in publicly accessible literature, this document leverages data from its close structural analog, Soman (Pinacolyl methylphosphonofluoridate). The chemical reactivity of this compound is expected to be similar to that of Soman, with the primary difference being the leaving group (chloride versus fluoride)[1]. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a highly toxic organophosphorus compound primarily known as a precursor to the nerve agent Soman[1]. Understanding its stability in aqueous environments is critical for handling, decontamination, and environmental fate assessment. The primary degradation pathway for this compound in water is hydrolysis, which leads to the formation of less toxic products. The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.
Hydrolysis and Degradation Pathway
The principal mechanism of this compound degradation in aqueous solution is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the phosphorus center, leading to the cleavage of the phosphorus-chlorine (P-Cl) bond. This initial hydrolysis step yields Pinacolyl methylphosphonic acid (PMPA) and hydrochloric acid. PMPA can undergo further, slower hydrolysis to produce methylphosphonic acid (MPA).
Quantitative Stability Data (Based on Soman)
The stability of this compound is highly dependent on pH and temperature. The following tables summarize the hydrolysis half-life of Soman under various conditions, which can be considered a reasonable estimate for this compound's stability[2].
Table 1: Effect of pH on the Half-Life of Soman at 27°C and 37°C [2]
| pH | Half-Life at 27°C (hours) | Half-Life at 37°C (hours) |
| 7.4 | 6.6 | 4.8 |
| 8.0 | 3.2 | 1.6 |
| 8.6 | 2.2 | 1.2 |
Table 2: Effect of Temperature on the Half-Life of Soman in Buffered Solutions [2]
| Temperature | Storage Conditions | Half-Life |
| -90°C | 1 mM Soman in normal saline | > 5 months |
| Just above freezing | 1 mM Soman in normal saline | ~150 days |
| 21°C | 1 mM Soman in normal saline | > 5 days |
Table 3: Catalytic Effect of Hypochlorite on Soman Hydrolysis at pH 8.0 [3][4]
| Condition | Half-Life |
| In water at pH 8.0 | ~1200 min |
| In NaClO solution with 3.22x10⁻³ M ClO⁻ | 82.5 s |
Experimental Protocols
The following outlines a general experimental protocol for determining the aqueous stability of organophosphorus compounds like this compound.
Materials and Reagents
-
This compound standard
-
Buffer solutions (e.g., phosphate, borate) at various pH values
-
Organic solvents (e.g., acetonitrile, dichloromethane)
-
Derivatizing agents (e.g., N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA) for GC-MS analysis of degradation products[5]
-
High-purity water
-
Quenching solution (e.g., acidic solution)
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Temperature-controlled incubator or water bath
-
pH meter
-
Vortex mixer
-
Centrifuge
Procedure
-
Preparation of Solutions: Prepare a series of aqueous buffer solutions at the desired pH values. Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Initiation of Degradation Study: Spike a known amount of the this compound stock solution into the pre-warmed buffer solutions to achieve the desired initial concentration.
-
Incubation: Incubate the reaction mixtures at a constant, controlled temperature.
-
Sampling: At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot, for example, by adding an acidic solution or a large volume of an organic solvent.
-
Sample Preparation for Analysis:
-
For LC-MS/MS: The quenched sample may be diluted with the mobile phase and directly injected.
-
For GC-MS: An extraction step (e.g., liquid-liquid extraction with dichloromethane) is typically required. The organic extract is then dried and may require derivatization to improve the volatility and thermal stability of the analytes, particularly the degradation products[5].
-
-
Analysis: Analyze the prepared samples using a validated GC-MS or LC-MS/MS method to determine the concentration of this compound and its degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½) from the data.
Factors Influencing Stability
-
pH: The hydrolysis of organophosphorus compounds like Soman is significantly faster in alkaline conditions compared to neutral or acidic conditions[2].
-
Temperature: An increase in temperature accelerates the rate of hydrolysis[2].
-
Catalysts: Certain ions, such as hypochlorite (ClO⁻), can significantly catalyze the hydrolysis of Soman, drastically reducing its half-life[3][4].
Broader Context: Biological Signaling Pathways Affected by Organophosphorus Compounds
While not directly related to the aqueous degradation of this compound, it is relevant for drug development professionals to understand the biological impact of organophosphorus compounds. These compounds are potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors[6]. This is the primary mechanism of their acute toxicity.
Recent research has also indicated that organophosphorus compounds can affect various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38-MAPK)[7][8]. These pathways are involved in cell survival, differentiation, and apoptosis. Dysregulation of these pathways by organophosphorus compounds can contribute to oxidative stress and cell death[7][8].
Conclusion
The stability of this compound in aqueous solutions is a critical parameter influencing its environmental persistence and the development of effective decontamination strategies. While specific quantitative data for this compound is scarce, information from its close analog, Soman, provides valuable insights. The primary degradation pathway is hydrolysis, which is significantly accelerated by increased pH and temperature. This technical guide provides a framework for understanding and investigating the aqueous stability of this compound, emphasizing the need for further research to establish its specific degradation kinetics and pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The stability of soman and its stereoisomers in aqueous solution: toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soman hydrolysis catalysed by hypochlorite ions | E3S Web of Conferences [e3s-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
vapor pressure and volatility of Chlorosoman
An in-depth analysis of the , a compound of significant interest in various chemical and toxicological fields, requires a comprehensive understanding of its physicochemical properties and the methodologies used to determine them. This guide synthesizes available data to provide a technical overview for researchers, scientists, and drug development professionals.
Physicochemical Properties of Chlorosoman
This compound, a structural analog of the nerve agent Soman, possesses distinct vapor pressure and volatility characteristics that are crucial for its handling, storage, and study.
Vapor Pressure
Vapor pressure is a fundamental thermodynamic property of a substance, indicating the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.
Data Summary:
A comprehensive search of publicly available scientific literature and safety data sheets did not yield specific experimental values for the vapor pressure of this compound. However, data for the closely related compound, Soman (GD), is well-documented and can provide a useful reference point. The vapor pressure of Soman is reported to be 0.4 mmHg at 25 °C. It is important to note that direct extrapolation of this value to this compound should be done with caution, as structural differences will influence intermolecular forces and, consequently, vapor pressure.
| Compound | Temperature (°C) | Vapor Pressure (mmHg) | Source |
| Soman (GD) | 25 | 0.4 | |
| This compound | Data not available | Data not available |
Volatility
Volatility is a material property which describes how readily a substance vaporizes. It is directly related to a substance's vapor pressure. A substance with a high vapor pressure at a given temperature is considered to be more volatile.
Data Summary:
| Compound | Temperature (°C) | Volatility (mg/m³) | Source |
| Soman (GD) | 25 | 3,900 | |
| This compound | Data not available | Data not available |
Experimental Protocols for Vapor Pressure and Volatility Determination
The determination of vapor pressure and volatility for compounds like this compound requires specialized and highly controlled experimental setups due to their hazardous nature. The following outlines a general experimental workflow for such determinations.
Experimental Workflow for Vapor Pressure Measurement
A common method for determining the vapor pressure of low-volatility compounds is the gas saturation method.
Understanding the Stereoisomers of Chlorosoman: A Technical Guide
Introduction to Stereoisomerism in Chlorosoman
This compound possesses two chiral centers: the phosphorus atom and the carbon atom in the pinacolyl group. This results in the existence of four distinct stereoisomers: (C+P+), (C+P-), (C-P+), and (C-P-). These stereoisomers, while chemically identical in terms of atomic composition and connectivity, have different three-dimensional arrangements of their atoms. This seemingly subtle difference has profound implications for their biological activity, primarily due to the stereospecific nature of enzyme-substrate interactions. The toxicity of these compounds is mainly attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system.
Quantitative Data on Stereoisomer Activity (Based on Soman)
The biological activity of the stereoisomers of organophosphorus nerve agents like Soman, and by extension this compound, varies significantly. The P(-) isomers are considerably more potent inhibitors of acetylcholinesterase and, consequently, are much more toxic than the P(+) isomers.[3][4]
Table 1: Acute Toxicity of Soman Stereoisomers in Mice
| Stereoisomer | LD50 (µg/kg, sc) |
| C(+)P(-) | 99 |
| C(-)P(-) | 38 |
| C(+)P(+) | > 5000 |
| C(-)P(+) | > 2000 |
| C(+)-Soman | 214 |
| C(-)-Soman | 133 |
| Racemic Soman | 156 |
| (Data from Benschop et al., 1984)[3] |
Table 2: Inhibition of Acetylcholinesterase (AChE) by Soman Stereoisomers
| Stereoisomer | Bimolecular Rate Constant (M⁻¹min⁻¹) |
| P(-) isomers | 10⁷ - 10⁸ |
| P(+) isomers | < 10⁵ |
| (Data from Johnson et al., 1985)[4] |
Table 3: Inhibition of Purified Mouse Serum Carboxylic Ester Hydrolase by Soman Stereoisomers
| Stereoisomer | Ki (nM) |
| C(-)P(-) | 18.7 |
| C(+)P(-) | 35.7 |
| C(-)P(+) | 1412 |
| C(+)P(+) | 2523 |
| Racemic Soman | 30.6 |
| (Data from Clement et al., 1987)[5] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system. The stereochemistry of the inhibitor plays a critical role in the efficiency of this inhibition.
Experimental Protocols
The isolation and analysis of individual stereoisomers are crucial for understanding their specific biological activities. The following protocols are based on methods developed for Soman and are expected to be applicable to this compound with minor modifications.
Synthesis and Separation of Stereoisomers
A common strategy for obtaining optically pure stereoisomers involves the following steps[3]:
-
Optical Resolution of Pinacolyl Alcohol: The precursor, pinacolyl alcohol, is resolved into its (+) and (-) enantiomers.
-
Synthesis of C(+) and C(-) this compound: The separated enantiomers of pinacolyl alcohol are then used to synthesize C(+) and C(-) enriched mixtures of this compound.
-
Stereospecific Separation of P(+) and P(-) Isomers:
-
Enzymatic Method: Stereospecific hydrolysis using enzymes can be employed. For example, rabbit plasma contains enzymes that preferentially hydrolyze the P(+) isomers, allowing for the isolation of the more toxic P(-) isomers.[3]
-
Chromatographic Method: Chiral chromatography, such as gas chromatography with a chiral stationary phase, can be used to separate the four stereoisomers.[6]
-
Analysis of Stereoisomers
Gas Chromatography (GC): A robust method for the separation and quantification of organophosphate stereoisomers.
-
Column: A chiral stationary phase is essential for the separation of enantiomers.
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
-
Sample Preparation: Extraction from biological matrices may be necessary, followed by derivatization in some cases to improve chromatographic properties.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. Based on the extensive research on its analog Soman, it is evident that the P(-) isomers of this compound are likely to be significantly more toxic than the P(+) isomers due to their potent inhibition of acetylcholinesterase. A thorough understanding of the properties of each stereoisomer is essential for the development of effective medical countermeasures and for accurate risk assessment. The experimental protocols for the synthesis, separation, and analysis of Soman stereoisomers provide a solid foundation for future research directly investigating the stereoisomers of this compound. Further studies are warranted to confirm these predicted properties and to fully characterize the toxicokinetics and toxicodynamics of each this compound stereoisomer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation, anticholinesterase properties, and acute toxicity in mice of the four stereoisomers of the nerve agent soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the four stereoisomers of soman (pinacolyl methylphosphonofluoridate) with acetylcholinesterase and neuropathy target esterase of hen brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomers of soman (pinacolyl methylphosphonofluoridate): inhibition of serum carboxylic ester hydrolase and potentiation of their toxicity by CBDP (2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphorin-2-oxide) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Chlorosoman
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman (Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a key precursor in the synthesis of the nerve agent Soman.[1] Its detection and quantification are critical for forensic investigations, verification of chemical weapons treaty compliance, and ensuring the safety of personnel in potentially contaminated environments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the identification and quantification of this compound due to its ability to separate volatile and semi-volatile compounds and provide structural information through mass spectral fragmentation.[2]
These application notes provide a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected data.
Experimental Protocols
Sample Preparation
Given that this compound is reactive with water, all samples should be handled in a dry environment, and the use of anhydrous solvents and reagents is crucial.[3] The following protocol outlines a liquid-liquid extraction procedure suitable for isolating this compound from a non-aqueous liquid matrix.
Materials:
-
Sample containing or suspected of containing this compound
-
Dichloromethane (DCM), anhydrous, pesticide residue grade
-
n-Hexane, anhydrous, pesticide residue grade
-
Sodium sulfate, anhydrous
-
Glassware: vials, pipettes, separatory funnel (all oven-dried to ensure dryness)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect the sample in a clean, dry glass container to prevent contamination and reaction with water.
-
Solvent Extraction:
-
To 1 mL of the liquid sample in a glass vial, add 5 mL of dichloromethane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
If an aqueous phase is present, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (bottom) layer.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Gently evaporate the solvent from the extract under a stream of dry nitrogen gas to a final volume of 1 mL. This step helps to concentrate the analyte for improved detection.
-
-
Reconstitution:
-
The concentrated extract can be directly analyzed or reconstituted in a more volatile solvent like hexane if necessary for the GC system.
-
-
Transfer:
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD)
-
Autosampler
GC Parameters:
| Parameter | Value |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-300) |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and will vary depending on the specific GC system and conditions. The mass-to-charge ratios (m/z) of the key fragments are predicted based on the structure of this compound and common fragmentation patterns of organophosphorus compounds.
Table 1: Expected Quantitative Data for this compound
| Analyte | Retention Time (min) | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | ~12-15 | 198.63 | 198/200 (Cl isotope pattern) | 163, 141, 113, 99, 81, 57 |
Interpretation of Mass Spectrum:
-
Molecular Ion (m/z 198/200): The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with the M+2 peak (m/z 200) having an intensity of approximately one-third that of the M+ peak (m/z 198).
-
m/z 163: Loss of a chlorine atom (-35 Da).
-
m/z 141: Loss of the pinacolyl group (-57 Da).
-
m/z 113: Further fragmentation of the remaining structure.
-
m/z 99: A common fragment in the mass spectra of soman and related compounds.[4]
-
m/z 81: A fragment corresponding to the phosphonic acid moiety.
-
m/z 57: A prominent peak corresponding to the stable tert-butyl cation from the pinacolyl group.
Mandatory Visualizations
Caption: Workflow for this compound analysis.
Caption: Acetylcholinesterase inhibition pathway.
References
Application Notes and Protocols for Chlorosoman Analysis via Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman, a chlorinated analog of the nerve agent Soman, is a highly toxic organophosphorus compound.[1][2] Accurate and sensitive detection of this compound is critical for various applications, including environmental monitoring, forensic analysis, and the development of medical countermeasures. While gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of Soman and related compounds, liquid chromatography (LC) coupled with mass spectrometry (MS) offers a powerful alternative, particularly for samples in complex matrices and for non-volatile degradation products.[3][4] This document provides a detailed application note and protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of published LC methods specifically for this compound, the following protocols are based on established methods for related organophosphorus compounds and general principles of reversed-phase chromatography for chlorinated organic molecules.[5][6][7][8]
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte. The choice of method will depend on the sample matrix (e.g., environmental water, soil, biological fluids).
1. Solid-Phase Extraction (SPE) for Aqueous Samples:
-
Objective: To extract and concentrate this compound from water samples.
-
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Sample collection vials
-
-
Protocol:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-Solid Samples (e.g., Soil, Food):
-
Objective: To extract this compound from complex solid matrices.
-
Materials:
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge and centrifuge tubes
-
-
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a dSPE tube.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, evaporate to dryness, and reconstitute as described in the SPE protocol.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of a this compound standard. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from the fragmentation of the precursor. |
Data Presentation
The following table summarizes hypothetical quantitative data for a validated this compound analysis method. These values are illustrative and would need to be experimentally determined.
| Parameter | Value |
| Retention Time (RT) | ~ 6.5 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery | 85-110% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationship of Analytical Steps
Caption: Key steps in LC-MS/MS analysis.
References
- 1. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mass spectrometry identifies covalent binding of soman, sarin, chlorpyrifos oxon, diisopropyl fluorophosphate, and FP-biotin to tyrosines on tubulin: a potential mechanism of long term toxicity by organophosphorus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Validated HPLC method for determination of chlorzoxazone in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Analysis of chlorothalonil by liquid chromatography/mass spectrometry using negative-ion atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Handling Chlorosoman in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chlorosoman, with the IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is a highly toxic organophosphorus compound.[1] It is the chlorine analog of the nerve agent Soman and is classified as a Schedule 1 substance under the Chemical Weapons Convention, indicating it has little to no use for peaceful purposes and poses a high risk.[2] While it is at least 2.5 times less toxic than Soman, it remains a significant hazard and must be handled with extreme caution in a laboratory setting.[1] this compound is also a precursor for the synthesis of Soman.[1]
The primary mechanism of toxicity for this compound, like other organophosphorus nerve agents, is the irreversible inhibition of acetylcholinesterase (AChE).[3][4][5] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts and at neuromuscular junctions.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors.[4] This cholinergic crisis can lead to a range of symptoms, including glandular hypersecretion, bronchoconstriction, muscle fasciculations, seizures, respiratory failure, and death.[4]
This compound is expected to react with water to form corrosive hydrochloric acid and emits toxic chloride fumes when heated to decomposition.[2][6] Due to its high toxicity and its status as a chemical weapon precursor, all work with this compound must be conducted in a designated facility with appropriate engineering controls and by highly trained personnel.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3,3-Dimethylbutan-2-yl methylphosphonochloridate | [1] |
| Other Names | Pinacolyl methylphosphonochloridate, PICL | [2] |
| CAS Number | 7040-57-5 | [1] |
| Molecular Formula | C₇H₁₆ClO₂P | [1] |
| Molar Mass | 198.63 g/mol | [2] |
| Appearance | Presumed to be a colorless to yellowish liquid | |
| Water Reactivity | Reacts to form hydrochloric acid | [2][6] |
Toxicity Data
| Parameter | Value | Species | Reference |
| Toxicity Comparison | At least 2.5x less toxic than Soman | [1] |
Experimental Protocols
General Safety and Handling Protocol
This protocol outlines the essential safety measures for handling this compound in a laboratory setting. A comprehensive, site-specific risk assessment and standard operating procedure (SOP) are mandatory before any work commences.
1. Designated Area and Engineering Controls:
-
All work with this compound must be conducted in a designated and clearly marked restricted area, such as a certified chemical fume hood with a face velocity of at least 100 feet per minute or a glovebox.
-
The work area must have a continuous monitoring system for organophosphorus compounds.
-
Ensure a safety shower and eyewash station are immediately accessible.
2. Personal Protective Equipment (PPE):
-
Body Protection: A disposable, chemical-resistant suit or a solid-front lab coat made of a non-permeable material.
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., butyl rubber or Viton) is required. Check glove compatibility charts and breakthrough times.
-
Eye and Face Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A properly fitted respirator with a cartridge appropriate for organic vapors and acid gases is mandatory if there is any risk of exposure outside of a fume hood or glovebox.
3. Decontamination:
-
A decontamination solution should be readily available. Common decontamination solutions for organophosphorus agents include alkaline solutions (e.g., dilute sodium hydroxide) or specialized commercial decontamination products.
-
All surfaces and equipment must be decontaminated after each use.
-
Personnel must follow a strict decontamination procedure before exiting the designated area.
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area immediately and alert safety personnel.
-
Only trained personnel with appropriate PPE should perform cleanup.
-
Use an absorbent material that is compatible with this compound and its decomposition products. Do not use combustible materials.
-
In case of exposure, remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. An atropine and an oxime autoinjector should be available as an antidote, and personnel should be trained in their use.
5. Waste Disposal:
-
All this compound-contaminated waste is considered hazardous and must be disposed of in accordance with local, national, and international regulations.
-
Waste should be collected in clearly labeled, sealed, and chemically resistant containers.
-
Incineration at a high temperature is a common method for the destruction of chemical warfare agents and their precursors.[7]
In Vitro Acetylcholinesterase Inhibition Assay Protocol
This protocol is a general guideline for determining the inhibitory potential of this compound on acetylcholinesterase activity using a modified Ellman's method.[3][8][9]
Materials:
-
This compound (handle with extreme caution as per the safety protocol)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., isopropanol). Perform serial dilutions to obtain the desired test concentrations. All handling of this compound must be done in a designated fume hood.
-
Prepare AChE solution in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare ATCI solution in phosphate buffer. This is the substrate and should be prepared fresh.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (100% enzyme activity): Add buffer, AChE solution, and the same volume of solvent used for the this compound dilutions.
-
Test: Add buffer, AChE solution, and the desired concentration of this compound solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow this compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
-
Mandatory Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organophosphorus Nerve Agents: Types, Toxicity, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (ISMRM 2019) In Vivo MRI characterization of the effect of neuroprotection after nerve agent poisoning in rats [archive.ismrm.org]
- 7. Safe Disposal of Chemical Weapons | CDC [archive.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Disposal of Chlorosoman Waste
Disclaimer: Chlorosoman is a highly toxic organophosphorus compound and a precursor to the nerve agent Soman (GD). It is classified as a Schedule 1 substance under the Chemical Weapons Convention. All handling, decontamination, and disposal procedures must be conducted in appropriately equipped facilities by trained personnel, in strict compliance with all international, national, and institutional regulations. The following protocols are intended for research and drug development professionals and are based on established procedures for the disposal of Soman and related G-series nerve agents, due to the limited public data specifically for this compound. Its chemical reactivity is expected to be very similar to Soman.
Application Note: Principles of this compound Waste Disposal
The safe disposal of this compound waste involves converting the active, toxic agent into non-toxic, environmentally benign products through chemical degradation or thermal destruction. The primary methods for achieving this are chemical hydrolysis (neutralization), oxidation, and high-temperature incineration. The choice of method depends on the concentration of the agent, the waste matrix (e.g., liquid, solid, contaminated equipment), and the available facilities. All disposal activities must be meticulously planned and executed with the highest level of safety precautions.
1.1 Chemical Properties and Hazards
-
Structure and Reactivity: this compound (Pinacolyl methylphosphonochloridate) is a chlorine analog of Soman. Like Soman, it is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[1] It is expected to react with water and nucleophiles, with the P-Cl bond being the primary site of reaction for hydrolysis.
-
Toxicity: Assumed to be highly toxic via inhalation, ingestion, and dermal contact.[2] Effects are rapid and can be fatal.
-
Hazards: Reacts with water or moisture to form corrosive hydrochloric acid. Heating to decomposition can emit toxic fumes of chlorides and phosphorus oxides.
1.2 Core Disposal Principles
-
Irreversibility: The destruction process must be essentially irreversible, rendering the resulting products unsuitable for the recreation of chemical weapons.[3]
-
Containment: All disposal procedures must be conducted within designated, contained systems to prevent any release into the environment.
-
Verification: The final waste products should be analytically verified (e.g., using GC-MS) to ensure complete destruction of the agent.
-
Safety: Personnel must use the appropriate level of Personal Protective Equipment (PPE) at all times. Antidotes for nerve agent poisoning (e.g., atropine, pralidoxime) should be readily available, although their effectiveness against Soman-like agents can be limited if not administered extremely rapidly.[4]
Experimental Protocols for this compound Waste Disposal
The following protocols describe methods for the chemical neutralization and thermal destruction of this compound waste.
2.1 Protocol 1: Chemical Neutralization via Alkaline Hydrolysis
This protocol is suitable for liquid waste streams containing this compound, such as reaction byproducts or contaminated solvents. The principle is to use a strong caustic solution to hydrolyze the agent into less toxic phosphonic acids and salts.
2.1.1 Materials and Reagents
-
This compound waste solution
-
10 M Potassium Hydroxide (KOH) solution
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Quenching solution (e.g., 5% w/v sodium hypochlorite)
-
pH meter and probes
-
Appropriate analytical equipment (e.g., GC-MS) for verification
2.1.2 Procedure
-
Preparation: Ensure the reaction vessel is clean, dry, and rated for corrosive materials. The entire procedure must be performed within a certified fume hood or other contained ventilation device.
-
Initial Charge: Charge the reaction vessel with a 10 M solution of Potassium Hydroxide (KOH). The volume of the KOH solution should be at least 10 times the volume of the this compound waste to ensure a molar excess and to help manage the exothermic reaction. Note: KOH is preferred over NaOH for Soman-type agents as the resulting fluoride (or in this case, chloride) salts are more soluble, preventing precipitation.[5]
-
Agent Addition: Slowly add the this compound waste to the stirred KOH solution at a controlled rate. Monitor the temperature of the reaction mixture continuously. The reaction is exothermic; maintain the temperature below 50°C using external cooling if necessary.[5]
-
Reaction: After the addition is complete, continue stirring the mixture for a minimum of 12 hours at ambient temperature to ensure the reaction goes to completion.
-
Neutralization and Verification: Test the pH of the solution to ensure it remains strongly alkaline (pH > 12). Take a sample from the reaction mixture for analysis. The sample must be prepared according to laboratory safety protocols and analyzed (e.g., by GC-MS) to confirm the absence of this compound. The destruction efficiency should be >99.99%.
-
Final Disposal: Once complete destruction is verified, the resulting aqueous solution can be neutralized to a pH between 6.0 and 8.0 with a suitable acid (e.g., hydrochloric acid). The neutralized solution should be disposed of as hazardous aqueous waste in accordance with local and national regulations.
2.2 Protocol 2: Decontamination of Labware and Surfaces
This protocol is for decontaminating glassware, tools, and surfaces contaminated with trace amounts of this compound.
2.2.1 Materials and Reagents
-
Decontamination Solution DS2 (2% NaOH, 28% ethylene glycol monomethyl ether, 70% diethylene triamine) or a freshly prepared 10% sodium hydroxide solution.
-
A 0.5% sodium hypochlorite solution (diluted household bleach) can be effective for routine surface wipes.[4]
-
Wipes, absorbent pads
-
Waste bags for contaminated solids
2.2.2 Procedure
-
Gross Decontamination: Remove excess liquid this compound using absorbent pads. Place used pads immediately into a designated hazardous waste container.
-
Surface Application: Liberally apply the decontamination solution to the contaminated surface or fill the contaminated labware.
-
Contact Time: Allow a contact time of at least 6 hours to ensure complete neutralization.
-
Rinsing: Thoroughly rinse the surfaces or labware three times with water. The first rinse must be collected and disposed of as hazardous aqueous waste. Subsequent rinses can be disposed of down the sanitary sewer, pending local regulations.
-
Verification: Swab tests can be performed on the decontaminated surfaces and analyzed to verify the absence of residual agent.
-
Waste Disposal: All used wipes, pads, and disposable PPE must be collected in sealed, clearly labeled hazardous waste bags for high-temperature incineration.
Data Presentation: Decontamination and Destruction Parameters
The following table summarizes key quantitative data for the disposal of Soman (GD), which serves as a close surrogate for this compound.
| Parameter | Method | Value / Condition | Efficacy / Notes |
| Chemical Neutralization | |||
| Decontaminant | Alkaline Hydrolysis | 10 M Potassium Hydroxide (KOH) | Rapid, exothermic reaction.[5] Recommended over NaOH to prevent salt precipitation. |
| Reaction Time | Alkaline Hydrolysis | > 12 hours | Ensures complete destruction to >99.99%. |
| Decontaminant | Amino-alcoholic solution | Active components: monoethanolamine, ethylcellosolve, NaOH, isopropyl alcohol, sodium lauryl sulfate.[6] | Achieves 98.9% to 100% decontamination efficiency within 2 minutes to 24 hours.[6][7] |
| Decontaminant | Oxidative (Bleach) | 0.5% - 5% Sodium Hypochlorite | Effective for surface and PPE decontamination.[4] |
| Thermal Destruction | |||
| Temperature | Liquid Incineration | 1,480 °C (2,700 °F) | Standard method for bulk destruction of G-series agents.[8] |
| Temperature & Pressure | Supercritical Water Oxidation (SCWO) | > 374 °C (> 705 °F) and > 221 bar (> 3,205 psi) | Highly effective method for destroying agent hydrolysis products.[9] |
| Temperature | Thermal Decomposition | > 477 °C (750 K) | Theoretical temperature for complete decomposition of VX (a related agent) within 2 seconds.[10] |
| Personal Protective Equipment (PPE) | |||
| Respiratory Protection | All Handling Scenarios | Pressure-demand, self-contained breathing apparatus (SCBA).[2] | Required for any potential exposure to vapor or liquid. |
| Skin Protection | All Handling Scenarios | Chemical-protective clothing, Butyl rubber gloves.[2] | Level A PPE is required in hot zones; Level B/C may be appropriate in support zones or post-decontamination.[11][12] |
Visualization: Disposal Workflow and Logic
The following diagrams illustrate the logical workflow for the safe disposal of this compound waste and the chemical hydrolysis pathway.
References
- 1. Soman - Wikipedia [en.wikipedia.org]
- 2. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. alabamapublichealth.gov [alabamapublichealth.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. CDC - Chemical Weapons Elimination - Methods Used to Destroy Chemical Warfare Agents [archive.cdc.gov]
- 10. Calculations on the unimolecular decomposition of the nerve agent VX - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05109K [pubs.rsc.org]
- 11. Nerve Agents Hospital Management [chemm.hhs.gov]
- 12. Nerve Agents Prehospital Management [chemm.hhs.gov]
Application Notes and Protocols for Advanced In Vitro and In Silico Models in Research
Note on Terminology: The term "Chlorosoman simulators" does not correspond to a recognized technology in the scientific literature. It is possible that this term is a neologism, a proprietary name not in the public domain, or a misunderstanding of existing terminology. However, the core requirements of the request—detailed application notes, protocols, data presentation, and visualization of experimental workflows and signaling pathways for an audience of researchers and drug development professionals—can be effectively addressed by focusing on advanced, human-relevant in vitro and in silico models that are at the forefront of biomedical research. These technologies, such as organ-on-a-chip systems, 3D cell cultures, and computational simulations, serve the intended purpose of simulating human physiology and disease for research and development.
This document provides detailed application notes and protocols for three such advanced simulation technologies.
Application Note 1: Organ-on-a-Chip (OOC) Models for Preclinical Safety and Efficacy Testing
Introduction: Organ-on-a-chip (OOC) systems are microfluidic devices that culture human cells in a continuously perfused, micro-engineered environment that mimics the key physiological and mechanical functions of human organs.[1][2][3][4] These models offer a more human-relevant alternative to traditional 2D cell cultures and animal models for studying organ physiology, disease modeling, and drug testing.[1][5][6] For instance, a liver-on-a-chip can be used to assess the potential for drug-induced liver injury (DILI), a major cause of drug failure in clinical trials.[5][7]
Applications:
-
Preclinical assessment of drug efficacy and toxicity.[6]
-
Personalized medicine through the use of patient-derived cells.[1]
-
Studying the pathophysiology of infectious diseases.[3]
Experimental Protocol: Assessing Drug-Induced Liver Injury (DILI) using a Liver-on-a-Chip Model
This protocol provides a generalized procedure for using a commercially available liver-on-a-chip system to evaluate the hepatotoxicity of a test compound.
1. Device Preparation and Cell Seeding: a. Prepare the microfluidic device according to the manufacturer's instructions. This typically involves sterilizing the device and coating the cell culture channels with an appropriate extracellular matrix (ECM) protein (e.g., collagen type I) to promote cell attachment and function. b. Isolate primary human hepatocytes or differentiate induced pluripotent stem cells (iPSCs) into hepatocyte-like cells. Co-cultures with other liver cell types, such as Kupffer cells and stellate cells, can provide a more comprehensive model.[5] c. Seed the hepatocytes into the parenchymal chamber of the device at a predetermined density. d. Perfuse the culture with hepatocyte maintenance medium using a microfluidic pump at a low flow rate to mimic sinusoidal blood flow.
2. Compound Treatment: a. After a stabilization period (typically 24-72 hours), introduce the test compound into the perfusion medium at various concentrations. b. Include appropriate controls: a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known hepatotoxin, such as acetaminophen). c. Perfuse the cells with the compound-containing medium for a defined period (e.g., 24, 48, or 72 hours).
3. Data Collection and Analysis: a. Effluent Analysis: Collect the medium effluent at regular intervals to measure biomarkers of liver injury, such as albumin (a marker of synthetic function) and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (markers of hepatocellular damage). b. Imaging: Use microscopy to assess cell morphology and viability. Live/dead staining (e.g., with calcein-AM and ethidium homodimer-1) can be performed directly on-chip. c. Functional Assays: Conduct assays to measure metabolic activity, such as the activity of cytochrome P450 enzymes. d. ‘Omics Analysis: At the end of the experiment, lyse the cells on-chip for transcriptomic or proteomic analysis to identify mechanistic pathways of toxicity.
Data Presentation:
| Parameter | Vehicle Control | Low Dose Compound X | High Dose Compound X | Positive Control (Acetaminophen) |
| Albumin Secretion (µ g/day ) | 50 ± 5 | 45 ± 4 | 20 ± 3 | 15 ± 4 |
| ALT Release (U/L) | 10 ± 2 | 15 ± 3 | 80 ± 10 | 100 ± 12 |
| Cell Viability (%) | 98 ± 2 | 95 ± 3 | 60 ± 8 | 55 ± 7 |
| CYP3A4 Activity (RFU/min) | 1000 ± 150 | 850 ± 120 | 300 ± 50 | 250 ± 60 |
Experimental Workflow Diagram:
Application Note 2: 3D Spheroid Models for High-Throughput Drug Screening
Introduction: Three-dimensional (3D) spheroid cultures are multicellular aggregates that better mimic the in vivo microenvironment of tissues compared to 2D monolayer cultures.[5] They exhibit gradients of nutrients, oxygen, and catabolites, and display more physiologically relevant cell-cell and cell-matrix interactions. These characteristics make spheroids a valuable tool for high-throughput screening (HTS) of drug candidates, particularly in oncology research.[5]
Applications:
-
High-throughput screening for cytotoxic or pathway-specific anti-cancer drugs.
-
Modeling tumor resistance and invasion.
-
Assessing the efficacy of combination therapies.
Experimental Protocol: High-Throughput Screening of an Anti-Cancer Compound using Tumor Spheroids
This protocol outlines a method for forming tumor spheroids in a 384-well plate and assessing the efficacy of a test compound.
1. Spheroid Formation: a. Use a human cancer cell line (e.g., HCT116 for colorectal cancer). b. Seed the cells into ultra-low attachment (ULA) 384-well plates at a density of 500-2000 cells per well in 50 µL of culture medium. c. Centrifuge the plates briefly (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells. d. Incubate for 48-72 hours to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.
2. Compound Dosing: a. Prepare a serial dilution of the test compound in culture medium. b. Using an automated liquid handler, add the compound dilutions to the spheroid-containing wells. Typically, a 10-point, 3-fold serial dilution is used to generate a dose-response curve. c. Include vehicle controls and a positive control (e.g., a standard-of-care chemotherapy agent like doxorubicin).
3. Viability Assessment: a. Incubate the spheroids with the compound for 72-96 hours. b. Assess cell viability using a homogeneous assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels. c. Add the assay reagent directly to the wells, incubate as per the manufacturer's protocol, and read the luminescence on a plate reader.
4. Data Analysis: a. Normalize the luminescence data to the vehicle-treated controls (representing 100% viability). b. Plot the normalized viability against the log of the compound concentration. c. Fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound | Cell Line | IC50 (µM) [95% CI] | Hill Slope | Max Inhibition (%) |
| Compound A | HCT116 | 1.2 [0.9 - 1.5] | -1.1 | 98 |
| Compound B | HCT116 | 25.6 [21.2 - 30.1] | -0.9 | 85 |
| Doxorubicin | HCT116 | 0.5 [0.4 - 0.6] | -1.3 | 99 |
Screening Workflow Diagram:
Application Note 3: In Silico Simulation of Signaling Pathways for Target Validation
Introduction: In silico simulation and modeling of cellular signaling pathways are powerful computational approaches used in drug discovery to understand complex biological systems, predict drug effects, and identify novel therapeutic targets.[8][9][10] By creating mathematical models of pathways, such as the PI3K/AKT/mTOR pathway which is frequently dysregulated in cancer, researchers can simulate the effects of inhibiting specific nodes and predict the downstream consequences on cell fate.[9][11]
Applications:
-
Identifying and validating novel drug targets.
-
Predicting the effects of drug combinations.[10]
-
Understanding mechanisms of drug resistance.
-
Elucidating the dynamics of signaling networks.[8]
Conceptual Protocol: Simulating the Effect of an Inhibitor on the PI3K/AKT/mTOR Pathway
This protocol describes a conceptual workflow for using systems biology software (e.g., CellDesigner, COPASI) to model the impact of a novel AKT inhibitor.
1. Model Construction: a. Define the components of the pathway: growth factor, receptor, PI3K, PIP2, PIP3, PDK1, AKT, mTORC1, and downstream effectors (e.g., S6K, 4E-BP1). b. Define the reactions connecting these components based on established literature. This includes phosphorylation, dephosphorylation, binding, and catalysis events. c. Assign kinetic parameters to each reaction (e.g., Michaelis-Menten constants, rate constants). These can be derived from literature, experimental data, or estimated.
2. Model Simulation (Baseline): a. Set initial concentrations for all molecular species. b. Run a time-course simulation in the absence of any inhibitor to establish the baseline dynamics of the pathway upon stimulation with a growth factor. c. Monitor the concentration changes of key activated proteins, particularly phosphorylated AKT (pAKT) and phosphorylated S6K (pS6K).
3. In Silico Inhibition: a. Introduce the inhibitor into the model. This is typically done by adding a reaction that represents the binding of the inhibitor to its target (AKT) to form an inactive complex. b. Run a series of simulations, varying the concentration of the in silico inhibitor. c. For each concentration, record the steady-state or peak levels of pAKT and pS6K.
4. Analysis and Prediction: a. Plot the simulated levels of pAKT and pS6K as a function of the inhibitor concentration to generate a simulated dose-response curve. b. Use the model to predict the impact of inhibiting AKT on other branches of the signaling network. c. Compare the simulation results with experimental data (e.g., from Western blots) to validate and refine the model.
Data Presentation:
| Simulation Parameter | Output Metric | Predicted Value | Experimental Validation |
| Inhibitor IC50 on pAKT | Concentration (nM) | 15 | 20 nM (Western Blot) |
| Max Inhibition of pS6K | % of Baseline | 95% | 92% (Western Blot) |
| Time to 50% pAKT recovery | Minutes | 120 | To be determined |
| Effect on feedback loops | Qualitative change | Negative feedback attenuated | To be determined |
Signaling Pathway Diagram:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Implementing organ-on-chip in a next-generation risk assessment of chemicals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organ-on-a-chip models for elucidating the cellular biology of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organ-On-A-Chip Database Revealed—Achieving the Human Avatar in Silicon | MDPI [mdpi.com]
- 5. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects [mdpi.com]
- 6. The in vitro models driving drug development [rouken.bio]
- 7. In vitro liver models for toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into mammalian signaling pathways using microfluidic pulsatile inputs and mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling and Simulation of Cell Signaling Networks for Subsequent Analytics Processes Using Big Data and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical combination effects predict connectivity in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Leukemic Stem Cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorosoman Sample Preparation for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman is an organophosphorus compound, structurally related to the chemical warfare agent Soman.[1] Due to its high toxicity, handling and analysis of this compound require stringent safety protocols. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful analytical technique for the structural elucidation and quantification of organophosphorus compounds.[2] The 100% natural abundance and spin-1/2 nucleus of ³¹P provide excellent sensitivity and sharp signals, facilitating precise analysis.[3]
These application notes provide a detailed protocol for the preparation of this compound samples for NMR spectroscopy, with a focus on ensuring personnel safety and data integrity. The protocols are intended for use by trained professionals in appropriately equipped laboratories.
Critical Safety Protocols
This compound is highly toxic and should be handled with extreme caution in a designated chemical fume hood. All personnel must be thoroughly trained in handling highly toxic materials and be familiar with emergency procedures.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber) are mandatory. Latex and vinyl gloves are not suitable as they can be penetrated by organophosphates.[4]
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Lab Coat: A dedicated lab coat, preferably a disposable one.
-
Respiratory Protection: A properly fitted respirator with a charcoal cartridge may be necessary depending on the experimental setup and risk assessment.[4]
Safe Handling Workflow
All manipulations involving this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[5][6]
Caption: Safety workflow for handling this compound.
Decontamination Procedures
Effective decontamination is critical to prevent accidental exposure. Organophosphorus compounds can be neutralized with solutions of sodium hypochlorite (bleach) and sodium carbonate (washing soda).[7][8]
Decontamination Solution Preparation:
-
Primary Decontamination: A 10% bleach solution in water.
-
Secondary Decontamination: A saturated solution of sodium carbonate in water.
Spill Response Workflow:
Caption: Decontamination workflow for this compound spills.
Experimental Protocol: NMR Sample Preparation
This protocol details the preparation of a this compound sample for quantitative ³¹P NMR (qNMR) analysis using an internal standard.
Materials and Reagents
-
This compound sample
-
Deuterated Solvent: DMSO-d₆ is recommended as it is an aprotic solvent, which prevents potential deuterium exchange with exchangeable protons on the analyte or reference standard.[1] Deuterated chloroform (CDCl₃) can be used as an alternative for non-polar compounds.[9][10]
-
Internal Standard (IS): Triphenyl phosphate (TPP) or phosphonoacetic acid (PAA) are suitable internal standards.[3][11] The chosen standard should be soluble in the selected deuterated solvent and have a ³¹P chemical shift that does not overlap with the analyte signals.
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
5 mm NMR tubes
-
Vortex mixer
Sample Preparation Workflow
The following workflow outlines the steps for preparing the NMR sample.
Caption: this compound NMR sample preparation workflow.
Step-by-Step Procedure
-
Weighing: In a chemical fume hood, accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. Record the exact mass.
-
Internal Standard: Add an accurately weighed amount of the chosen internal standard (e.g., triphenyl phosphate) to the same vial. An equimolar amount relative to the analyte is recommended for optimal quantification.
-
Dissolution: Using a calibrated pipette, add a precise volume (typically 0.5-0.6 mL for a standard 5 mm tube) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Mixing: Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Capping: Cap the NMR tube securely and label it clearly with the sample information.
-
Analysis: The sample is now ready for NMR analysis.
Data Presentation and Acquisition Parameters
For quantitative analysis, it is crucial to use appropriate NMR acquisition parameters to ensure the signal intensities are directly proportional to the number of nuclei. A sufficiently long relaxation delay (D1) is the most critical parameter.[12]
Typical ³¹P qNMR Parameters
The following table summarizes typical parameters for quantitative ³¹P NMR analysis of organophosphorus compounds.
| Parameter | Recommended Value | Rationale |
| Analyte Concentration | 10-50 mM | Ensures adequate signal-to-noise ratio. |
| Internal Standard | Triphenyl Phosphate | Chemically stable, sharp singlet, soluble in common organic solvents.[3] |
| Deuterated Solvent | DMSO-d₆ or CDCl₃ | Aprotic solvents are preferred to avoid exchange with labile protons.[1][13] |
| Relaxation Delay (D1) | 5 x T₁ (longest) | Ensures complete relaxation of all ³¹P nuclei for accurate integration. A conservative value of 30-60s is often used.[12] |
| Acquisition Time (AT) | 1-2 seconds | Sufficient for resolving sharp ³¹P signals. |
| Pulse Angle | 90° | Maximizes signal for each scan. |
| Number of Scans (NS) | 16-64 | Dependent on sample concentration; sufficient to achieve a good signal-to-noise ratio. |
| Temperature | 25°C (298 K) | Standard temperature for reproducible results. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the safe and effective preparation of this compound samples for NMR spectroscopy. Adherence to the stringent safety measures is paramount due to the high toxicity of the analyte. By using appropriate deuterated solvents, internal standards, and optimized acquisition parameters, high-quality, quantifiable ³¹P NMR data can be obtained for this compound and related organophosphorus compounds.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. academic.oup.com [academic.oup.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Decontamination [fao.org]
- 8. journalwjaets.com [journalwjaets.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. NMR Solvents [sigmaaldrich.com]
- 11. Traceable Organic Certified Reference Materials for P-31 qNMR [sigmaaldrich.com]
- 12. Application of qNMR:Quality control of organophosphorus pesticides | Applications Notes | JEOL Ltd. [jeol.com]
- 13. myuchem.com [myuchem.com]
Application Notes and Protocols for Soman (GD) in Defense Research
Disclaimer: Soman (GD) is an extremely toxic organophosphorus nerve agent classified as a weapon of mass destruction.[1] Its production and stockpiling are outlawed by the Chemical Weapons Convention of 1993.[1] The following information is intended for legitimate defense research by authorized researchers, scientists, and drug development professionals focused on developing medical countermeasures and enhancing public safety. Strict adherence to all safety protocols and legal regulations is mandatory when handling this substance.
These notes detail the application of Soman in a research context, specifically for the study of its toxicology and the development of effective medical countermeasures.
Mechanism of Action
Soman is a potent and irreversible inhibitor of cholinesterase enzymes, primarily acetylcholinesterase (AChE).[1][2][3] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, terminating the signal.[4][5]
The mechanism of toxicity involves two key steps:
-
Inhibition (Phosphonylation): Soman rapidly phosphonylates a serine residue in the active site of AChE, forming a stable covalent adduct.[1][6] This inactivation of AChE leads to the accumulation of excess acetylcholine in the synapses.[4][7] The buildup of ACh results in hyperstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by symptoms such as convulsions, paralysis, respiratory failure, and death.[2][3][8]
-
Aging: The Soman-AChE complex undergoes a rapid secondary reaction known as "aging."[1][9] This process involves the dealkylation (loss of the pinacolyl group) of the phosphonylated enzyme, resulting in a form that is resistant to reactivation by standard oxime antidotes.[4][9] The aging process for Soman is exceptionally fast, with a half-life of only a few minutes, which presents a major challenge for effective treatment.[4][10] Once aged, the restoration of AChE activity depends on the de novo synthesis of the enzyme.[9]
References
- 1. Soman - Wikipedia [en.wikipedia.org]
- 2. Soman | Chemical Emergencies | CDC [cdc.gov]
- 3. Soman in chemical attacks | Research Starters | EBSCO Research [ebsco.com]
- 4. Aging Mechanism of Soman Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Aging Mechanism of Soman Inhibited Acetylcholinesterase - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 6. Aging mechanism of soman inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. The role of oximes in the treatment of nerve agent poisoning in civilian casualties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Decontamination of Chlorosoman Spills
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chlorosoman is a highly toxic organophosphorus compound and a precursor to the nerve agent soman.[1] Information regarding specific decontamination protocols for this compound is limited. The chemical reactivity of this compound is expected to be very similar to that of soman.[2] Therefore, the following protocols are largely based on established procedures for the decontamination of soman and other organophosphorus nerve agents. All work with this compound must be conducted in a specialized laboratory with appropriate engineering controls and by highly trained personnel.
Introduction
This compound (Pinacolyl methylphosphonochloridate) is a potent cholinesterase inhibitor, posing a significant health risk upon exposure.[1] Effective and rapid decontamination of spills is crucial to mitigate the potential for toxic exposure and prevent the spread of contamination. These application notes provide detailed protocols for the decontamination of this compound spills on various surfaces, personnel, and equipment.
Hazard Identification and Safety Precautions
-
Toxicity: this compound is highly toxic and can be fatal. Exposure can occur through inhalation, ingestion, or skin contact.
-
Reactivity: It is expected to react with water to form corrosive hydrochloric acid.[2] When heated to decomposition, it can emit highly toxic fumes.[2]
-
Symptoms of Exposure: Similar to other organophosphorus nerve agents, symptoms include, but are not limited to, miosis (pinpoint pupils), salivation, lacrimation, urination, defecation, gastrointestinal distress, and respiratory failure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound or responding to a spill. The required level of protection depends on the concentration and potential for exposure.
-
Respiratory Protection: A NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) is recommended, especially for large or unquantified spills.
-
Body Protection: A fully encapsulating, chemical-resistant suit (Level A) is the highest level of protection. For lower-level exposure risks, a chemical-resistant suit with appropriate gloves and boots may be permissible based on a site-specific risk assessment.
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber) are required. Double gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield, or a full-face respirator.
Spill Categorization
-
Small Spill: A spill of a few milliliters that can be managed by trained laboratory personnel without immediate danger of widespread contamination.
-
Large Spill: Any spill that poses a significant risk of inhalation exposure, skin contact, or spread of contamination beyond the immediate work area. This requires immediate evacuation of the area and notification of emergency response personnel.
Decontamination Protocols
Personnel Decontamination
Immediate decontamination is critical to minimizing toxic effects.
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.
-
Wash the area with soap and water.
-
If available, use a specialized skin decontamination product such as Reactive Skin Decontamination Lotion (RSDL).
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Surface and Equipment Decontamination
The choice of decontaminant will depend on the material of the surface or equipment.
Recommended Decontamination Solutions:
-
Reactive Skin Decontamination Lotion (RSDL): A highly effective decontaminant for skin and some surfaces.
-
0.5% Sodium Hypochlorite Solution (Bleach): Prepared by diluting household bleach (typically 5-6% sodium hypochlorite) 1:10 with water. This solution is corrosive to metals and should be rinsed off after the appropriate contact time.
-
Decontamination Solution 2 (DS2): A highly effective but corrosive solution composed of diethylenetriamine, ethylene glycol monomethyl ether, and sodium hydroxide. Due to its corrosive nature, it is typically used for non-sensitive equipment and surfaces.
-
Alkaline Solutions (e.g., pH > 8): Can be effective in hydrolyzing organophosphorus compounds.
Protocol for Non-Sensitive Surfaces (e.g., floors, benchtops):
-
Contain the spill using absorbent materials (e.g., chemical absorbent pads, sand).
-
Apply a liberal amount of 0.5% sodium hypochlorite solution or DS2 to the spill area, working from the outside in.
-
Allow a contact time of at least 30 minutes.
-
Absorb the decontamination solution and contaminated material with fresh absorbent pads.
-
Clean the area with a detergent and water solution.
-
Rinse the area with water.
Protocol for Sensitive Equipment:
-
Consult the equipment manufacturer's guidelines for chemical compatibility.
-
If possible, physically remove the this compound with a dry absorbent material.
-
Use a less corrosive decontaminant, such as RSDL or a specialized, equipment-safe decontamination solution.
-
Apply the decontaminant with a cloth or wipe, avoiding direct spraying into electronic components.
-
After the recommended contact time, wipe away the decontaminant with a clean cloth dampened with water or an appropriate solvent.
Data Presentation: Decontaminant Efficacy against Soman
The following table summarizes the protective ratio (PR) of various decontaminants against soman in a guinea pig model. The PR is the ratio of the LD50 of the agent in decontaminated animals to the LD50 in non-decontaminated animals. A higher PR indicates greater decontamination efficacy.
| Decontaminant | Protective Ratio (PR) | Reference |
| Reactive Skin Decontamination Lotion (RSDL) | 14 | [2] |
| 0.5% Bleach Solution | 2.7 | [2] |
| M291 Skin Decontamination Kit (SDK) | 2.6 | [2] |
| 1% Soapy Water | 2.2 | [2] |
Note: This data is for soman and serves as an estimate for this compound.
Experimental Protocols
Protocol: Evaluation of Decontamination Efficacy by GC-MS
This protocol describes a general method for evaluating the efficacy of a decontamination solution against a this compound surrogate or, if permissible, this compound itself.
Materials:
-
This compound or a suitable surrogate (e.g., dimethyl methylphosphonate - DMMP).
-
Decontamination solution to be tested.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Appropriate solvent for extraction (e.g., dichloromethane, isopropanol).
-
Standard laboratory glassware.
-
Personal Protective Equipment (as specified in Section 3.0).
Procedure:
-
Contamination: Apply a known quantity of this compound or surrogate to a representative surface coupon (e.g., glass, stainless steel, painted metal).
-
Decontamination: Apply the decontamination solution to the contaminated coupon and allow for a specified contact time (e.g., 5, 15, 30 minutes).
-
Extraction: After the contact time, extract the remaining contaminant and any degradation products from the coupon using a suitable solvent.
-
Sample Preparation: Prepare the extract for GC-MS analysis. This may involve dilution, derivatization, or concentration.
-
GC-MS Analysis: Analyze the sample using a validated GC-MS method to quantify the amount of remaining this compound/surrogate and identify any degradation products.
-
Efficacy Calculation: Calculate the decontamination efficacy as the percentage of the initial contaminant that has been degraded or removed.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.
-
Collection: Collect all contaminated materials (e.g., absorbent pads, used PPE, cleaning materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and any other components of the waste.
-
Storage: Store the waste container in a designated and secure hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Visualizations
References
Application Notes and Protocols for Position-Specific Isotope Analysis of Chlorosoman
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman, a potent organophosphorus compound and a chlorine analog of the nerve agent Soman, presents significant interest in forensic toxicology, environmental monitoring, and the development of medical countermeasures.[1][2] Position-specific isotope analysis (PSIA) offers a powerful tool to elucidate the origin, fate, and metabolic pathways of this compound by providing detailed information on the isotopic composition at specific atomic positions within the molecule.[3][4] These application notes provide a comprehensive overview of the methodologies for conducting PSIA of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Molecular Structure of this compound (Pinacolyl methylphosphonochloridate):
The distinct chemical environments of the carbon, hydrogen, and chlorine atoms in this compound make it an ideal candidate for PSIA, enabling the differentiation of synthetic routes and the tracking of metabolic transformations.
Applications
Position-specific isotope analysis of this compound has several critical applications:
-
Forensic Attribution: The isotopic fingerprint of this compound can serve as a signature to trace its synthetic origin, linking it to specific precursor materials or production batches. This is invaluable in forensic investigations related to the illicit production or use of chemical warfare agents.[6]
-
Metabolism and Toxicology Studies: Understanding the metabolic fate of this compound is crucial for developing effective medical countermeasures and antidotes. PSIA can reveal which bonds are cleaved and which parts of the molecule are incorporated into metabolites, providing insights into its mechanism of toxicity.[7][8]
-
Environmental Fate and Remediation: Tracking the degradation of this compound in the environment is essential for assessing its long-term impact and developing remediation strategies. Isotopic analysis can differentiate between biotic and abiotic degradation pathways.[9]
Experimental Protocols
Extreme caution must be exercised when handling this compound due to its high toxicity. All procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Position-Specific Isotope Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C and ²H NMR, is a powerful non-destructive technique for determining the isotopic composition at specific atomic positions.[4][10][11]
Protocol for ¹³C PSIA of this compound by NMR:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound (typically 10-50 mg) in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.
-
Add an internal standard with a known isotopic composition for quantification.
-
Degas the sample by freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Acquire a quantitative ¹³C NMR spectrum with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei to allow for full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectrum using appropriate software (e.g., Mnova, TopSpin).
-
Carefully integrate the signals corresponding to each unique carbon atom in the this compound molecule.
-
The relative abundance of ¹³C at each position is proportional to the integral of its corresponding peak.
-
Calculate the position-specific δ¹³C values relative to an international standard (e.g., Vienna Pee Dee Belemnite, VPDB).
-
Position-Specific Isotope Analysis by Mass Spectrometry (MS)
High-resolution mass spectrometry, such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) or Orbitrap MS, can provide highly precise measurements of isotopic ratios in molecular fragments.[3][12][13]
Protocol for ¹³C and ³⁷Cl PSIA of this compound by GC-Orbitrap MS:
-
Sample Preparation and Derivatization (if necessary):
-
Due to its reactivity, direct analysis of this compound can be challenging. Derivatization to a more stable analog may be required. For this protocol, we will assume direct analysis is possible under controlled conditions.
-
Prepare a dilute solution of this compound in a suitable organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column for separation.
-
The GC oven temperature program should be optimized to achieve good chromatographic separation of this compound from any impurities.
-
The GC is coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap).
-
-
Mass Spectrometry Data Acquisition:
-
Operate the mass spectrometer in full scan mode with high resolving power (>120,000) to accurately measure the masses of the isotopologues.
-
For ¹³C analysis, monitor the M, M+1, and M+2 isotopologues of the molecular ion and key fragment ions.
-
For ³⁷Cl analysis, monitor the isotopologues containing ³⁵Cl and ³⁷Cl.
-
-
Data Analysis:
-
Use specialized software to extract the ion chromatograms for each isotopologue.
-
Calculate the isotope ratios from the integrated peak areas of the respective isotopologues.
-
By analyzing the isotopic composition of different fragment ions, the isotopic composition of specific positions or moieties within the molecule can be deduced.
-
Data Presentation
The quantitative data obtained from PSIA should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Position-Specific ¹³C Isotope Data for this compound from Different Synthetic Batches
| Carbon Position | Batch A (δ¹³C VPDB ‰) | Batch B (δ¹³C VPDB ‰) | Batch C (δ¹³C VPDB ‰) |
| P-CH₃ | -25.3 ± 0.2 | -30.1 ± 0.3 | -25.5 ± 0.2 |
| C(CH₃)₃ | -28.9 ± 0.3 | -29.0 ± 0.2 | -35.2 ± 0.3 |
| CH-O | -15.6 ± 0.2 | -18.4 ± 0.3 | -15.8 ± 0.2 |
| O-P | N/A | N/A | N/A |
| P-Cl | N/A | N/A | N/A |
Table 2: Hypothetical Position-Specific ³⁷Cl Isotope Data for this compound from Different Sources
| Source | δ³⁷Cl (‰ vs. SMOC) |
| Environmental Sample 1 | +1.2 ± 0.1 |
| Laboratory Standard A | -0.5 ± 0.1 |
| Seized Material X | +1.3 ± 0.1 |
Visualization of Workflows and Pathways
Experimental Workflow for PSIA of this compound
Caption: A generalized workflow for the position-specific isotope analysis of this compound.
Generalized Signaling Pathway for Organophosphate Toxicity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Position-specific isotope analysis - Wikipedia [en.wikipedia.org]
- 4. Position-Specific Carbon Stable Isotope Ratios by Proton NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemchart.com [chemchart.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-precision position-specific isotope analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
Application Notes and Protocols for Studying Chlorosoman Hydrolysis Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman (O-Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound, known as a G-series nerve agent and a precursor to Soman. Understanding its hydrolysis rate is crucial for developing effective decontamination strategies, assessing environmental persistence, and creating therapeutic interventions. This document provides detailed application notes and protocols for studying the hydrolysis rates of this compound, focusing on analytical methodologies and the underlying toxicological signaling pathways.
Given the limited direct data on this compound, information from its close structural analog, Soman (O-Pinacolyl methylphosphonofluoridate), is used as a proxy for hydrolysis kinetics, with the acknowledgment that the rates, while expected to be similar, may not be identical.
Data Presentation: Hydrolysis of Soman (as a proxy for this compound)
The rate of hydrolysis of organophosphorus agents like Soman is significantly influenced by pH, temperature, and the presence of catalysts. The following tables summarize kinetic data for Soman hydrolysis under various conditions.
Table 1: Half-life of Soman Hydrolysis in Buffered Solutions [1]
| pH | Temperature (°C) | Half-life (hours) |
| 7.4 | 27 | 6.6 |
| 8.0 | 27 | 3.2 |
| 8.6 | 27 | 2.2 |
| 7.4 | 37 | 4.8 |
| 8.0 | 37 | 1.6 |
| 8.6 | 37 | 1.2 |
Table 2: Catalyzed Hydrolysis of Soman
| Catalyst | pH | Concentration of Catalyst | Half-life (seconds) | Rate Constant (k) | Reference |
| Hypochlorite (ClO⁻) | 8.0 | 3.22 x 10⁻³ M | 82.5 | 8.4 x 10⁻³ s⁻¹ | |
| Hydroxide (OH⁻) | - | - | - | 10 M⁻¹ s⁻¹ at 25°C | [2] |
| Imidazole | - | - | - | Can accelerate by 3 orders of magnitude | [2] |
Note: The rate of hydrolysis for all four stereoisomers of Soman was found to be the same.[1]
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantitative analysis of this compound and its primary hydrolysis product, Pinacolyl Methylphosphonic Acid (PMPA), using GC-MS. Due to the high polarity and low volatility of PMPA, derivatization is necessary.[3]
Materials:
-
This compound standard
-
Pinacolyl Methylphosphonic Acid (PMPA) standard
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyldiazomethane (TMSD)[3]
-
Solvent: Acetonitrile (HPLC grade)
-
Internal Standard (e.g., a structural analog not present in the sample)
-
Deionized water
-
pH buffer solutions
-
Thermostated reaction vials
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at known concentrations in buffers of different pH values (e.g., 6.0, 7.4, 8.0).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the hydrolysis reaction by adding a strong acid (e.g., phosphoric acid) to lower the pH to ~3.[4]
-
-
Extraction:
-
Perform a liquid-liquid extraction of the quenched sample with a suitable organic solvent (e.g., diethyl ether) to separate the remaining this compound and the formed PMPA from the aqueous matrix.
-
-
Derivatization: [3]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA) and solvent (acetonitrile) to the dried residue.
-
Seal the vial and heat at the optimal temperature (e.g., 80°C) for the required time (75-120 minutes for BSTFA).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program suitable for the separation of the derivatized analytes. A typical program might start at 70°C, ramp to 170°C at 10°C/min, and then to 270°C at 30°C/min.[3]
-
The mass spectrometer should be operated in full scan mode to identify the characteristic ions of derivatized this compound and PMPA.
-
-
Quantification:
-
Create a calibration curve using standard solutions of derivatized this compound and PMPA of known concentrations.
-
Quantify the amount of this compound remaining and PMPA formed at each time point using the internal standard method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate constant (k) of the hydrolysis reaction by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt.
-
Calculate the half-life (t₁/₂) of the reaction using the formula: t₁/₂ = 0.693/k.
-
Protocol 2: Determination of this compound Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the direct analysis of the polar hydrolysis product PMPA without derivatization.
Materials:
-
This compound standard
-
Pinacolyl Methylphosphonic Acid (PMPA) standard
-
Mobile phase: e.g., Ammonium acetate buffer in water and acetonitrile[5]
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column[5]
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation and quenching steps as in Protocol 1.
-
-
HPLC Analysis:
-
Inject the quenched sample directly into the HPLC system.
-
Use an isocratic or gradient elution method to separate PMPA from the remaining this compound and other components.
-
The detector (UV or MS) will quantify the amount of PMPA formed.
-
-
Quantification and Data Analysis:
-
Follow the same quantification and data analysis steps as in Protocol 1 to determine the hydrolysis rate constant and half-life.
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
The primary mechanism of toxicity for this compound, like other organophosphorus nerve agents, is the irreversible inhibition of acetylcholinesterase (AChE).[6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in a state of cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic receptors.[6][7]
The downstream consequences of this initial event are complex and lead to significant neuronal damage. Key signaling pathways implicated include:
-
Excitotoxicity and Calcium Overload: The excessive stimulation of cholinergic receptors, particularly in the central nervous system, triggers a cascade of events leading to excitotoxicity. This process involves the overactivation of glutamate receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons.[7][8][9][10] This sustained elevation of intracellular calcium, referred to as a "calcium plateau," is a critical mediator of neuronal injury.[8][9][10]
-
Oxidative Stress: The calcium overload disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This imbalance between pro-oxidant and antioxidant systems contributes to cellular damage, including lipid peroxidation and protein oxidation.
-
MAPK Signaling Pathway Activation: Organophosphate exposure has been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[11][12][13][14][15] These pathways are involved in regulating a wide range of cellular processes, and their dysregulation by organophosphates can lead to inflammation, apoptosis, and neurodegeneration.[11][12]
-
Neuronal Apoptosis: The culmination of these signaling disruptions is the induction of programmed cell death, or apoptosis, in neurons. This is a key contributor to the long-term neurological damage observed after exposure to organophosphorus agents.
Understanding these signaling pathways is essential for the development of novel therapeutic strategies that go beyond simply reactivating AChE and aim to mitigate the downstream cellular damage caused by this compound and other nerve agents.
References
- 1. The stability of soman and its stereoisomers in aqueous solution: toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soman | C7H16FO2P | CID 7305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biuletynwat.pl [biuletynwat.pl]
- 4. Hydrolysis and binding of a toxic stereoisomer of soman in plasma and tissue homogenates from rat, guinea pig and marmoset, and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Personal Protective Equipment (PPE) when Handling Chlorosoman
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman, a highly toxic organophosphorus compound, is a structural analog of the nerve agent Soman and is considered a precursor substance.[1] Due to its extreme toxicity, which is at least 2.5 times less than its analogue Soman, stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are imperative to prevent exposure and ensure the safety of laboratory and research personnel.[1] These application notes provide detailed guidance on the selection, use, and maintenance of PPE for handling this compound in a research and development setting. For many aspects of its safe handling, information is extrapolated from its close analog, Soman.[2][3]
Hazard Identification and Risk Assessment
This compound is a potent cholinesterase inhibitor, acting on the nervous system.[4][5] Exposure can occur through inhalation, skin absorption, and ingestion, with symptoms appearing within minutes to hours depending on the dose and route of exposure.[6][7][8] It is classified as a Schedule 1 chemical under the Chemical Weapons Convention, indicating a high risk.[2]
Physical and Chemical Properties:
| Property | Value |
| Chemical Formula | C7H16ClO2P[1] |
| Molar Mass | 198.63 g·mol−1[1] |
| Appearance | Colorless liquid[9][10] |
| Odor | Faintly fruity or camphor-like (similar to Soman)[6][9] |
| Solubility in Water | 1,030 mg/L[1] |
| Vapor Pressure | 0.207 mm Hg[1] |
Exposure Limits:
While specific occupational exposure limits for this compound are not well-established, the Temporary Emergency Exposure Limits (TEELs) provide guidance for emergency response planning:
| Guideline | Value (ppm) | Value (mg/m³) |
| TEEL-0 | 0.03 | 0.25 |
| PAC-1/TEEL-1 | 0.075 | 0.62 |
| PAC-2/TEEL-2 | 0.6 | 4.9 |
| PAC-3/TEEL-3 | 3 | 25 |
Data sourced from PubChem.[2]
A thorough risk assessment must be conducted for every procedure involving this compound to determine the potential for exposure and select the appropriate level of PPE.
Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the specific tasks to be performed and the potential for exposure. A tiered approach based on established protection levels is recommended.
Respiratory Protection
The appropriate level of respiratory protection is critical due to the high inhalation toxicity of this compound.
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| Self-Contained Breathing Apparatus (SCBA), pressure-demand | 10,000[11][12][13] | High-risk operations, emergency response, unknown concentrations, or when concentrations exceed the capacity of an APR. |
| Full-Facepiece Air-Purifying Respirator (APR) with appropriate canisters | 50[12][14] | Lower-risk activities with known, low concentrations of this compound. Canisters must be specifically rated for nerve agents or organic vapors. |
| Powered Air-Purifying Respirator (PAPR) with tight-fitting full facepiece | 1,000[12] | Offers a higher level of protection than a standard APR and may be suitable for tasks with a moderate risk of exposure. |
Note: All tight-fitting respirators require fit testing (see Section 5.1).
Dermal Protection
This compound can be absorbed through the skin, necessitating comprehensive dermal protection.
3.2.1 Protective Suits:
For any potential splash or vapor exposure, a chemical-resistant suit is mandatory.
-
Level A Protection: A totally encapsulating chemical protective (TECP) suit should be used for high-risk procedures or in situations with unknown concentrations.[6][15]
-
Level B Protection: A non-encapsulating, splash-protective suit can be used when the primary hazard is liquid splashes and the respiratory hazard is high.[15]
-
Coveralls: For low-risk activities in a well-ventilated area, chemical-resistant coveralls may be considered as part of a comprehensive PPE ensemble.
3.2.2 Gloves:
The selection of appropriate glove material is crucial to prevent skin contact. Butyl rubber is highly recommended for handling Soman and its analogs.[16][17][18]
| Glove Material | Breakthrough Time (minutes) - Representative Data for Soman |
| Butyl Rubber | > 480 |
| Viton® | > 480[18] |
| Neoprene | Variable, generally lower than Butyl or Viton® |
| Nitrile | Not recommended for direct, prolonged contact |
| Natural Rubber (Latex) | Not recommended |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific chemical formulation. Always consult the manufacturer's chemical resistance data.[19][20] Double gloving is a standard practice for enhanced protection.
Eye and Face Protection
When not using a full-facepiece respirator, chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.
Experimental Protocols
Protocol for Respirator Fit Testing
Objective: To verify the seal of a tight-fitting respirator to the user's face. This must be performed annually and whenever there is a change in the respirator model, size, or the user's facial characteristics.[3]
4.1.1 Qualitative Fit Test (QLFT) - for APRs with an APF of 50
-
Materials: Fit test kit with a nebulizer, test solution (e.g., saccharin or Bitrex®), and a hood.
-
Procedure:
-
The user dons the respirator and performs a user seal check.
-
The user enters the test hood.
-
The test administrator introduces the test agent into the hood via the nebulizer.
-
The user performs a series of exercises (e.g., normal breathing, deep breathing, turning head side to side, nodding, talking, and bending over) for one minute each.
-
If the user can taste or detect the test agent at any point, the test is a failure, and a different respirator must be selected and tested.[5][15]
-
4.1.2 Quantitative Fit Test (QNFT) - for all tight-fitting respirators
-
Materials: A quantitative fit testing instrument (e.g., a PortaCount®).
-
Procedure:
-
The respirator is fitted with a probe that samples the air from within the facepiece.
-
The user dons the respirator and performs a user seal check.
-
The instrument measures the concentration of ambient particles inside and outside the respirator as the user performs a series of exercises.
-
The instrument calculates a "fit factor," which is the ratio of the outside to the inside concentration.
-
A passing fit factor for a full-facepiece APR is typically ≥ 500.[4][10]
-
Protocol for Glove Permeation Testing (Adapted from ASTM F739)
Objective: To determine the breakthrough time and permeation rate of this compound through a specific glove material.
-
Materials: Permeation test cell, challenge solution (this compound at a known concentration in a suitable solvent), collection medium (e.g., dry nitrogen gas), analytical instrument (e.g., Gas Chromatograph with a Flame Photometric Detector - GC-FPD), and the glove material to be tested.
-
Procedure:
-
A sample of the glove material is placed in the permeation cell, separating the challenge side from the collection side.
-
The challenge solution is introduced to the outer surface of the glove material.
-
The collection medium is continuously swept across the inner surface of the glove material and directed to the analytical instrument.
-
The analytical instrument monitors the collection medium for the presence of this compound.
-
The breakthrough time is the time from the initial contact of the chemical with the glove material until it is detected on the collection side at a predefined rate (e.g., 0.1 µg/cm²/min).[17][21][22]
-
The steady-state permeation rate is the constant rate of permeation that occurs after the initial breakthrough.[21]
-
Decontamination Procedures
Effective decontamination is crucial to prevent secondary exposure.
-
Personnel Decontamination: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[4] A 0.5% hypochlorite solution can also be used for skin decontamination, followed by a water rinse.[6][23]
-
Equipment and Surface Decontamination: Surfaces and equipment can be decontaminated using a 0.5% hypochlorite solution or other specialized decontamination solutions.[1][6] Ensure adequate ventilation during decontamination procedures.
Visualizations
Caption: PPE selection workflow for handling this compound.
Caption: Experimental workflow for glove permeation testing.
References
- 1. publications.drdo.gov.in [publications.drdo.gov.in]
- 2. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 3. Fit Testing | Personal Protective Equipment | CDC [cdc.gov]
- 4. isienvironmental.com [isienvironmental.com]
- 5. triumvirate.com [triumvirate.com]
- 6. Decontamination - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Soman (GD): Nerve Agent | NIOSH | CDC [cdc.gov]
- 8. nrt.org [nrt.org]
- 9. opcw.org [opcw.org]
- 10. When to use quantitative and qualitative fit testing. | Occupational Safety and Health Administration [osha.gov]
- 11. Federal Register :: Assigned Protection Factors [federalregister.gov]
- 12. osha.gov [osha.gov]
- 13. draeger.com [draeger.com]
- 14. ohsonline.com [ohsonline.com]
- 15. hazwoper-osha.com [hazwoper-osha.com]
- 16. Federal Register :: Assigned Protection Factors [federalregister.gov]
- 17. matestlabs.com [matestlabs.com]
- 18. esafetysupplies.com [esafetysupplies.com]
- 19. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 20. uwyo.edu [uwyo.edu]
- 21. Chemical Protective Clothing 101 [publications.aiha.org]
- 22. standardsafety.com [standardsafety.com]
- 23. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
Application Notes and Protocols for the Development of Antidotes to Chlorosoman Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosoman (Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a chlorine analog of the nerve agent Soman.[1][2][3] Structurally similar to Soman, it is presumed to exert its toxic effects through a comparable mechanism: the irreversible inhibition of acetylcholinesterase (AChE). This document provides detailed application notes and protocols to guide the research and development of effective antidotes for this compound exposure. Due to the limited publicly available data on this compound, the initial focus of any research program should be the determination of its fundamental toxicological and kinetic parameters.
Mechanism of Action of this compound (Presumed)
This compound, like other G-series nerve agents, is believed to act as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.
The proposed mechanism involves the phosphonylation of the serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in cholinergic synapses. The resulting hyperstimulation of muscarinic and nicotinic receptors leads to a cholinergic crisis, characterized by a range of symptoms including seizures, respiratory distress, and ultimately, death.
A significant challenge in treating exposure to Soman and its analogs is the phenomenon of "aging." This process involves a dealkylation of the phosphonyl-enzyme conjugate, rendering it resistant to reactivation by currently available oxime antidotes. The rate of aging for this compound-inhibited AChE is a critical parameter that requires experimental determination.
Signaling Pathway of this compound Toxicity
Caption: Presumed signaling pathway of this compound-induced acetylcholinesterase inhibition and subsequent cholinergic crisis.
Current Antidotal Treatment Strategies and Their Limitations
The standard therapeutic regimen for nerve agent poisoning is a multi-drug approach:
-
Anticholinergics (e.g., Atropine): These agents act as competitive antagonists at muscarinic acetylcholine receptors, mitigating the effects of acetylcholine overstimulation.
-
Anticonvulsants (e.g., Diazepam): Used to control and terminate seizure activity, a common and life-threatening symptom of severe nerve agent exposure.
-
Oxime Reactivators (e.g., Pralidoxime, Obidoxime, HI-6): These compounds are designed to reactivate phosphonylated AChE by nucleophilically displacing the phosphonyl moiety from the enzyme's active site.
Limitations:
-
Aging: The effectiveness of oximes is severely limited by the aging process.
-
Blood-Brain Barrier (BBB): Many oximes are quaternary ammonium compounds with poor BBB penetration, limiting their efficacy in the central nervous system (CNS).
-
Broad-Spectrum Efficacy: The reactivation potency of existing oximes varies significantly against different nerve agents.
Data Presentation: Key Parameters for Antidote Development
The following tables outline the critical quantitative data that must be obtained for this compound to effectively guide the development of novel antidotes.
Table 1: In Vitro Acetylcholinesterase Inhibition and Reactivation Kinetics
| Parameter | Description | Experimental Goal for this compound |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Determine the potency of this compound as an AChE inhibitor. |
| ki | Second-order rate constant of inhibition. | Quantify the rate of AChE inhibition by this compound. |
| ka | Aging rate constant. | Determine the rate at which this compound-inhibited AChE becomes resistant to reactivation. |
| kr | Second-order reactivation rate constant. | Evaluate the efficacy of various oximes in reactivating this compound-inhibited AChE. |
Table 2: In Vivo Toxicity and Antidote Efficacy
| Parameter | Description | Experimental Goal for this compound |
| LD50 | Dose of a substance that is lethal to 50% of a test population. | Determine the acute toxicity of this compound in relevant animal models. |
| Protective Index (PI) | Ratio of the LD50 of the agent in treated animals to the LD50 in untreated animals. | Quantify the in vivo efficacy of candidate antidotes. |
| Therapeutic Index (TI) | Ratio of the toxic dose to the therapeutic dose of an antidote. | Assess the safety profile of potential antidotes. |
Experimental Protocols
The following are detailed protocols adapted from established methodologies for nerve agent research. These should be tailored for the specific investigation of this compound.
Protocol 1: In Vitro Determination of AChE Inhibition and Reactivation Kinetics
Objective: To determine the IC50, ki, ka, and kr for this compound and candidate antidotes.
Materials:
-
Purified human or animal acetylcholinesterase (AChE)
-
This compound (synthesis required, handle with extreme caution)
-
Candidate oxime reactivators
-
Ellman's reagent (DTNB)
-
Acetylthiocholine (ATCh) as a substrate
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
A. AChE Inhibition (IC50 and ki Determination):
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add a fixed concentration of AChE to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specific time.
-
Initiate the enzymatic reaction by adding ATCh and DTNB.
-
Measure the rate of color change (absorbance at 412 nm) using a microplate reader.
-
Calculate the percentage of AChE inhibition for each this compound concentration.
-
Determine the IC50 value by plotting inhibition percentage against this compound concentration.
-
To determine ki, measure the rate of inhibition at different this compound concentrations over time.
B. Aging Rate (ka) Determination:
-
Inhibit AChE with a known concentration of this compound.
-
At various time points, add a high concentration of an effective oxime reactivator.
-
Measure the remaining reactivatable AChE activity using the Ellman's assay.
-
Plot the percentage of non-reactivatable AChE against time to determine the aging rate constant.
C. Oxime Reactivation (kr) Determination:
-
Inhibit AChE with a known concentration of this compound for a short, defined period to minimize aging.
-
Remove excess inhibitor.
-
Add different concentrations of the candidate oxime reactivator.
-
Measure the recovery of AChE activity over time.
-
Calculate the second-order reactivation rate constant (kr).
Experimental Workflow for In Vitro Antidote Screening
Caption: A streamlined workflow for the in vitro screening of potential antidotes for this compound exposure.
Protocol 2: In Vivo Evaluation of Antidote Efficacy
Objective: To determine the LD50 of this compound and the protective index of candidate antidotes in a rodent model.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
This compound
-
Candidate antidote formulation
-
Atropine sulfate
-
Diazepam
-
Appropriate vehicle for injections
-
Personal protective equipment (PPE) and containment facilities for handling highly toxic agents.
Procedure:
A. LD50 Determination:
-
Administer escalating doses of this compound (e.g., via subcutaneous or intramuscular injection) to different groups of animals.
-
Observe the animals for a defined period (e.g., 24 hours) and record mortality.
-
Calculate the LD50 value using a probit analysis or other appropriate statistical method.
B. Protective Index (PI) Determination:
-
Pre-treat groups of animals with the candidate antidote, atropine, and diazepam at various doses.
-
Challenge the animals with multiples of the predetermined LD50 of this compound.
-
Administer post-exposure treatment as required by the study design.
-
Record mortality over 24 hours.
-
Calculate the LD50 of this compound in the treated groups.
-
The Protective Index is the ratio of the LD50 in the treated group to the LD50 in the untreated group.
Logical Relationship for In Vivo Antidote Efficacy Assessment
Caption: Logical flow for assessing the in vivo efficacy of a candidate antidote against this compound.
Novel Therapeutic Strategies and Future Directions
Given the challenges associated with traditional antidotes, research into novel therapeutic approaches is crucial.
-
BBB-penetrating Oximes: Design and synthesis of lipophilic oximes that can cross the BBB to reactivate AChE in the CNS.
-
Nano-carrier Delivery Systems: Encapsulation of existing or novel antidotes in nanoparticles to improve their stability, bioavailability, and CNS delivery.
-
Bio-scavengers: Use of stoichiometric or catalytic scavengers (e.g., purified cholinesterases or enzyme-based formulations) to neutralize this compound in the bloodstream before it reaches its target.
-
Non-Oxime Reactivators: Exploration of alternative chemical scaffolds for the reactivation of phosphonylated AChE.
Conclusion
The development of effective antidotes for this compound exposure presents a significant scientific challenge, primarily due to the lack of specific data on this agent. The protocols and strategies outlined in these application notes provide a comprehensive framework for initiating a research program aimed at addressing this critical need. A systematic approach, beginning with the fundamental characterization of this compound's interaction with AChE and progressing through in vitro and in vivo screening of novel antidotes, will be essential for the successful development of life-saving countermeasures.
References
Troubleshooting & Optimization
Chlorosoman Detection Technical Support Center
Welcome to the technical support center for the detection and analysis of Chlorosoman. This compound is a chlorine analog of the highly toxic organophosphorus compound, soman, and is used as a precursor for nerve agents.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with its detection. Given its hazardous nature as a chemical weapon precursor, appropriate safety precautions and handling procedures are paramount.[3][4]
I. Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no signal for this compound in my LC-MS/MS analysis?
A1: Several factors can contribute to a weak or absent signal for this compound. Consider the following:
-
Sample Degradation: this compound is susceptible to hydrolysis, especially in aqueous matrices.[3][4] Ensure samples are processed promptly and stored at low temperatures. Consider immediate extraction into an organic solvent.
-
Poor Ionization: this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions. Experiment with both positive and negative ion modes and consider alternative ionization techniques like atmospheric pressure chemical ionization (APCI).
-
Matrix Effects: Complex biological matrices can suppress the ionization of this compound.[5] Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[6]
-
Incorrect MS/MS Transition: Verify that you are monitoring the correct precursor and product ion pair for this compound. An infusion of a standard solution can help optimize these parameters.[7]
Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause?
A2: Peak tailing is a common issue in chromatography and can often be resolved by addressing the following:
-
Column Choice: The analytical column may have secondary interactions with this compound. Consider using a column with a different stationary phase or end-capping.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH to ensure this compound is in a single, non-ionized form.
-
System Contamination: Active sites in the injector, tubing, or column can cause peak tailing.[8] A thorough system flush may be necessary.
Q3: I'm observing high background noise in my chromatograms. How can I reduce it?
A3: High background noise can mask the signal of your analyte. Here are some strategies to minimize it:
-
Solvent Purity: Use high-purity, LC-MS grade solvents to prepare your mobile phases.[9]
-
Sample Preparation: Thorough sample cleanup is crucial to remove matrix components that can contribute to background noise.[10]
-
System Contamination: Contaminants can accumulate in the LC-MS system over time.[5] Regularly flush the system and clean the ion source.[9]
Q4: How can I improve the recovery of this compound during sample preparation?
A4: Maximizing recovery is key to achieving low detection limits. Consider these points:
-
Extraction Technique: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[11] The choice depends on the sample matrix. For aqueous samples, LLE with a non-polar organic solvent can be effective. SPE offers the potential for higher selectivity and concentration.[6]
-
Solvent Selection: Choose an extraction solvent in which this compound has high solubility.
-
pH Adjustment: Adjusting the pH of the sample can improve the partitioning of this compound into the extraction solvent.[10]
II. Troubleshooting Guides
Guide 1: Low Sensitivity and Poor Detection Limits
This guide provides a systematic approach to troubleshooting low sensitivity issues when analyzing this compound.
| Symptom | Possible Cause | Recommended Action |
| No peak or very low signal-to-noise ratio | 1. Sample Degradation: this compound is unstable in aqueous solutions. | - Minimize time between sample collection and extraction.- Store samples at -80°C.- Perform extraction at low temperatures. |
| 2. Inefficient Ionization: Suboptimal MS source conditions. | - Optimize ESI/APCI source parameters (e.g., gas flow, temperature).- Test both positive and negative ion modes.- Consider derivatization to a more easily ionizable form.[12] | |
| 3. Matrix Suppression: Co-eluting matrix components interfere with ionization.[5] | - Improve sample cleanup using SPE or LLE.[6][13]- Dilute the sample to reduce matrix effects.[6]- Adjust chromatographic conditions to separate this compound from interfering peaks. | |
| Inconsistent results between runs | 1. Carryover: Residual this compound from a previous injection.[5] | - Implement a rigorous needle wash protocol between injections.- Inject a blank solvent after high-concentration samples. |
| 2. Instrument Instability: Fluctuations in LC pressure or MS signal. | - Check for leaks in the LC system.- Ensure the MS is properly calibrated and tuned. |
Guide 2: Chromatographic Issues
This guide addresses common problems related to the chromatographic separation of this compound.
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | 1. Secondary Interactions: Analyte interaction with active sites on the column or in the system. | - Use a column with a highly inert stationary phase.- Add a small amount of a competing agent to the mobile phase.- Clean the injector and replace frits if necessary. |
| 2. Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| Peak Broadening | 1. Extra-column Volume: Excessive tubing length or large-diameter fittings. | - Minimize the length and diameter of tubing between the injector, column, and detector. |
| 2. Poor Column Efficiency: The column may be degraded or improperly packed. | - Replace the column with a new, high-efficiency column. | |
| Shifting Retention Times | 1. Mobile Phase Inconsistency: Changes in mobile phase composition or pH. | - Prepare fresh mobile phase daily.- Use a buffer to control the pH. |
| 2. Column Temperature Fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a stable temperature. |
III. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol describes a method for extracting this compound from a plasma matrix to improve detection limits.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 2 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
IV. Visualizations
Troubleshooting Workflow for Low this compound Signal
The following diagram illustrates a logical workflow for troubleshooting low signal intensity during this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 3. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. zefsci.com [zefsci.com]
- 6. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijnrd.org [ijnrd.org]
- 9. myadlm.org [myadlm.org]
- 10. Sample Preparation – Choosing a Sample Preparation Technique [scioninstruments.com]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. organomation.com [organomation.com]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Technical Support Center: Chlorosoman Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of Chlorosoman.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges in this compound synthesis revolve around the high reactivity of the reagents and the product's sensitivity to moisture. Key issues include:
-
Moisture Sensitivity: The starting material, methylphosphonyl dichloride, and the product, this compound, are highly susceptible to hydrolysis. Strict anhydrous conditions are mandatory to prevent the formation of methylphosphonic acid and hydrochloric acid, which can lead to low yields and complex purification.[1]
-
Side Reactions: The reaction between methylphosphonyl dichloride and pinacolyl alcohol can lead to the formation of undesired byproducts, such as the product of double substitution on the phosphonyl dichloride or unreacted starting materials.
-
Stoichiometry Control: Precise control of the stoichiometry is crucial. An excess of either reactant can lead to the formation of impurities that are difficult to remove.
-
Temperature Management: The reaction is exothermic, and inadequate temperature control can result in increased side product formation and potential degradation of the desired product.
Q2: My synthesis of this compound has a very low yield. What are the likely causes?
A2: Low yields in this compound synthesis are a common problem and can often be attributed to one or more of the following factors:
-
Presence of Moisture: As previously mentioned, water contamination is a primary cause of low yields due to the hydrolysis of the starting material and product.
-
Improper Reagent Purity: The purity of methylphosphonyl dichloride and pinacolyl alcohol is critical. Impurities in the starting materials can lead to competing side reactions.
-
Suboptimal Reaction Temperature: Running the reaction at too high a temperature can promote the formation of byproducts. Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Inefficient Mixing: Poor mixing can result in localized areas of high reactant concentration, which can favor side reactions.
Q3: I am observing multiple spots on my TLC/GC analysis after synthesis. What are the potential impurities?
A3: The presence of multiple spots suggests a mixture of products. Common impurities in this compound synthesis include:
-
Unreacted Starting Materials: Methylphosphonyl dichloride and pinacolyl alcohol may be present if the reaction has not gone to completion.
-
Hydrolysis Products: Methylphosphonic acid and pinacolyl methylphosphonic acid can form if moisture is present.
-
Di-substituted Byproduct: A common byproduct is the di-pinacolyl methylphosphonate, formed if both chlorine atoms on the methylphosphonyl dichloride react with pinacolyl alcohol.
-
Isomeric Impurities: Depending on the purity of the pinacolyl alcohol, isomeric impurities may be present.
Q4: What are the key challenges in the purification of this compound?
A4: The purification of this compound is challenging due to its high toxicity, reactivity, and the presence of closely related impurities. Key difficulties include:
-
Hydrolytic Instability: this compound readily hydrolyzes on contact with water, making aqueous workups problematic.[1] Purification techniques must be conducted under strictly anhydrous conditions.
-
Thermal Instability: The compound may be susceptible to degradation at elevated temperatures, which limits the use of high-temperature distillation.
-
Separation of Byproducts: The structural similarity between this compound and its byproducts (e.g., di-substituted product, unreacted starting materials) can make separation by distillation or chromatography difficult.
-
Safety Precautions: Due to its extreme toxicity, all purification steps must be carried out in a specialized containment facility with appropriate personal protective equipment (PPE).
Q5: What are the recommended methods for purifying crude this compound?
A5: Purification of this compound requires specialized techniques performed under controlled conditions. Potential methods include:
-
Vacuum Distillation: This is a common method for purifying liquid organophosphorus compounds. However, careful control of temperature and pressure is necessary to prevent thermal decomposition.
-
Chromatography: Column chromatography using an inert stationary phase (e.g., silica gel) under anhydrous conditions can be effective for separating impurities. The choice of eluent is critical to ensure good separation without causing degradation.
-
Solvent Extraction: A non-aqueous extraction using immiscible organic solvents might be employed to remove certain impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon, nitrogen). Use freshly distilled, anhydrous solvents. |
| Low purity of starting materials. | Verify the purity of methylphosphonyl dichloride and pinacolyl alcohol by appropriate analytical methods (e.g., GC-MS, NMR) before use. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by TLC or GC. | |
| Formation of a White Precipitate | Formation of hydrochloric acid salt of an amine base (if used). | This is expected if a base like triethylamine is used to scavenge HCl. The precipitate can be removed by filtration under an inert atmosphere. |
| Hydrolysis of starting material or product. | Indicates moisture contamination. Immediately cease the reaction and re-evaluate the experimental setup for sources of water. | |
| Multiple Products Observed by TLC/GC | Non-optimal stoichiometry. | Carefully control the molar ratio of the reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this may complicate purification. |
| Reaction temperature too high. | Maintain a lower reaction temperature to minimize the formation of side products. | |
| Extended reaction time. | Monitor the reaction closely and quench it once the starting material is consumed to avoid the formation of degradation products. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product Decomposition During Distillation | Distillation temperature is too high. | Use high vacuum to lower the boiling point of the product. Employ a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Poor Separation of Impurities by Distillation | Boiling points of the product and impurities are too close. | Consider fractional distillation with a high-efficiency column. Alternatively, use column chromatography for purification. |
| Product Streaking or Degradation on Silica Gel Column | Acidity of silica gel causing hydrolysis. | Deactivate the silica gel by washing with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent, followed by flushing with the pure eluent. |
| Presence of moisture in the solvent or on the silica gel. | Use anhydrous solvents and ensure the silica gel is properly dried before use. Pack and run the column under an inert atmosphere. | |
| Low Recovery After Purification | Product loss due to multiple purification steps. | Optimize the purification strategy to minimize the number of steps. |
| Adsorption of the product onto the purification medium. | Choose a less adsorptive stationary phase for chromatography or consider alternative purification methods like distillation. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. All work must be conducted in a facility designed for handling highly toxic compounds.
Generalized Synthesis of this compound
-
Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry inert gas (argon or nitrogen). All solvents must be freshly distilled from an appropriate drying agent.
-
Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet is charged with anhydrous pinacolyl alcohol (1.0 equivalent) and an anhydrous, non-nucleophilic solvent (e.g., dichloromethane, toluene).
-
Reactant Addition: The solution is cooled to 0 °C in an ice bath. Methylphosphonyl dichloride (1.0-1.1 equivalents) is dissolved in the same anhydrous solvent and added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique (e.g., GC-MS or NMR of quenched aliquots) to determine the point of maximum conversion.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then directly subjected to purification.
Generalized Purification by Vacuum Distillation
-
Setup: A short-path distillation apparatus is assembled and dried under vacuum with gentle heating.
-
Distillation: The crude this compound is transferred to the distillation flask under an inert atmosphere. The system is slowly evacuated to the desired pressure. The flask is then gently heated in an oil bath.
-
Fraction Collection: Fractions are collected based on the boiling point at the given pressure. The receiving flask should be cooled to prevent loss of the volatile product.
-
Analysis: The purity of the collected fractions should be assessed by GC-MS and/or NMR spectroscopy.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Potential Degradation Pathway of this compound
Caption: A diagram showing the primary hydrolytic degradation pathway of this compound in the presence of water.
References
preventing Chlorosoman degradation during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Chlorosoman during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound (pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a precursor to the nerve agent Soman.[1] Its high reactivity makes it susceptible to degradation, particularly through hydrolysis, which can lead to inaccurate quantification and misinterpretation of analytical results. The primary degradation product is pinacolyl methylphosphonic acid (PMPA).
Q2: What are the main factors that contribute to this compound degradation?
A2: The main factors contributing to this compound degradation are the presence of water (hydrolysis), pH of the solution, and temperature.[2][3] this compound is expected to react with water to form corrosive hydrochloric acid.[2] Its reactivity is expected to be similar to that of Soman.[2]
Q3: How should I handle and store samples to minimize this compound degradation?
A3: To minimize degradation, samples should be stored at low temperatures, ideally at -80°C for long-term storage.[3] Samples should be kept in tightly sealed, airtight containers to prevent exposure to moisture. Use of amber vials is recommended to protect from light, which can also contribute to degradation. Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Solution |
| No or low peak intensity for this compound | Degradation in the injector port. | - Lower the injector temperature.- Use a deactivated or silanized injector liner.- Minimize the residence time in the injector by using a faster injection speed. |
| Degradation on the analytical column. | - Use a low-polarity column (e.g., DB-5ms).- Condition the column properly before use.- Trim the first few centimeters of the column if contamination is suspected. | |
| Hydrolysis during sample preparation. | - Ensure all solvents are anhydrous.- Perform sample preparation steps quickly and at low temperatures. | |
| Peak tailing | Active sites in the GC system. | - Silanize the injector liner and glass wool.- Use a column with high inertness. |
| Co-elution with matrix components. | - Optimize the temperature program for better separation.- Employ a more thorough sample cleanup procedure. | |
| Poor reproducibility | Inconsistent sample degradation. | - Standardize sample preparation and handling procedures precisely.- Use an internal standard that is structurally similar to this compound. |
| Syringe discrimination. | - Use a fast injection speed.- Ensure the syringe is clean and functioning correctly. |
LC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Low sensitivity | Ion suppression from matrix components.[4] | - Optimize the sample cleanup procedure to remove interfering matrix components.- Dilute the sample extract.- Use a matrix-matched calibration curve. |
| In-source degradation. | - Optimize the ion source parameters (e.g., temperature, gas flows). | |
| Adduct formation. | - Optimize mobile phase additives to promote the formation of a specific adduct (e.g., [M+H]+ or [M+Na]+). | |
| Multiple or broad peaks | Isomer separation or on-column degradation. | - Optimize the mobile phase composition and gradient.- Use a column with a different selectivity. |
| Inconsistent retention times | Changes in mobile phase composition. | - Prepare fresh mobile phase daily.- Ensure proper mixing of mobile phase components. |
| Column degradation. | - Use a guard column.- Operate within the recommended pH and temperature range for the column. |
Quantitative Data Summary
Table 1: Stability of Soman in Aqueous Solution at Different Temperatures and pH [3]
| Temperature | pH | Half-life (hours) |
| 27°C | 7.4 | 6.6 |
| 27°C | 8.0 | 3.2 |
| 27°C | 8.6 | 2.2 |
| 37°C | 7.4 | 4.8 |
| 37°C | 8.0 | 1.6 |
| 37°C | 8.6 | 1.2 |
Table 2: Long-Term Stability of Soman in Aqueous Solution [3]
| Storage Condition | Time | Hydrolysis |
| -90°C | 5 months | No significant hydrolysis |
| Refrigerated (just above freezing) | 150 days | ~50% |
| 21°C | >5 days | ~50% |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of this compound from Organic Matrices
Objective: To extract this compound from an organic matrix and prepare it for GC-MS analysis while minimizing degradation.
Materials:
-
Anhydrous hexane
-
Anhydrous sodium sulfate
-
GC-grade autosampler vials with PTFE-lined caps
-
Microsyringe
-
Vortex mixer
-
Centrifuge
Procedure:
-
Work in a fume hood with appropriate personal protective equipment.
-
To 1 mL of the organic sample, add 1 g of anhydrous sodium sulfate to remove any residual water.
-
Vortex the sample for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean, dry GC vial using a microsyringe.
-
Cap the vial immediately.
-
If not analyzing immediately, store the vial at -20°C or below.
-
Prior to injection, allow the sample to come to room temperature.
Protocol 2: Derivatization of this compound Degradation Product (PMPA) for GC-MS Analysis
Objective: To derivatize the primary hydrolysis product of this compound, pinacolyl methylphosphonic acid (PMPA), to a more volatile form for GC-MS analysis. This is useful for confirming the original presence of this compound in samples where it has already degraded.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous acetonitrile
-
Heating block or oven
-
GC-grade autosampler vials with PTFE-lined caps
Procedure:
-
Evaporate the sample extract containing PMPA to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile to the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Inhibition of Acetylcholinesterase by this compound.
Caption: General workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The stability of soman and its stereoisomers in aqueous solution: toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Sources for Small Molecule Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting mass spectrometry (MS) sources for the analysis of small molecules. While direct information on "Chlorosoman" is unavailable, the principles and protocols outlined here are broadly applicable to the analysis of small organic molecules using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the MS source for a new analyte?
The initial and most critical step is to select the appropriate ionization mode.[1] For small molecules, the most common ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] ESI is generally preferred for more polar, ionizable compounds, while APCI is often better for less polar, lower-molecular-weight compounds.[1] It is highly recommended to perform an infusion of your analyte to test both positive and negative ion modes for each technique to determine the optimal ionization strategy.[1]
Q2: How do I prepare my sample and system for source optimization?
Begin by preparing a standard solution of your analyte. A typical starting concentration is around 1 µg/mL.[1] To determine the best mobile phase conditions for ionization, you can infuse the standard using a tee-piece mixed with a 50:50 organic-aqueous mobile phase. It's beneficial to test different pH conditions, for example, by using a buffer like 10 mM ammonium formate adjusted to both acidic (e.g., pH 2.8) and basic (e.g., pH 8.2) levels.[1]
Q3: What are the key source parameters to optimize?
Once the ionization mode and a suitable mobile phase are chosen, the next step is to fine-tune the source parameters to maximize the signal of your analyte. The key parameters include:
-
Capillary Voltage (ESI): This voltage applied to the ESI needle is crucial for generating a stable spray.
-
Nebulizer Gas Flow: This gas flow aids in the formation of fine droplets.
-
Drying Gas Flow and Temperature: These parameters are critical for the desolvation of the droplets to release gas-phase ions.[2]
-
Fragmentor or Orifice Voltage: This voltage can be adjusted to control in-source fragmentation.
It is important to adjust these parameters systematically to find the optimal settings that produce the highest and most stable signal for your analyte.
Q4: My signal is weak or non-existent. What should I check first?
If you are experiencing a weak or absent signal, start with the most common culprits:
-
Check for Leaks: A leak in the system can lead to a loss of sensitivity.[3] Use a leak detector to inspect gas connections, the transfer line nut, and the vent valve.[3][4]
-
Verify Sample Delivery: Ensure that your sample is reaching the detector. Check the autosampler and syringe for proper functioning and look for any cracks in the column.[3]
-
Inspect the Ionization Spray: For ESI, visually check the stability of the spray. An inconsistent or absent spray can be caused by a clog in the system.[5]
-
Confirm Instrument Calibration: Verify that the mass spectrometer has been recently and successfully calibrated.[5]
Q5: I'm observing high background noise. What are the likely causes?
High background noise can obscure your analyte's signal. Common causes include:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.[5]
-
Column Bleed: An old or improperly conditioned column can contribute to high background.[4]
-
Contaminated Source: The ion source can become contaminated over time. If other troubleshooting steps fail, it may be time to clean the source.[4]
-
Gas Purity: Use high-purity nitrogen for the nebulizer and drying gas.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)
Poor peak shape can compromise resolution and the accuracy of quantification.[6]
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
| Improper Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and that the organic/aqueous ratio is optimal. |
| Instrument Issues | A dirty ion source or incorrect injection technique can lead to peak shape problems.[6] |
Issue 2: Retention Time Shifts
Inconsistent retention times can make peak identification difficult.[6]
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column Degradation | The column may be nearing the end of its life. |
| Fluctuations in Column Temperature | Ensure the column oven is maintaining a stable temperature. |
| System Leaks | Check for any leaks in the LC flow path. |
Issue 3: Ion Suppression
Ion suppression occurs when matrix components co-eluting with the analyte interfere with its ionization, leading to a decreased signal.[7][8]
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Cleanup | Optimize sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][8] |
| Co-eluting Matrix Components | Modify the chromatographic method to better separate the analyte from interfering compounds.[7] |
| Mobile Phase Composition | Adjust the mobile phase composition and pH to minimize matrix effects.[7] |
Experimental Protocols
Protocol 1: Analyte Infusion for Ionization Mode Selection
-
Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
Set up a direct infusion of the analyte solution into the mass spectrometer using a syringe pump at a flow rate of 10-20 µL/min.
-
Alternatively, use a tee-piece to mix the analyte infusion with the LC flow at the desired analytical flow rate.
-
Acquire mass spectra in both positive and negative ion modes.
-
Test different mobile phase additives, such as 0.1% formic acid for positive mode and 10 mM ammonium bicarbonate for negative mode, to see which enhances the signal.[9]
-
Select the ionization mode and polarity that provide the highest and most stable signal for the analyte.
Protocol 2: Systematic Source Parameter Optimization
-
Begin with the instrument's autotune routine to get a starting set of parameters.[1]
-
Infuse the analyte using the optimal conditions determined in Protocol 1.
-
Vary one source parameter at a time while keeping others constant, monitoring the analyte signal intensity.
-
Drying Gas Temperature: Start at a moderate temperature (e.g., 250 °C) and increase in increments of 25 °C.
-
Drying Gas Flow: Adjust the flow rate (e.g., in L/min) to find the point of maximum signal.
-
Nebulizer Pressure: Optimize the nebulizer gas pressure (e.g., in psi).
-
Capillary Voltage: Adjust the capillary voltage (e.g., in kV) to achieve a stable and intense signal.
-
Record the optimal value for each parameter. Note that the goal is to find a plateau where small variations in a parameter do not cause a large change in the signal, leading to a more robust method.[1]
Quantitative Data Summary
The following table provides typical starting ranges for ESI source parameters. The optimal values will be compound-dependent and need to be determined empirically.
| Parameter | Typical Range (Positive ESI) | Typical Range (Negative ESI) |
| Capillary Voltage | 3000 - 5000 V | 2500 - 4500 V |
| Drying Gas Temperature | 200 - 350 °C | 200 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi | 30 - 50 psi |
Note: These are general ranges and may vary significantly between different instrument manufacturers and models.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. agilent.com [agilent.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. zefsci.com [zefsci.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Chlorosoman Adduct Formation with Enzymes
Disclaimer: Chlorosoman is a highly toxic organophosphorus compound with limited publicly available research data. This guide is developed using information on the closely related and well-studied nerve agent, Soman, as a scientific proxy. The chemical reactivity and biological interactions of this compound are expected to be very similar to those of Soman. All experimental work with this compound must be conducted in appropriately equipped laboratories with strict adherence to all safety protocols.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during experiments involving the formation of this compound adducts with enzymes, particularly Acetylcholinesterase (AChE).
Question: I am observing low or no formation of the this compound-enzyme adduct. What are the possible causes and solutions?
Answer:
Low or no adduct formation can be attributed to several factors, ranging from reagent integrity to experimental conditions. Below is a summary of potential causes and corresponding troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | This compound, like Soman, is susceptible to hydrolysis, especially at neutral or alkaline pH.[1][2][3] Prepare fresh solutions of this compound in an appropriate anhydrous solvent immediately before use. |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm enzyme activity using a standard substrate before initiating the adduct formation experiment.[4] |
| Suboptimal Reaction Conditions | Optimize the incubation conditions. Key parameters to consider are pH, temperature, and incubation time.[5][6][7] While the optimal pH for AChE activity is typically 7.4-8.0, the stability of this compound may be greater at a slightly acidic pH.[2][4] |
| Incorrect Reagent Concentrations | Verify the concentrations of both the enzyme and this compound. For irreversible inhibitors, the extent of adduct formation is highly dependent on the concentration of the inhibitor and the reaction time.[4] |
| Interference from Buffer | Certain buffers containing nucleophilic groups (e.g., TRIS, HEPES) can react with organophosphates, competing with the enzyme for the inhibitor. Consider using non-nucleophilic buffers like phosphate buffer. |
Question: My results for this compound-enzyme adduct formation are not reproducible. What could be causing this variability?
Answer:
Lack of reproducibility is a common issue in sensitive enzymatic assays. The following table outlines potential sources of variability and how to address them.
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Aliquots | Due to its rapid degradation in aqueous solutions, slight variations in the time between dissolving and using this compound can lead to inconsistent effective concentrations.[2] Standardize the timing of your experimental steps meticulously. |
| Variability in Enzyme Activity | Ensure the enzyme stock is well-mixed before taking aliquots. Perform an activity check on the enzyme batch being used for the experiment series. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with the small volumes typical for enzyme assays. |
| Fluctuations in Temperature | Use a water bath or incubator to maintain a constant and uniform temperature during the incubation steps.[6][7] |
| Incomplete Mixing | Ensure thorough but gentle mixing of the reaction components. Avoid vigorous vortexing that could denature the enzyme. |
Question: I am observing a high background signal in my enzyme activity assay after incubation with this compound. What can I do to reduce it?
Answer:
High background signal can mask the true enzyme activity and make it difficult to accurately quantify the extent of inhibition. Here are some common causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | Run a "no-enzyme" control to measure the rate of substrate breakdown in the absence of the enzyme. Subtract this rate from your experimental values.[4] |
| Reaction of DTNB with other Thiols | In Ellman's assay, the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can react with non-enzymatically produced thiols. If your enzyme preparation is not pure, this can be a factor.[4] |
| Contaminated Reagents | Use high-purity reagents and water to prepare all solutions. Filter-sterilize buffers to prevent microbial growth, which can interfere with the assay. |
| Non-specific Binding | Non-specific binding of reagents to the microplate wells can contribute to background signal. Using plates with a non-binding surface or adding a blocking agent like bovine serum albumin (BSA) to the assay buffer can help.[8][9][10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound adduct formation with Acetylcholinesterase (AChE)?
A1: By analogy with Soman, this compound is an organophosphorus compound that acts as an irreversible inhibitor of AChE. The phosphorus atom in this compound is highly electrophilic and is attacked by the nucleophilic serine residue (Ser200) in the active site of AChE.[13][14][15] This results in the formation of a stable covalent phosphonyl-enzyme adduct, releasing a chlorine atom in the process. This phosphonylation effectively inactivates the enzyme.[16]
Q2: What is "aging" in the context of this compound-AChE adducts?
A2: "Aging" is a process that occurs after the initial formation of the organophosphorus-enzyme adduct. For Soman, and presumably this compound, this involves the dealkylation of the phosphonyl group, specifically the loss of the pinacolyl group.[13][16] This dealkylation results in a negatively charged phosphonyl-enzyme conjugate that is extremely stable and resistant to reactivation by standard oxime reactivators.[13][16] Soman is known to have a very rapid aging half-life.[13]
Q3: What factors can affect the stability of the this compound-enzyme adduct?
A3: The stability of the adduct is primarily influenced by the "aging" process described above. The rate of aging is dependent on the specific organophosphate and the enzyme. For Soman-AChE adducts, aging is very rapid.[13] Once aged, the adduct is highly stable. Prior to aging, the adduct can potentially be reversed by strong nucleophiles like oximes, although this is challenging for Soman.
Q4: What are the recommended analytical techniques for detecting and quantifying this compound-enzyme adducts?
A4: Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of organophosphate-protein adducts.[17][18] This technique allows for the identification of the specific site of adduction on the protein and can provide quantitative information. For this, the adducted protein is typically digested into smaller peptides, which are then analyzed by LC-MS/MS.[17][18][19]
Q5: Can this compound form adducts with other proteins besides Acetylcholinesterase?
A5: Yes, it is likely. Soman has been shown to form adducts with other proteins, such as human serum albumin and butyrylcholinesterase.[18][19] These adducts can serve as biomarkers of exposure. Therefore, it is probable that this compound can also bind to other proteins with reactive serine, tyrosine, or lysine residues.[18]
Experimental Protocols
Note: These are generalized protocols adapted from studies with Soman and other organophosphates. They should be optimized for your specific experimental setup.
Protocol 1: In Vitro Inhibition of Acetylcholinesterase and Adduct Formation
-
Enzyme Preparation:
-
Prepare a stock solution of purified Acetylcholinesterase (e.g., from human erythrocytes) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Keep the enzyme solution on ice.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., isopropanol).
-
Perform serial dilutions in the same solvent to achieve the desired concentrations.
-
Safety: Handle this compound with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment.
-
-
Inhibition Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the enzyme solution.
-
Add the this compound dilution to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
-
Measurement of Residual Enzyme Activity (Ellman's Assay):
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine iodide (ATCI) in the assay buffer.
-
To the inhibited enzyme mixture, add the DTNB/ATCI solution to start the colorimetric reaction.
-
Immediately monitor the change in absorbance at 412 nm over time using a plate reader.[4]
-
The rate of color change is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.
-
Determine kinetic parameters such as the inhibition rate constant (kᵢ).
-
Protocol 2: Mass Spectrometric Analysis of this compound-AChE Adducts
-
Sample Preparation:
-
Following the inhibition reaction (Protocol 1), remove excess, unreacted this compound by buffer exchange or dialysis.
-
Denature the protein by adding urea or guanidine hydrochloride.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
-
Proteolytic Digestion:
-
Add a protease such as trypsin to the denatured protein solution.
-
Incubate overnight at 37°C to digest the protein into smaller peptides.
-
-
Peptide Cleanup:
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptide mixture.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition mode, where the instrument fragments the most abundant peptide ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the known sequence of Acetylcholinesterase using a database search engine (e.g., Mascot, Sequest).
-
Specify the mass modification corresponding to the this compound adduct on the active site serine residue in the search parameters.
-
Manually validate the identification of the adducted peptide by examining the MS/MS spectrum for characteristic fragment ions.[17]
-
Quantitative Data Summary
The following table presents kinetic data for the interaction of Soman with Acetylcholinesterase. This data is provided as an estimate for the expected reactivity of this compound.
| Parameter | Value | Enzyme Source | Conditions |
| Inhibition Rate Constant (kᵢ) | ~1 x 10⁸ M⁻¹min⁻¹ | Human Erythrocyte AChE | pH 7.4, 25°C |
| Aging Half-life (t₁/₂) | ~2-5 minutes | Torpedo californica AChE | pH 7.0 |
Data is approximate and compiled from various sources on Soman-AChE interactions. Actual values for this compound may vary.
Visualizations
Caption: Biochemical pathway of this compound adduct formation with AChE.
References
- 1. Stereoselective hydrolysis of soman in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Soman hydrolysis catalysed by hypochlorite ions | E3S Web of Conferences [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing time and temperature of enzymatic conversion of isoflavone glucosides to aglycones in soy germ flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Experiments | BioNinja [old-ib.bioninja.com.au]
- 7. monash.edu [monash.edu]
- 8. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 13. Aging Mechanism of Soman Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How Is Acetylcholinesterase Phosphonylated by Soman? An Ab Initio QM/MM Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soman - Wikipedia [en.wikipedia.org]
- 17. Forensic analysis of soman exposure using characteristic fragment ions from protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Verification of soman-related nerve agents via detection of phosphonylated adducts from rabbit albumin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Time-concentration Analysis of Soman and VX Adducts to Butyrylcholinesterase and Albumin by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing sample matrix effects for Chlorosoman detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample matrix effects during the detection of Chlorosoman and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows for this compound detection, particularly when using mass spectrometry-based methods.
Question: I am observing significant signal suppression for my this compound analyte in plasma samples when using LC-MS/MS. What are the likely causes and how can I troubleshoot this?
Answer:
Signal suppression in LC-MS/MS analysis of plasma is a common manifestation of matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte.[1][2][3] The primary culprits in plasma are often phospholipids and proteins.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Your current sample preparation protocol may not be sufficiently removing interfering matrix components.[2][4] Consider implementing or optimizing a sample cleanup technique such as Solid-Phase Extraction (SPE) or the QuEChERS method.[5][6][7] For organophosphorus compounds like this compound, specialized SPE sorbents can offer enhanced selectivity.[5][8] |
| Phospholipid Co-elution | Phospholipids are notorious for causing ion suppression in ESI-MS.[1] Incorporate a phospholipid removal step in your sample preparation. There are commercially available phospholipid removal plates and SPE cartridges designed for this purpose. |
| Suboptimal Chromatographic Separation | Your analyte may be co-eluting with a significant amount of matrix components.[4] Modify your LC method to improve the separation. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry. |
| High Sample Concentration | Injecting a highly concentrated sample can exacerbate matrix effects.[4] If your assay has sufficient sensitivity, a simple dilution of the sample extract prior to injection can reduce the concentration of interfering substances.[4] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Organophosphorus Compounds
This protocol provides a general framework for SPE cleanup of aqueous samples. Optimization will be required based on the specific matrix and analytical instrumentation.
-
Sample Pre-treatment: Adjust the pH of your sample to neutral (pH 7). Organophosphorus esters can hydrolyze under acidic or basic conditions.[9]
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 x 5 mL of dichloromethane (DCM).
-
Condition the cartridge with 2 x 5 mL of methanol.
-
Equilibrate the cartridge with 2 x 5 mL of deionized water.[9]
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 15 mL/min.[9]
-
Washing: Wash the cartridge to remove hydrophilic interferences. The choice of washing solvent will depend on the sorbent and analyte.
-
Drying: Dry the cartridge under full vacuum for at least 10 minutes to remove any residual water.[9]
-
Elution: Elute the analyte of interest with an appropriate organic solvent. For many organophosphorus compounds, a mixture of acetone and dichloromethane is effective.[9]
-
Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with your analytical instrument.[9]
Question: My quantitative results for this compound metabolites in urine are not reproducible. How can I improve the precision and accuracy of my measurements?
Answer:
Poor reproducibility in quantitative analysis is often a consequence of uncompensated matrix effects, which can vary between samples.[3][10] Implementing a robust internal standard strategy is crucial for improving the reliability of your results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| No Internal Standard Used | Without an internal standard, variations in sample injection volume, instrument response, and matrix effects will directly impact your quantitative results. |
| Inappropriate Internal Standard | The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for effective compensation.[2][11] If a SIL internal standard is not available, a structural analog that behaves similarly during extraction and ionization can be used, though this is less ideal.[12] |
| Variable Matrix Effects Between Samples | The composition of biological matrices like urine can differ significantly from one sample to another, leading to inconsistent matrix effects.[3] The use of a SIL internal standard is the most effective way to correct for this variability.[11][12] |
| Calibration Mismatch | If you are using a calibration curve prepared in a clean solvent, it will not account for the matrix effects present in your samples.[2] Preparing your calibration standards in a blank urine matrix (matrix-matched calibration) can help to mitigate this issue.[2][11] |
Experimental Workflow: QuEChERS for Biological Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a two-step process that can be adapted for the extraction of a wide range of analytes from complex matrices.[6][7][13]
Caption: QuEChERS workflow for sample preparation.
Frequently Asked Questions (FAQs)
What is this compound and why is its detection important?
This compound is a chlorine analog of the nerve agent soman and is classified as a precursor to chemical weapons.[14][15][16] Its detection is critical for verifying exposure to nerve agents and for forensic analysis in cases of chemical attacks or accidents.[17]
What are the primary analytical methods for detecting this compound?
The most common and reliable methods for the detection of this compound and its degradation products are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] These techniques offer high sensitivity and specificity, which are essential for identifying trace levels of these compounds in complex biological samples.[17][18]
What are matrix effects in the context of this compound detection?
Matrix effects refer to the alteration of the ionization efficiency of the target analyte (this compound or its metabolites) by co-eluting compounds from the sample matrix (e.g., blood, urine, soil).[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reproducibility of quantitative measurements.[3][4]
How can I assess the extent of matrix effects in my assay?
The post-extraction spike method is a common technique for quantifying matrix effects.[4][10] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same amount of analyte in a clean solvent. The ratio of these responses indicates the degree of ion suppression or enhancement.[3]
Caption: Logic for assessing matrix effects.
What are the advantages of using stable isotope-labeled internal standards?
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Chemical and Physical Similarity: They are chemically identical to the analyte, differing only in isotopic composition. This ensures they have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.
-
Compensation for Matrix Effects: Because they co-elute and respond to matrix effects in the same way as the analyte, the ratio of the analyte to the SIL internal standard remains constant, even in the presence of signal suppression or enhancement.[2] This allows for accurate quantification.[11][12]
-
Correction for Sample Loss: They can account for analyte loss during sample preparation steps.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selective extraction of organophosphorus nerve agent degradation products by molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective enrichment of the degradation products of organophosphorus nerve agents by zirconia based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Detection and Measurement of Chemical Agents - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Chlorosoman Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of Chlorosoman stereoisomers.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the enhancement of this compound stereoisomer resolution.
Question: Why am I observing poor resolution between the this compound stereoisomers?
Answer:
Poor resolution in the chiral separation of this compound stereoisomers can stem from several factors. The most common causes include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, or incorrect chromatographic conditions.[1] Due to the structural similarity of this compound to the nerve agent Soman, which has four stereoisomers (C(±)P(±)), achieving baseline separation requires careful optimization.[2]
Here are key areas to investigate:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving stereoselectivity. For organophosphorus compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for method development in High-Performance Liquid Chromatography (HPLC).[3][4] If using Gas Chromatography (GC), a chiral column like Chirasil-Val, which is effective for Soman stereoisomers, would be a primary candidate.[2]
-
Mobile Phase Composition: The composition of the mobile phase significantly influences the interaction between the stereoisomers and the CSP.
-
Normal-Phase HPLC: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Reducing the alcohol percentage generally increases retention times and can improve resolution.[3]
-
Reversed-Phase HPLC: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1]
-
-
Flow Rate: Chiral separations are often sensitive to the flow rate. Lowering the flow rate can increase the interaction time between the analytes and the CSP, potentially enhancing resolution.[1][3]
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[1]
Question: What is causing peak tailing in my chromatogram?
Answer:
Peak tailing can be attributed to several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the chromatographic system.
-
Secondary Interactions: The presence of acidic silanol groups on the silica support of the CSP can lead to undesirable interactions with the analyte. Adding a small amount of a competing amine (e.g., diethylamine) to the mobile phase in normal-phase chromatography can mitigate this effect.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks. Try reducing the sample concentration or injection volume.
-
System Issues: Excessive extra-column volume (e.g., long tubing) can contribute to peak broadening and tailing. Ensure that all connections are made with the appropriate low-dead-volume fittings.[1]
Question: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?
Answer:
Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with the analysis. They can originate from several sources:
-
Mobile Phase Contamination: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks. Always use high-purity, HPLC-grade solvents and filter the mobile phase before use.[3]
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash and system flushing protocol between injections to minimize carryover.[3]
-
Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, which may appear as sharp peaks. Ensure your mobile phase is thoroughly degassed using an online degasser or by sonication.[3]
Frequently Asked Questions (FAQs)
Q1: What type of analytical technique is most suitable for separating this compound stereoisomers?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the chiral separation of this compound stereoisomers. The choice often depends on the volatility and thermal stability of the compound and the available instrumentation. Given that Soman stereoisomers can be separated by GC with a chiral column, this is a promising approach for this compound.[2] Chiral HPLC offers a wider variety of stationary phases and is a versatile technique for many chiral separations.[5][6]
Q2: Which chiral stationary phases (CSPs) are recommended for this compound?
A2: For HPLC, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended for initial screening due to their broad applicability in resolving a wide range of chiral compounds.[3][4] For GC, a column with a chiral selector like Chirasil-Val has been shown to be effective for the separation of the structurally similar Soman stereoisomers.[2]
Q3: How can I improve the resolution (Rs < 1.5) between the this compound stereoisomers?
A3: If your initial screening results in poor resolution, a systematic optimization of the chromatographic parameters is necessary. The following strategies can be employed:
-
Optimize Mobile Phase Composition:
-
In normal-phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in small increments (e.g., 1-2%).
-
In reversed-phase HPLC, adjust the organic modifier-to-aqueous buffer ratio and the pH of the buffer.
-
-
Reduce the Flow Rate: Lowering the flow rate often improves resolution in chiral separations.[1][3]
-
Vary the Column Temperature: Evaluate the effect of temperature on the separation. A column oven is essential to maintain a stable and reproducible temperature.[1]
-
Change the Modifier: In some cases, switching the alcohol modifier in normal-phase HPLC (e.g., from isopropanol to ethanol) can significantly alter the selectivity.[3]
Q4: What are typical starting conditions for method development?
A4: A good starting point for HPLC method development for this compound stereoisomers would be:
-
Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivative).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient (controlled, e.g., 25°C).
-
Detection: UV detection at a suitable wavelength.
For GC, a starting point would be a Chirasil-Val column with a temperature program.[2]
Data Presentation
The following tables present hypothetical quantitative data for the chiral separation of this compound stereoisomers under different chromatographic conditions. This data is for illustrative purposes to guide method development.
Table 1: Effect of Mobile Phase Composition on Resolution (HPLC)
| Mobile Phase (Hexane:Isopropanol) | Retention Time (Stereoisomer 1) (min) | Retention Time (Stereoisomer 2) (min) | Resolution (Rs) | Separation Factor (α) |
| 95:5 | 12.3 | 14.1 | 1.85 | 1.15 |
| 90:10 | 8.5 | 9.5 | 1.48 | 1.12 |
| 85:15 | 6.2 | 6.8 | 1.10 | 1.10 |
Table 2: Effect of Flow Rate on Resolution (HPLC)
| Flow Rate (mL/min) | Retention Time (Stereoisomer 1) (min) | Retention Time (Stereoisomer 2) (min) | Resolution (Rs) | Separation Factor (α) |
| 0.5 | 15.8 | 18.2 | 2.10 | 1.15 |
| 1.0 | 8.5 | 9.5 | 1.48 | 1.12 |
| 1.5 | 5.9 | 6.5 | 1.25 | 1.10 |
Table 3: Effect of Temperature on Resolution (GC)
| Column Temperature (°C) | Retention Time (Stereoisomer 1) (min) | Retention Time (Stereoisomer 2) (min) | Resolution (Rs) | Separation Factor (α) |
| 120 | 10.1 | 10.9 | 1.62 | 1.08 |
| 130 | 8.7 | 9.3 | 1.51 | 1.07 |
| 140 | 7.5 | 7.9 | 1.20 | 1.05 |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of this compound Stereoisomers
This protocol provides a general procedure for the analytical scale separation of this compound stereoisomers using HPLC with a polysaccharide-based chiral stationary phase.
Materials:
-
This compound analytical standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., cellulose or amylose-based, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
-
-
System Preparation:
-
Purge the HPLC system with the mobile phase to remove any residual solvents.
-
Equilibrate the chiral column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take longer than for achiral columns.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working solutions by diluting the stock solution to the desired concentration.
-
-
Chromatographic Analysis:
-
Inject the sample onto the column.
-
Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.
-
Record the retention times and peak areas.
-
-
Data Analysis:
-
Calculate the resolution (Rs) and separation factor (α) to evaluate the separation efficiency.
-
Protocol 2: Column Conditioning and Storage
Proper column care is crucial for maintaining the performance and extending the lifetime of chiral stationary phases.
-
Column Equilibration: Chiral columns often require longer equilibration times than achiral columns, especially when changing the mobile phase composition. Equilibrate the column until the baseline is stable.
-
Column Washing: After use, flush the column with a strong solvent like isopropanol to remove any strongly retained compounds.
-
Column Storage: For short-term storage, the column can be left in the mobile phase at a very low flow rate. For long-term storage, flush the column with an appropriate storage solvent (e.g., isopropanol or hexane/isopropanol) and cap the ends securely.[3]
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of the chiral organophosphate, soman, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Chlorosoman Adsorption to Laboratory Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the adsorption of Chlorosoman to laboratory surfaces. As specific quantitative data on this compound adsorption is limited, the following recommendations are based on best practices for handling organophosphates and other hydrophobic, "sticky" compounds.
Troubleshooting Guides
Issue: Low or Inconsistent Recovery of this compound from Labware
Researchers may experience lower than expected or variable concentrations of this compound after transfer or storage in common laboratory vessels. This is often due to the compound's propensity to adsorb to surfaces, particularly plastics.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Inappropriate Labware Material | 1. Use borosilicate glass instead of plastic. [1] 2. For critical applications, use silanized glassware.[2][3][4][5][6] | Glass is generally less reactive and prone to adsorption than plastics for many organic compounds.[1] Silanization creates a hydrophobic surface that can repel hydrophobic compounds.[2][6] |
| Sub-optimal Solvent Choice | 1. Pre-rinse labware with the solvent to be used in the experiment.[7] 2. Use a solvent in which this compound is highly soluble. Consider solvents like acetone or methanol for rinsing and recovery.[7] | Pre-rinsing can help to saturate potential binding sites on the labware surface. Using a highly soluble solvent ensures the compound remains in solution and is less likely to adsorb. |
| Adsorption to Pipette Tips | 1. Use low-retention pipette tips. 2. Pre-wet the pipette tip with the solvent or solution before aspirating the this compound solution. | Low-retention tips have a hydrophobic surface that minimizes binding. Pre-wetting the tip helps to prevent the compound from adsorbing to a dry surface. |
| Inefficient Recovery from Surfaces | 1. Rinse the labware multiple times with a suitable organic solvent (e.g., acetone, methanol) to recover adsorbed compound.[7] 2. For stubborn residues, consider a wash with an alkaline solution (e.g., dilute sodium hydroxide), as organophosphates can degrade under high pH conditions, aiding in removal.[7][8] | Multiple rinses increase the efficiency of recovery. Alkaline hydrolysis can break down organophosphate residues, making them easier to remove from surfaces.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of labware to use for handling this compound?
A1: Borosilicate glassware is recommended over plasticware to minimize adsorption.[1] For experiments where minimal loss is critical, silanized glassware is the preferred choice.[2][3][4][5][6] If plasticware must be used, polypropylene (PP) may be a better option than polystyrene, but testing for adsorption is recommended.[7]
Q2: How can I prevent this compound from sticking to my glassware?
A2: Silanizing your glassware is a highly effective method to reduce the adsorption of hydrophobic compounds.[2][6] This process creates a uniform, hydrophobic surface. Additionally, pre-rinsing the glassware with the experimental solvent can help to saturate active binding sites.[7]
Q3: Can I use a blocking agent to prevent adsorption?
A3: While common in protein work with agents like BSA, using such large molecules as blocking agents for small molecules like this compound is not a standard practice and may interfere with your experiment. A more effective approach is to add a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your solution to reduce interaction with hydrophobic surfaces.[9] However, compatibility with your downstream applications must be verified.
Q4: What is the best way to clean labware that has been in contact with this compound?
A4: A multi-step cleaning process is recommended. First, rinse the labware multiple times with an organic solvent in which this compound is highly soluble, such as acetone or methanol, to remove the bulk of the compound.[7] Following this, a wash with a laboratory-grade detergent is advisable. For decontamination, an alkaline wash (e.g., dilute sodium hydroxide solution) can be effective as organophosphates tend to degrade under high pH conditions.[7][8] Always follow with thorough rinses with deionized water.
Q5: How does pH and temperature affect the adsorption of this compound?
A5: The adsorption of organic molecules can be influenced by pH and temperature.[10][11][12] For organophosphates, changes in pH can affect their stability and charge state, which in turn can influence their interaction with surfaces.[11] Temperature can affect the solubility of the compound and the kinetics of adsorption.[12] While specific data for this compound is not available, it is good practice to maintain consistent pH and temperature throughout your experiments to ensure reproducibility.
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a common method for silanizing glassware to create a hydrophobic surface.
Materials:
-
Glassware to be silanized
-
Detergent
-
Deionized water
-
Dichlorodimethylsilane (or a similar silanizing agent)[3]
-
Methanol (anhydrous)[3]
-
Acetone (anhydrous)[3]
-
Fume hood
-
Oven
Procedure:
-
Thoroughly wash the glassware with detergent and water, followed by several rinses with deionized water.
-
Dry the glassware completely in an oven at >100°C overnight.[6]
-
In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in heptane.[3]
-
Fill the dry glassware with the silanizing solution, ensuring all surfaces are wetted. Let it sit for 15-30 minutes.[3][6]
-
Decant the silanizing solution.
-
Rinse the glassware three times with dry toluene or heptane.[3]
-
Rinse the glassware thoroughly with anhydrous methanol to cap any unreacted silanol groups.[3]
-
Perform a final rinse with anhydrous acetone.[3]
-
Allow the glassware to air dry in the fume hood, and then place it in an oven at >100°C for at least one hour before use.[6]
Protocol 2: Quantification of Surface Adsorption
This protocol provides a method to estimate the amount of this compound adsorbed to a particular labware surface.
Materials:
-
This compound stock solution of known concentration
-
Labware to be tested (e.g., polypropylene microcentrifuge tube, borosilicate glass vial)
-
Solvent used in the experiment
-
A suitable analytical method for this compound quantification (e.g., GC-MS, HPLC)
-
Calibrated analytical standards for this compound
Procedure:
-
Prepare a working solution of this compound in your experimental solvent.
-
Transfer a known volume of the working solution into the test labware.
-
Immediately transfer the solution to a clean, silanized glass vial (this will serve as your "Time 0" sample).
-
Incubate the remaining solution in the test labware for a duration representative of your experimental conditions.
-
After incubation, transfer the solution to a fresh, silanized glass vial.
-
Rinse the test labware with a fresh aliquot of the solvent and combine this rinse with the incubated solution to recover any loosely bound compound.
-
Analyze the concentration of this compound in the "Time 0" sample and the incubated sample using your validated analytical method.
-
The difference in concentration between the "Time 0" sample and the incubated sample represents the amount of this compound that was adsorbed to the labware surface.
Visualizations
Caption: Troubleshooting workflow for addressing this compound adsorption.
Caption: Decision tree for selecting appropriate labware.
References
- 1. biocompare.com [biocompare.com]
- 2. A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptideweb.com [peptideweb.com]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. benchchem.com [benchchem.com]
- 8. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chlorosoman Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Chlorosoman reference standards. Given the limited publicly available stability data for this compound, much of the following information is based on the known behavior of its structural analog, Soman, and general principles of organophosphorus compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is expected to be hydrolysis.[1][2][3] Similar to its analog Soman, the phosphorus-chlorine bond in this compound is susceptible to cleavage by water, leading to the formation of pinacolyl methylphosphonic acid (PMP) and hydrochloric acid.[2][3][4] This process can be accelerated by factors such as pH and temperature.[5]
Q2: What are the optimal storage conditions for this compound reference standards?
Q3: How does pH affect the stability of this compound in solution?
A3: Based on the behavior of Soman, the hydrolysis rate of this compound is expected to be significantly influenced by pH.[5] Both acidic and alkaline conditions can catalyze the hydrolysis of organophosphorus compounds. For Soman, hydrolysis is faster at higher pH values.[5] It is crucial to control the pH of any solutions prepared with the this compound reference standard.
Q4: Can I use a solvent other than the one specified in the certificate of analysis?
A4: It is highly recommended to use the solvent specified on the certificate of analysis provided by the manufacturer. Using a different solvent can affect the stability of the reference standard. Ensure that the chosen solvent is dry (low water content) and does not contain impurities that could accelerate degradation. The solubility and stability of the analyte in the chosen solvent are critical factors.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low assay value for the main peak in chromatography. | Degradation of the reference standard due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity, light exposure).[8][9] 2. Prepare a fresh stock solution from a new, unopened vial of the reference standard. 3. Analyze the fresh stock solution to confirm the integrity of the standard. |
| Appearance of unexpected peaks in the chromatogram. | Degradation of the this compound standard, leading to the formation of impurities. The most likely degradation product is pinacolyl methylphosphonic acid (PMP).[4] | 1. Review the sample preparation procedure to rule out contamination. 2. Use a stability-indicating analytical method, such as HPLC-MS, to identify the degradation products.[10][11] 3. Compare the chromatogram to a freshly prepared standard to confirm the presence of new peaks. |
| Inconsistent results between different preparations of the standard solution. | Instability of the standard in the prepared solution. This could be due to the solvent, pH, or exposure to environmental factors.[7] | 1. Ensure the solvent is of high purity and low water content. 2. If using an aqueous or buffered solution, prepare it fresh before each use and monitor the pH. 3. Protect the solution from light and store it at a low temperature during use.[8] |
| Physical changes in the reference material (e.g., discoloration, clumping). | Exposure to moisture, air, or light, leading to degradation. | 1. Do not use the reference material if physical changes are observed. 2. Contact the manufacturer for a replacement. 3. Review storage and handling procedures to prevent future occurrences.[7] |
Factors Affecting this compound Stability
The stability of this compound reference standards can be influenced by several environmental factors. The following table summarizes these factors and the likely impact on the compound's integrity.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[5][8] | Store at recommended low temperatures (e.g., 2-8°C or frozen). Avoid repeated freeze-thaw cycles. |
| Moisture/Humidity | Water is a reactant in the primary degradation pathway (hydrolysis).[2][3][8] | Store in a desiccator or a controlled low-humidity environment. Use tightly sealed containers. |
| pH | Both acidic and alkaline conditions can catalyze hydrolysis. The rate is generally faster at higher pH.[5] | Use buffered solutions where necessary and prepare them fresh. Control the pH of the analytical mobile phase. |
| Light | Exposure to UV or visible light can provide the energy to initiate degradation reactions (photodegradation).[8] | Store in amber vials or protect from light with aluminum foil. |
| Oxygen | Oxidation can be a degradation pathway for many organic molecules, though hydrolysis is expected to be the primary concern for this compound.[8] | Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical for an extended period. |
Experimental Protocols
General Protocol for Assessing the Stability of a this compound Reference Standard
This protocol describes a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of the this compound reference standard.
-
Dissolve the standard in a suitable, high-purity, anhydrous organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
2. Forced Degradation Studies:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Alkaline Hydrolysis: Add an aliquot of the stock solution to a solution of sodium hydroxide (e.g., 0.1 M NaOH). Heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the reference standard to elevated temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of the reference standard to UV light (e.g., 254 nm) for a specified time.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples, if necessary.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10][11]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
The analytical method is considered stability-indicating if it can resolve the main peak from all significant degradation product peaks.
Visualizations
Caption: Likely hydrolysis degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. Soman hydrolysis catalysed by hypochlorite ions | E3S Web of Conferences [e3s-conferences.org]
- 2. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Source Attribution of the Chemical Warfare Agent Soman Using Position-Specific Isotope Analysis by 2H NMR Spectroscopy: From Precursor to Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability of soman and its stereoisomers in aqueous solution: toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
- 7. caymanchem.com [caymanchem.com]
- 8. allanchem.com [allanchem.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Environmental Sampling of Soman (GD Nerve Agent)
Disclaimer: The term "Chlorosoman" is not found in the available scientific literature. This technical support guide pertains to Soman (GD) , a well-documented nerve agent. It is presumed that "this compound" was a typographical error. Soman is an extremely hazardous substance, and all handling and sampling must be conducted by trained professionals in appropriately equipped facilities, following all applicable safety and legal guidelines.
Frequently Asked Questions (FAQs)
Q1: What is Soman, and why is its environmental sampling challenging?
A1: Soman (military designation GD) is a highly toxic, man-made nerve agent classified as a weapon of mass destruction.[1][2] Environmental sampling is challenging due to its extreme toxicity, requiring the highest level of personal protective equipment (PPE) and specialized handling protocols.[3] Soman is a semi-volatile organic compound and is considered a "low persistent" chemical warfare agent, with its vapor phase lasting for minutes to hours and the liquid phase for hours to days, depending on environmental conditions.[4][5] This low persistence necessitates rapid sample collection. Furthermore, Soman can be absorbed by porous materials, which can act as "sinks" and prolong its presence in the environment.[4]
Q2: What are the primary degradation products of Soman in the environment?
A2: Soman degrades in the environment primarily through hydrolysis. The main breakdown products are pinacolyl methylphosphonic acid (PMPA) and methylphosphonic acid (MPA), which are significantly less toxic than Soman itself.[1][4] Under acidic conditions, the hydrolysis of Soman can also produce hydrofluoric acid (HF).[6] The rate of decomposition in water is slow but increases significantly with a higher pH.[6]
Q3: What are the most common analytical methods for detecting Soman in environmental samples?
A3: A variety of analytical methods are available for the detection of Soman and its degradation products. These often involve chromatographic techniques coupled with mass spectrometry for high sensitivity and selectivity.[7] Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] For some applications, techniques like ion mobility spectrometry may also be used to determine Soman and its degradation products.[6]
Q4: What are the key safety precautions to take during Soman sampling?
A4: Due to its high toxicity, stringent safety measures are paramount. All handling of Soman must be performed in a certified chemical fume hood with appropriate safety protocols.[3] Personnel must use the highest level of personal protective equipment (PPE), including chemical-resistant suits, gloves, and respiratory protection. The area should be evacuated, and an initial isolation distance of at least 60 meters in all directions for a small spill (less than 200 liters) should be established.[5] Since Soman vapor is heavier than air, it can accumulate in low-lying areas.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Negative results from a suspected contaminated area. | 1. Degradation: Soman may have degraded before or during sampling due to its low persistence.[4][5] 2. Improper sample collection: The sampling technique may not have been suitable for the matrix (e.g., soil, water, air). 3. Sample loss during transport/storage: Improper storage conditions (e.g., temperature, container type) can lead to degradation or volatilization. | 1. Sample for degradation products: Analyze for PMPA and MPA, which are more persistent than the parent compound.[1][4] 2. Review and optimize sampling protocol: Ensure the chosen method is appropriate for the sample type and potential Soman concentration.[9] For surfaces, consider wipe sampling with appropriate solvents. For air, use sorbent tubes. 3. Adhere to strict sample handling protocols: Use appropriate containers, store samples at low temperatures (e.g., -20°C or -80°C), and minimize the time between collection and analysis.[10][11] |
| Low recovery of Soman from samples. | 1. Adsorption to sampling materials: Soman may adsorb to the surfaces of sampling containers or collection media. 2. Inefficient extraction: The solvent or extraction method may not be effective for the sample matrix.[7] 3. "Aging" of the agent: Soman can undergo a process called "aging" after binding to enzymes, which can affect its chemical properties and detection.[1] | 1. Use silanized glassware: This can reduce the adsorption of Soman to container surfaces. 2. Optimize extraction method: Perform recovery tests with spiked samples to validate and optimize the extraction efficiency for each sample matrix.[7] Consider methods like solid-phase extraction (SPE) for sample clean-up and concentration.[8] 3. Consult specialized literature: For aged samples, specific analytical methods may be required. |
| Inconsistent or non-reproducible results. | 1. Sample heterogeneity: The contamination may not be evenly distributed in the sampled area.[12] 2. Cross-contamination: Contamination of samples, equipment, or reagents. 3. Instrumental variability: Fluctuations in the performance of the analytical instrument. | 1. Employ incremental sampling: This approach, which involves collecting multiple increments from a larger area to form a single composite sample, can provide a more representative sample.[13] 2. Implement strict quality control: Use dedicated and thoroughly cleaned sampling equipment. Include field blanks and trip blanks to monitor for cross-contamination. 3. Perform regular instrument calibration and maintenance: Run quality control standards with each batch of samples to ensure instrument performance. |
Physicochemical Properties of Soman
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₆FO₂P | [6] |
| Appearance | Clear, colorless liquid; may darken with age. | [4][6] |
| Odor | Faintly like camphor or rotting fruit. | [4][6] |
| Boiling Point | 198 °C (388.4 °F) | [14] |
| Melting Point | -42 °C (-43.6 °F) | [14] |
| Density (Liquid) | 1.022 g/mL at 25 °C | [6][14] |
| Vapor Density | 6.3 (Air = 1) | [6][14] |
| Vapor Pressure | 0.41 mmHg at 25 °C | [14] |
| Water Solubility | Slightly soluble (2.1 x 10⁴ mg/L at 20 °C) | [6][14] |
| Persistence | Low; vapor for minutes to hours, liquid for hours to days. | [4] |
Experimental Protocols
General Protocol for Environmental Sample Collection
Objective: To collect soil, water, and surface samples for the analysis of Soman and its degradation products.
Materials:
-
Personal Protective Equipment (PPE): Level A chemical protective suit, self-contained breathing apparatus (SCBA), chemically resistant gloves and boots.
-
Sampling kit: Sterile, wide-mouth glass jars with Teflon-lined caps (for soil and water), sterile gauze wipes pre-moistened with a suitable solvent (e.g., isopropanol), stainless steel scoops or trowels, sample labels, chain of custody forms.
-
Decontamination supplies.
-
Cooler with ice packs for sample transport.
Procedure:
-
Preparation: Don appropriate PPE before entering the potentially contaminated area. Prepare all sampling materials in a clean zone.
-
Soil Sampling:
-
Remove any surface debris from the sampling location.
-
Using a decontaminated stainless steel scoop, collect approximately 100-200 grams of soil from the top 5-15 cm.
-
Transfer the sample to a pre-labeled glass jar and seal tightly.
-
-
Water Sampling:
-
If sampling from a body of water, collect the sample from just below the surface, avoiding any surface scum.
-
If sampling from a tap, allow the water to run for 2-3 minutes before collecting the sample.
-
Fill a pre-labeled glass jar, leaving a small headspace. Seal tightly.
-
-
Surface Wipe Sampling:
-
Define a 10 cm x 10 cm sampling area.
-
Using a pre-moistened gauze wipe, firmly wipe the entire area in one direction.
-
Fold the wipe with the exposed side in and wipe the area again in a perpendicular direction.
-
Place the wipe in a pre-labeled glass jar and seal tightly.
-
-
Decontamination and Transport:
-
Decontaminate all sampling equipment and the exterior of the sample containers before leaving the contaminated zone.
-
Place the samples in a cooler with ice packs for transport to the laboratory.
-
Complete the chain of custody form for all samples.
-
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Objective: To extract and concentrate Soman and its degradation products from water samples prior to instrumental analysis.
Materials:
-
SPE cartridges (e.g., C18 or a suitable polymer-based sorbent).
-
SPE vacuum manifold.
-
Solvents: Methanol, dichloromethane, deionized water.
-
Glass vials for collecting the eluate.
-
Nitrogen evaporator.
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Place a collection vial under the cartridge.
-
Elute the analytes from the cartridge with a suitable solvent, such as dichloromethane or a mixture of solvents. Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The concentrated sample is now ready for analysis by GC-MS or LC-MS.
-
Visualizations
Caption: Workflow for Environmental Sampling and Analysis of Soman.
Caption: Simplified Degradation and Interaction Pathways of Soman.
References
- 1. Soman - Wikipedia [en.wikipedia.org]
- 2. Soman in chemical attacks | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. nrt.org [nrt.org]
- 5. Soman (GD) 1944 - Bertin Environics [environics.fi]
- 6. Soman (GD): Nerve Agent | NIOSH | CDC [cdc.gov]
- 7. env.go.jp [env.go.jp]
- 8. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. somalogic.com [somalogic.com]
- 11. smoc.ethz.ch [smoc.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Soman | C7H16FO2P | CID 7305 - PubChem [pubchem.ncbi.nlm.nih.gov]
reducing instrumental background for Chlorosoman analysis
Welcome to the technical support center for the analysis of Chlorosoman and related organophosphorus compounds. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify and reduce sources of instrumental background, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound (Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound that is a chemical precursor to the nerve agent Soman.[1] Analysis is challenging due to the need for trace-level detection, its potential for degradation, and its susceptibility to high instrumental background, which can obscure results. Like Soman, it disrupts the nervous system by inhibiting the enzyme acetylcholinesterase.[2]
Q2: What are the most common sources of background noise in my GC-MS system?
Common sources of background noise in Gas Chromatography-Mass Spectrometry (GC-MS) include:
-
Carrier Gas Impurities: Oxygen or moisture in the carrier gas can increase column bleed and baseline noise.[3]
-
Septum Bleed: Volatile compounds can leach from the injector port septum, especially at high temperatures. Using low-bleed septa is recommended.[4]
-
Column Bleed: Natural degradation of the stationary phase of the GC column, which increases with temperature and exposure to oxygen.[3]
-
Contamination: Residues from previous analyses (carryover), contaminated solvents, or contamination within the injector, transfer line, or MS ion source.[5][6]
-
Leaks: Small air leaks in the system can introduce nitrogen, oxygen, and water, leading to a high background signal, particularly at m/z 28, 32, and 18.[7]
Q3: I see persistent background ions like m/z 207 and 281. What do they indicate?
These ions are commonly associated with siloxanes, which are breakdown products from the GC column's stationary phase (column bleed) or from the injector's septum.[8] Their presence suggests that the column may be aging or that the injector temperature is too high, causing the septum to degrade.
Q4: How can sample preparation help reduce background interference?
Proper sample preparation is critical for minimizing background noise that originates from the sample matrix itself (matrix effects).[9] Techniques such as Solid-Phase Extraction (SPE), Dispersive Solid-Phase Extraction (dSPE, used in QuEChERS), and Liquid-Liquid Extraction (LLE) are essential for isolating the target analyte from interfering compounds like lipids, proteins, and other matrix components.[10][11] This cleanup reduces the number of non-target compounds that enter the instrument, leading to a cleaner baseline and improved sensitivity.[12]
Troubleshooting Guides
Guide 1: Systematic GC-MS Background Investigation
High background noise can obscure analyte peaks and compromise data quality. Follow this systematic guide to identify and resolve the source of the noise.
-
Run a Solvent Blank: Inject a high-purity solvent (e.g., acetonitrile or hexane). If the background remains high, the contamination is within the instrument itself, not from your samples.
-
Check for Air Leaks: Tune the mass spectrometer and check the abundance of nitrogen (m/z 28) and oxygen (m/z 32). A high nitrogen signal that doesn't decrease after pumpdown indicates a leak, most commonly at the injector or column fittings.[7]
-
Isolate the GC from the MS: Cool the injector and oven, remove the column from the MS transfer line, and cap the transfer line with a blank ferrule. Pump down the MS. If the background noise disappears, the source is in the GC system (carrier gas, injector, or column). If the noise persists, the MS source or analyzer is likely contaminated.
-
Inspect and Clean the Injector: The injector liner and septum are common sources of contamination. Replace the septum with a high-quality, low-bleed version and replace the liner.[13]
-
Bake Out the GC Column: If contamination is suspected on the column, perform a bake-out procedure. (See Experimental Protocol 1). This helps remove semi-volatile residues.[14]
-
Clean the MS Ion Source: If the background is determined to originate from the MS, the ion source requires cleaning. (See Experimental Protocol 2). This is a more involved procedure but is highly effective at restoring performance.[15]
Guide 2: Mitigating Matrix Effects
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[16]
-
Improve Sample Cleanup: Use a more rigorous sample extraction and cleanup method. Solid-Phase Extraction (SPE) is highly effective for cleaning complex samples. Different SPE sorbents can be tested to find the one that best retains interferences while allowing the analyte to pass through.[10]
-
Use Derivatization: For compounds that are difficult to analyze directly, derivatization can improve chromatographic behavior and move the analyte's peak away from matrix interferences.[2]
-
Dilute the Sample: A simple method to reduce matrix effects is to dilute the sample extract.[11] This lowers the concentration of interfering compounds, though it may also lower the analyte concentration below the detection limit.
-
Use an Internal Standard: An isotope-labeled internal standard is the gold standard for correcting matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[17]
Data Presentation
Table 1: Comparison of Analytical Techniques for Soman Detection
This table compares the Limits of Detection (LODs) for Soman using two different GC detector technologies. Lower values indicate higher sensitivity.
| Compound | GC-FPD LOD (ng/mL) | GC-ICP-MS LOD (ng/mL) |
| Soman (GD) | ~0.36 - 0.43 | ~0.12 - 0.14 |
| Sarin (GB) | ~0.36 - 0.43 | ~0.12 - 0.14 |
| Cyclosarin (GF) | ~0.36 - 0.43 | ~0.12 - 0.14 |
Data sourced from a comparative study on organophosphorus agent detection.[18][19]
Table 2: Decontamination Efficiency of Soman
This table shows the reduction in Soman concentration over time when treated with a novel decontamination solution.
| Time After Application | Decontamination Efficiency |
| 5 minutes | 98.93% |
| 5 hours | 100% |
| 24 hours | 100% |
Data from a study on Soman degradation.[20]
Experimental Protocols
Protocol 1: GC Column Bake-Out for Contamination Removal
A column bake-out is used to strip the column of semi-volatile contaminants that accumulate over time.[14]
Caution: Never exceed the column's maximum specified temperature limit.
-
Disconnect the Column from the Detector: To prevent contamination from depositing in the detector, disconnect the column from the MS transfer line. Cap the transfer line inlet.
-
Set a Low Carrier Gas Flow: Set the carrier gas (Helium or Hydrogen) flow rate to a low level, typically 1-2 mL/min.
-
Set the Bake-Out Temperature: Set the oven temperature to 20-30 °C above the highest temperature used in your analytical method, but ensure it is below the column's maximum temperature limit. A temperature of 300 °C is often used for Soman analysis.[2]
-
Hold the Temperature: Hold this temperature for 1-2 hours. For heavily contaminated columns, this can be extended overnight.[14]
-
Cool Down: Cool the oven down to the initial temperature of your analytical method.
-
Reconnect and Condition: Reconnect the column to the detector. Allow the system to pump down and stabilize. Run a solvent blank to confirm that the baseline has improved.
Protocol 2: Mass Spectrometer Ion Source Cleaning
This is a general protocol for cleaning an Electron Ionization (EI) source. Always refer to your specific instrument's hardware manual for detailed instructions.[15][21]
Materials:
-
Lint-free nylon or cotton gloves
-
Tweezers and appropriate disassembly tools (e.g., hex drivers)
-
Beakers
-
Abrasive powder (e.g., aluminum oxide)
-
High-purity solvents (Methanol, Acetone, Hexane)
-
Ultrasonic bath
Procedure:
-
Vent the System: Follow the manufacturer's software procedure to safely shut down and vent the mass spectrometer.
-
Remove the Ion Source: Once vented, carefully open the analyzer chamber and remove the ion source assembly. Wear gloves at all times to avoid transferring oils and residues to the components.[15]
-
Disassemble the Source: Carefully disassemble the source on a clean surface, placing components in a logical order. Pay close attention to the orientation of the repeller, ion focus lenses, and filaments. Take pictures if necessary.[22]
-
Abrasive Cleaning (Metal Parts Only): Create a slurry of aluminum oxide powder and methanol. Using a cotton swab, gently polish all metal surfaces of the source components to remove visible deposits.[21] Do not use this on ceramic insulators or wires.
-
Solvent Rinsing and Sonication:
-
Rinse the polished parts with methanol to remove the abrasive powder.
-
Place the metal parts in a beaker with methanol and sonicate for 10-15 minutes.
-
Repeat the sonication with acetone, followed by a final sonication with hexane.
-
Ceramic insulators can be cleaned by sonicating in methanol.[15]
-
-
Drying: After the final rinse, place all parts on a clean surface (e.g., aluminum foil) and dry them in a low-temperature oven (~100 °C) for at least 30 minutes to remove all solvent traces.
-
Reassembly and Installation: Carefully reassemble the ion source using tweezers and gloves. Re-install the source in the mass spectrometer.
-
Pump Down and Bake-Out: Close the analyzer chamber and begin the pump-down sequence. The system may require an MS bake-out (if available in the software) or an extended pump-down period (overnight) to remove residual water and solvents.[7]
-
Tune the MS: Once a stable vacuum is achieved, perform an autotune to ensure the instrument is operating correctly.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Organophosphorus agents like Soman and this compound act by irreversibly inhibiting the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synapse, causing overstimulation of muscarinic and nicotinic receptors and resulting in a toxic cholinergic crisis.[23][24][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. MS Bakeout - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. GC Technical Tip [discover.phenomenex.com]
- 14. phenomenex.com [phenomenex.com]
- 15. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 16. myadlm.org [myadlm.org]
- 17. researchgate.net [researchgate.net]
- 18. Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 21. m.youtube.com [m.youtube.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Chlorosoman Decontamination Protocols
Disclaimer: Chlorosoman is a highly toxic organophosphorus compound. All experimental work should be conducted in appropriately equipped laboratories with strict adherence to safety protocols and under the guidance of trained personnel. The information provided here is for research and informational purposes only.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the efficacy of this compound decontamination protocols. Due to the limited availability of specific data for this compound, this guide extensively utilizes data from its close structural analog, Soman (GD), as a proxy. The chemical reactivity of this compound is expected to be similar to Soman.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions used for this compound decontamination?
A1: The primary chemical reactions for the decontamination of organophosphate nerve agents like this compound are hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of the P-O bond, typically accelerated under alkaline conditions. Oxidation, often using hypochlorites, breaks down the molecule into less toxic products.
Q2: Why is my decontamination protocol showing low efficacy?
A2: Several factors can contribute to low decontamination efficacy. These include:
-
Decontaminant Concentration: The concentration of the active agent in your decontamination solution may be too low.
-
Contact Time: The duration of contact between the decontaminant and this compound may be insufficient for complete neutralization.
-
pH of the Solution: For hydrolysis-based decontaminants, the pH is critical. Alkaline conditions generally favor the degradation of organophosphates.
-
Temperature: Reaction rates are temperature-dependent. Lower temperatures will slow down the decontamination process.
-
Matrix Effects: The surface or solvent carrying the this compound can interfere with the decontaminant's action.
Q3: How can I verify the complete decontamination of this compound?
A3: Verification of complete decontamination requires sensitive analytical methods to detect any residual agent. The most common and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This method offers high selectivity and sensitivity for the detection of trace amounts of this compound or its degradation products.
Q4: Are there any common interfering substances in analytical detection?
A4: Yes, interfering substances can co-elute with this compound or its degradation products in GC-MS analysis, leading to inaccurate quantification. Potential interferents can arise from the decontamination solution itself, the sample matrix, or from reactions with derivatizing agents.[3] It is crucial to run blank samples and use appropriate sample preparation techniques like solid-phase extraction (SPE) to minimize interference.[4]
Q5: What are the primary cellular targets of this compound?
A5: As an organophosphate nerve agent, the primary target of this compound is the enzyme Acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent decontamination results | - Inhomogeneous mixing of decontaminant and contaminant.- Variation in temperature or pH between experiments.- Degradation of the decontamination solution over time. | - Ensure vigorous and standardized mixing procedures.- Precisely control and monitor temperature and pH.- Prepare fresh decontamination solutions before each experiment. |
| High residual this compound levels detected post-decontamination | - Insufficient concentration of the decontaminating agent.- Short contact time.- Presence of organic matter protecting the agent. | - Increase the concentration of the active decontaminating agent.- Extend the contact time between the decontaminant and the contaminated surface.- Pre-clean the surface to remove organic load before applying the decontaminant. |
| False positives in analytical detection | - Contamination of analytical equipment.- Interference from the sample matrix or decontaminant byproducts. | - Thoroughly clean all glassware and equipment.- Run method blanks and matrix blanks to identify sources of contamination.- Optimize GC-MS parameters (e.g., temperature program, column selection) to separate interfering peaks. |
| Poor recovery of this compound from sample matrix | - Inefficient extraction method.- Adsorption of the analyte to sample containers or matrix components. | - Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).- Use silanized glassware to reduce adsorption.- Perform spike and recovery experiments to validate the extraction efficiency. |
Quantitative Data on Decontamination Efficacy (Using Soman as a Proxy)
The following tables summarize the efficacy of various decontamination solutions against Soman. This data can serve as a baseline for developing and evaluating this compound decontamination protocols.
Table 1: Protective Ratios of Various Decontaminants against Soman [7][8][9]
| Decontaminant | Protective Ratio (PR)* |
| Argos™ | 2.3 - 64.8 |
| Dermogel™ | 2.4 - 46.1 |
| Neodekont™ | 1.0 - 43.2 |
| FloraFree™ | 1.0 - 43.2 |
| Distilled Water | 1.0 |
*Protective Ratio (PR) is the median lethal dose (LD50) in decontaminated animals divided by the LD50 in untreated animals.
Table 2: Decontamination Efficiency of Amino-alcoholic Solution against Soman [2]
| Time | Decontamination Efficiency (%) |
| 2 min | 98.89 - 99.60 |
| 5 min | 98.93 - 100 |
| 7 min | 99.00 - 100 |
| 10 min | 99.10 - 100 |
| 15 min | 99.20 - 100 |
| 30 min | 99.30 - 100 |
| 60 min | 99.40 - 100 |
| 5 hours | 99.50 - 100 |
| 24 hours | 100 |
Table 3: Decontamination Efficiency of Reactive Organic Suspensions against Soman (GD) [1]
| Decontamination Suspension | Time | Decontamination Efficiency (%) |
| SD-ZnO NPs (1%) | 2 min | 99.91 |
| 10 min | 99.97 | |
| SD-TiO₂ NPs (0.1 wt.%) | 2 min | ~95 |
| SD-zeolite NPs (0.1 wt.%) | 2 min | ~95.64 |
| 5 hours | 99.92 |
Experimental Protocols
General Protocol for Efficacy Testing of a Decontamination Solution against Soman (Proxy for this compound)
This protocol outlines a general procedure for evaluating the effectiveness of a decontamination solution.
Materials:
-
Soman (or this compound) standard solution (e.g., 1000 ppm in a suitable solvent like isopropanol).
-
Decontamination solution to be tested.
-
Quenching solution (to stop the decontamination reaction, e.g., a buffer to neutralize the decontaminant).
-
Extraction solvent (e.g., dichloromethane).
-
Anhydrous sodium sulfate.
-
GC-MS system with an appropriate column (e.g., TR-5MS).[1]
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
In a glass vial, add a known volume and concentration of the Soman stock solution.
-
Add the decontamination solution to the vial. The ratio of decontaminant to agent should be based on the manufacturer's recommendations or your experimental design.
-
Start a timer and mix the solution for the desired contact time (e.g., 2, 5, 10, 30, 60 minutes).
-
At the end of the contact time, add the quenching solution to stop the reaction.
-
Add the extraction solvent to the vial, vortex vigorously for 1-2 minutes to extract any residual Soman.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Analyze the organic extract by GC-MS to quantify the remaining Soman.
-
Calculate the decontamination efficiency using the following formula: Decontamination Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Protocol for Analysis of Residual Soman by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 5% phenyl 95% dimethylpolysiloxane phase (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm).[1]
GC Conditions (Example): [1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40 °C.
-
Ramp: 10 °C/min to 300 °C.
-
MS Conditions (Example): [1]
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Scan Range: 40–650 m/z.
Analysis:
-
Inject a known volume of the sample extract into the GC-MS.
-
Identify the Soman peak based on its retention time and mass spectrum.
-
Quantify the amount of Soman present by comparing the peak area to a calibration curve prepared from Soman standards.
Signaling Pathways and Experimental Workflows
This compound (Organophosphate) Mechanism of Action
This compound, like other organophosphate nerve agents, primarily exerts its toxic effects by inhibiting the enzyme Acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors.
Caption: Mechanism of this compound toxicity via AChE inhibition.
Experimental Workflow for Decontamination Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of a decontamination protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Percutaneous toxicity and decontamination of soman, VX, and paraoxon in rats using detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Acute Toxicity of Chlorosoman and Soman
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acute toxicity of Chlorosoman (ClGD) and Soman (GD), two potent organophosphorus nerve agents. The information presented herein is intended for an audience with a strong background in toxicology and pharmacology.
Executive Summary
Soman (GD) is a well-documented nerve agent with extremely high toxicity. Its chlorine analog, this compound (ClGD), while also a highly toxic compound and a precursor to Soman, exhibits significantly lower acute toxicity. This guide outlines the available quantitative toxicity data, details the shared mechanism of action, and provides an overview of the experimental protocols used to determine these toxicological endpoints.
Data Presentation: Acute Toxicity
The following table summarizes the available median lethal dose (LD50) values for this compound and Soman, providing a quantitative comparison of their acute toxicity. It is important to note that toxicity can vary based on the animal model, route of administration, and the specific stereoisomers present in the agent.
| Compound | Chemical Name | Animal Model | Route of Administration | LD50 | Source |
| This compound (ClGD) | Pinacolyl methylphosphonochloridate | Mouse | Subcutaneous (sc) | 185 mg/kg | [1] |
| Soman (GD) | Pinacolyl methylphosphonofluoridate | Mouse | Subcutaneous (sc) | 156 µg/kg (mixed isomers) | [2] |
| Soman (GD) | Pinacolyl methylphosphonofluoridate | Mouse | Subcutaneous (sc) | 124 µg/kg | [3] |
Note: A lower LD50 value indicates higher toxicity.[4] The data clearly indicates that Soman is substantially more toxic than this compound, with LD50 values in the microgram per kilogram range, while this compound's LD50 is in the milligram per kilogram range. One source suggests this compound is at least 2.5 times less toxic than its analog.[5]
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Soman are organophosphorus compounds that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[6] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine.
By irreversibly binding to the active site of AChE, these nerve agents lead to an accumulation of acetylcholine in the synaptic cleft. This results in hyperstimulation of cholinergic receptors, leading to a range of physiological effects, including convulsions, respiratory distress, and ultimately, death.
The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by organophosphorus nerve agents like Soman and this compound.
Caption: Inhibition of Acetylcholinesterase by Soman and this compound.
Experimental Protocols
The determination of the acute toxicity of chemical agents like this compound and Soman involves standardized and rigorously controlled experimental procedures.
Determination of LD50
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[7]
Experimental Workflow for LD50 Determination:
Caption: Generalized workflow for the determination of the LD50 value.
Methodology:
-
Animal Model: Specific strains of laboratory animals, such as mice or rats, are used.[2][3]
-
Dose Administration: The chemical is administered via a specific route, such as subcutaneous injection, at a range of doses to different groups of animals.[1][2]
-
Observation: The animals are observed for a set period, typically 24 hours, and the number of fatalities in each dose group is recorded.
-
Statistical Analysis: The data is then statistically analyzed, often using methods like probit analysis, to determine the dose at which 50% of the test population is expected to die.[8]
Acetylcholinesterase Inhibition Assay
To understand the mechanism of toxicity at a molecular level, in vitro assays are conducted to measure the inhibition of acetylcholinesterase.
Methodology:
A common method is the Ellman's assay, which can be adapted for high-throughput screening.
-
Reagents: This assay utilizes acetylthiocholine as a substrate for AChE and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.
-
Procedure:
-
A solution containing purified acetylcholinesterase is incubated with varying concentrations of the inhibitor (this compound or Soman).
-
Acetylthiocholine is added to the solution.
-
If AChE is active, it hydrolyzes acetylthiocholine to thiocholine.
-
Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Measurement: The rate of color change is measured spectrophotometrically. The presence of an inhibitor will result in a decreased rate of color development, which can be used to calculate the inhibitor's potency (e.g., IC50 value).
Conclusion
The available data unequivocally demonstrates that Soman is a significantly more potent acute toxicant than its chlorinated precursor, this compound. While both compounds share the same primary mechanism of action—the inhibition of acetylcholinesterase—the difference in the leaving group (fluorine in Soman versus chlorine in this compound) likely plays a crucial role in the rate of phosphorylation of the enzyme's active site, and consequently, the vast difference in their lethal doses. Further research into the stereoisomer-specific toxicity and the kinetics of AChE inhibition for this compound could provide a more complete understanding of its toxicological profile.
References
- 1. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation, anticholinesterase properties, and acute toxicity in mice of the four stereoisomers of the nerve agent soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivors of soman poisoning: recovery of the soman LD50 to control value in the presence of extensive acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Median lethal dose - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Soman - Wikipedia [en.wikipedia.org]
- 7. flinnsci.com [flinnsci.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Comparative Guide to the Validation of Chlorosoman Detection in Soil Samples
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Chlorosoman, a G-series organophosphorus nerve agent, in soil samples. Given the limited specific literature on this compound, this document outlines validated methods for analogous organophosphorus compounds (OPPs), including other nerve agents and pesticides. The principles and protocols described are directly applicable to the analysis of this compound. The primary methods compared are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard techniques for the verification of chemical warfare agents in environmental samples.[1][2][3]
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of GC-MS and LC-MS based methods for the analysis of organophosphorus compounds in soil, providing a benchmark for the expected performance in this compound detection.
| Parameter | GC-MS | LC-MS | Alternative Methods (e.g., Biosensors, Voltammetry) |
| Limit of Detection (LOD) | 0.001 - 0.5 µg/kg[4][5][6] | 0.02 - 1 µg/L[5] (in water) | Variable, can reach nM levels[7] |
| Limit of Quantification (LOQ) | 1 mg/kg[8] | 0.5 µg/kg (for metabolites)[9] | Not widely reported for soil matrices |
| Recovery Rate | 54% - 130%[5][6] | 84% - 115% (for metabolites)[9] | 65% - 105% (QuEChERS extraction)[10] |
| Precision (RSD) | <10% - 15%[4][11] | <10%[9] | Not widely reported for soil matrices |
| Selectivity | High, based on mass fragmentation | High, based on mass fragmentation | Can be susceptible to matrix interference[7] |
| Typical Analytes | Volatile & semi-volatile OPPs | Less volatile OPPs & metabolites | Broad range of OPPs |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from established methods for organophosphorus compound analysis in soil.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organophosphorus compounds.[2][3]
a. Sample Preparation and Extraction:
-
Soil Sampling: Collect approximately 10-20 g of soil from the area of interest.
-
Drying: Air-dry the soil sample overnight or use a gentle oven at a temperature not exceeding 40°C to avoid degradation of the analyte.[12]
-
Sieving: Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.[12]
-
Extraction:
-
Place a 10 g subsample of the sieved soil into a beaker.
-
Add a suitable solvent, such as a 1:1 mixture of hexane and acetone or methylene chloride and acetone.[13]
-
Employ an extraction technique such as:
-
Soxhlet Extraction: A rigorous and standard method involving continuous extraction with a boiling solvent for 16-24 hours.[13]
-
Ultrasonic Extraction: Sonicate the soil-solvent mixture for 15-30 minutes.[11]
-
Pressurized Liquid Extraction (PLE): An automated technique using elevated temperatures and pressures to achieve rapid extraction.[11]
-
-
-
Concentration: After extraction, the solvent extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.
b. Cleanup (if necessary):
-
To remove interfering compounds from the matrix, a cleanup step using Solid Phase Extraction (SPE) with cartridges containing materials like Florisil or silica gel may be employed.[13]
c. Instrumental Analysis:
-
Injection: Inject a small volume (typically 1 µL) of the concentrated extract into the GC-MS system.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization is commonly used.[14]
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is particularly useful for the analysis of less volatile and more polar organophosphorus compounds and their degradation products.[2][5]
a. Sample Preparation and Extraction:
-
Soil Sampling and Pre-treatment: Follow the same initial steps as for GC-MS (sampling, drying, sieving).
-
Extraction:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for pesticide residue analysis.[9][10]
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and shake again.
-
Centrifuge the sample.
-
-
Solid Phase Extraction (SPE):
-
b. Instrumental Analysis:
-
Injection: Inject an aliquot of the final extract into the LC-MS system.
-
Liquid Chromatography:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) is common, operated in either positive or negative ion mode depending on the analyte.
-
Detection: Tandem mass spectrometry (MS/MS) is often used for high selectivity and sensitivity, monitoring specific precursor-product ion transitions.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the detection of this compound in soil samples and the logical relationship between the analytical steps.
Caption: Workflow for this compound Detection using GC-MS.
Caption: Workflow for this compound Detection using LC-MS (QuEChERS).
References
- 1. Evidence of VX nerve agent use from contaminated white mustard plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Pesticide Screening Techniques for the Agricultural Industry | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 12. udel.edu [udel.edu]
- 13. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Studying chemical signals in plant–soil mesofauna interactions [comptes-rendus.academie-sciences.fr]
A Comparative Guide to Soman Antibody Cross-Reactivity: Assessing Specificity with Chlorosoman
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison: Soman and Chlorosoman
Soman and this compound are highly similar organophosphorus compounds. The key structural difference lies in the substitution of a fluorine atom in Soman with a chlorine atom in this compound.[1][2][3] This seemingly minor alteration can influence the electronic and steric properties of the molecule, which in turn may affect antibody binding. The chemical reactivity of this compound is expected to be only slightly different from that of Soman.[2][3]
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| Soman | C7H16FO2P | 182.17 | Contains a P-F bond |
| This compound | C7H16ClO2P | 198.63 | Contains a P-Cl bond |
Expected Cross-Reactivity
Given the high degree of structural similarity between Soman and this compound, it is plausible that antibodies raised against Soman may exhibit some level of cross-reactivity with this compound. The pinacolyl methylphosphonate core, which is identical in both molecules, likely constitutes a major part of the epitope recognized by anti-Soman antibodies. However, the difference in the halogen atom (F vs. Cl) could influence the binding affinity. The extent of this cross-reactivity can only be determined through empirical testing.
Cross-Reactivity of Organophosphate Antibodies with Other Analogs
Studies on antibodies raised against other organophosphates, such as VX, have shown varying degrees of cross-reactivity with other nerve agents like Soman, Sarin, and Tabun. For instance, polyclonal antibodies raised against VX showed low cross-reactivity with Soman, Sarin, or Tabun.[4] Conversely, some haptens used to generate anti-VX antibodies elicited antibodies with measurable affinity for Soman and Sarin in the micromolar range, highlighting the critical role of immunogen design in determining antibody specificity.[4] Monoclonal antibodies developed against Soman have demonstrated high specificity, with no cross-reactivity observed with Sarin or Tabun.
Experimental Protocol: Competitive Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of a Soman antibody with this compound, a competitive inhibition ELISA is a standard and effective method.
Objective: To quantify the cross-reactivity of an anti-Soman antibody by measuring its binding to a Soman-protein conjugate in the presence of varying concentrations of free Soman (homologous competitor) and this compound (heterologous competitor).
Materials:
-
Microtiter Plates: 96-well, high-binding polystyrene plates.
-
Coating Antigen: Soman-hapten conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA or Ovalbumin - OVA).
-
Antibody: Anti-Soman antibody (monoclonal or polyclonal).
-
Competitors: Soman and this compound.
-
Blocking Buffer: e.g., 5% non-fat dry milk or 1% BSA in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-mouse IgG).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.
-
Stop Solution: e.g., 2 M H2SO4.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Procedure:
-
Coating:
-
Dilute the Soman-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of Soman and this compound in assay buffer (e.g., PBST with 1% BSA).
-
In separate tubes, pre-incubate a fixed, optimized dilution of the anti-Soman antibody with an equal volume of each competitor dilution for 30 minutes at room temperature.
-
Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor concentration for both Soman and this compound.
-
Determine the IC50 value for each competitor, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
-
Calculate the percent cross-reactivity of the antibody for this compound using the following formula:
% Cross-Reactivity = (IC50 of Soman / IC50 of this compound) x 100
Experimental Workflow Diagram
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Conclusion
While direct experimental data is lacking, the structural similarity between Soman and this compound suggests a potential for cross-reactivity of anti-Soman antibodies. The provided competitive ELISA protocol offers a robust methodology for researchers to empirically determine the degree of this cross-reactivity. Such data is essential for the validation of immunoassays for the specific detection of Soman and for the development of targeted antibody-based therapies. Further research in this area is warranted to fill the existing knowledge gap and to better characterize the specificity of antibodies against these potent nerve agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Production and characterization of antibodies directed against organophosphorus nerve agent VX - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of G-Series Nerve Agent Hydrolysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability and degradation of G-series nerve agents in aqueous environments is critical for the development of effective countermeasures and decontamination strategies. This guide provides a comparative analysis of the hydrolysis of four prominent G-series agents: Tabun (GA), Sarin (GB), Soman (GD), and Cyclosarin (GF).
The rate of hydrolysis, a primary pathway for the detoxification of these organophosphorus compounds, is significantly influenced by factors such as pH and temperature. This guide summarizes key quantitative data on their hydrolysis rates, details common experimental protocols for their study, and provides visual representations of the hydrolysis pathway and experimental workflows.
Comparative Hydrolysis Rates of G-Series Agents
The stability of G-series agents in aqueous solutions varies considerably. The following table summarizes the available data on the hydrolysis half-lives of GA, GB, GD, and GF under different pH and temperature conditions. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
| Nerve Agent | pH | Temperature (°C) | Half-life (t₁/₂) |
| Tabun (GA) | 7 | 20 | ~8.5 hours[1] |
| 7.4 | 20 | ~8 hours[2] | |
| Neutral | 25 | 14 - 28 hours[2] | |
| Sarin (GB) | 4-6.5 | Room Temp. | Minimal hydrolysis[3][4] |
| 7 | 20 | ~80 hours[5] | |
| Neutral | Room Temp. | 5.4 hours[6] | |
| 9 | Room Temp. | 15 minutes[6] | |
| Soman (GD) | 0.90 | 25 | k_obs = 0.17 x 10⁻⁰.¹⁸²ˣᵖᴴ min⁻¹ ¹[7] |
| 6.65 | 20 | ~45 hours[8] | |
| Acidic | 20 | 45 minutes (in 0.1 M HCl)[4] | |
| Alkaline | 20 | 5 minutes (in 5% NaOH)[4] | |
| Cyclosarin (GF) | ~7 | 25 | ~42 hours[9] |
¹ The rate constant (k_obs) for GD hydrolysis in HCl aqueous solution can be calculated using this formula, from which the half-life can be derived (t₁/₂ = 0.693 / k_obs).
General Hydrolysis Pathway
G-series nerve agents are organophosphorus esters. Their hydrolysis involves the nucleophilic attack of water or hydroxide ions on the phosphorus center, leading to the cleavage of a P-F (in GB, GD, GF) or P-CN (in GA) bond. This reaction yields a corresponding alkylphosphonic acid and either a fluoride or cyanide ion. The resulting alkylphosphonic acids are significantly less toxic than the parent nerve agents.
References
- 1. nrt.org [nrt.org]
- 2. Tabun | C5H11N2O2P | CID 6500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidelines for Organophosphorus Nerve Agents - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. nrt.org [nrt.org]
- 6. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Kinetics of GD Hydrolysis in HCl aqueous - ProQuest [proquest.com]
- 8. nrt.org [nrt.org]
- 9. nrt.org [nrt.org]
A Comparative Guide to the Synthesis of Chlorosoman (Pinacolyl Methylphosphonochloridate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to Chlorosoman (pinacolyl methylphosphonochloridate), a significant organophosphorus compound. The comparison focuses on a proposed Finkelstein-like reaction and a more conventional approach utilizing a phosphonic dichloride precursor. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this guide draws upon established principles of organophosphorus chemistry and analogous reactions to provide a comprehensive overview.
Introduction to this compound and its Synthesis
This compound, with the systematic name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is the chlorinated analog of the nerve agent Soman.[1][2] As a precursor and a compound of interest for toxicological and decomposition studies, its synthesis is a subject of importance in specialized areas of chemical research. This guide explores two primary synthetic strategies: a halide exchange reaction reminiscent of the Finkelstein reaction and a direct esterification of a chlorinated phosphorus precursor.
Synthetic Pathway 1: Finkelstein-like Halide Exchange
The Finkelstein reaction traditionally involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in acetone.[3] A variation of this principle can be hypothetically applied to the synthesis of this compound, starting from its fluorinated counterpart, Soman. This would involve a nucleophilic substitution at the phosphorus center, where a chloride ion displaces a fluoride ion.
One proposed method involves the reaction of Soman with sodium chloride in the presence of anhydrous aluminum chloride in a suitable solvent.[1] The aluminum chloride would likely serve as a Lewis acid to facilitate the departure of the fluoride ion. Another suggested approach is the reaction of Soman with a solution of sodium chloride in dimethylformamide (DMF).[2]
Proposed Reaction Scheme:
-
CH₃P(O)(F)OCH(CH₃)C(CH₃)₃ + NaCl → CH₃P(O)(Cl)OCH(CH₃)C(CH₃)₃ + NaF
Synthetic Pathway 2: From Methylphosphonyl Dichloride
A more conventional and likely more common route to this compound involves the reaction of methylphosphonyl dichloride with pinacolyl alcohol.[4] This method is analogous to the synthesis of other G-series nerve agents like Sarin.[5][6] The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus center, leading to the displacement of one of the chlorine atoms.
Reaction Scheme:
-
CH₃P(O)Cl₂ + HOCH(CH₃)C(CH₃)₃ → CH₃P(O)(Cl)OCH(CH₃)C(CH₃)₃ + HCl
This approach offers a more direct and potentially higher-yielding route to the final product, as the starting materials are common precursors in organophosphorus synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, or the HCl can be removed under vacuum.
Comparative Analysis of Synthesis Routes
The following table summarizes the key aspects of the two proposed synthetic routes for this compound.
| Feature | Finkelstein-like Halide Exchange | Synthesis from Methylphosphonyl Dichloride |
| Starting Material | Soman (Pinacolyl methylphosphonofluoridate) | Methylphosphonyl dichloride, Pinacolyl alcohol |
| Key Reagents | Sodium chloride, Aluminum chloride (optional), Solvent (e.g., DMF) | Base (optional, e.g., pyridine, triethylamine) |
| Reaction Type | Nucleophilic Halide Exchange (at Phosphorus) | Nucleophilic Acyl Substitution (at Phosphorus) |
| Theoretical Yield | Likely lower due to equilibrium considerations | Potentially high (75-95% based on analogous reactions)[5] |
| Reaction Conditions | Likely requires elevated temperatures and/or Lewis acid catalysis | Can often proceed at or below room temperature |
| Byproducts | Sodium fluoride | Hydrogen chloride (or its salt with a base) |
| Purification | Separation from unreacted Soman and potential side products | Removal of HCl salt and excess starting materials |
| Scalability | Potentially challenging due to the hazardous nature of the starting material | More straightforward and scalable |
Experimental Protocols
Note: The following protocols are representative and based on general organophosphorus synthesis principles due to the absence of specific published procedures for this compound. Extreme caution should be exercised when handling these or similar hazardous materials, and all work should be conducted in a specialized, controlled laboratory environment by trained professionals.
Protocol 1: Synthesis of this compound from Methylphosphonyl Dichloride (Representative)
Materials:
-
Methylphosphonyl dichloride (1.0 eq)
-
Pinacolyl alcohol (1.0 eq)
-
Anhydrous pyridine (1.1 eq)
-
Anhydrous dichloromethane (as solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylphosphonyl dichloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pinacolyl alcohol and anhydrous pyridine in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Finkelstein-like Synthesis of this compound (Conceptual)
A detailed experimental protocol for this reaction is not available in the reviewed literature. A conceptual procedure would involve reacting Soman with an excess of a chloride salt, potentially with a Lewis acid catalyst, in a high-boiling polar aprotic solvent. The reaction would require careful monitoring to determine the optimal temperature and reaction time to drive the equilibrium towards the formation of this compound. The work-up would involve separating the desired product from the starting material, the fluoride salt byproduct, and any catalyst used.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two discussed synthetic routes for this compound.
Caption: Finkelstein-like synthesis of this compound.
Caption: Synthesis of this compound from its dichloride precursor.
Conclusion
While the Finkelstein-like synthesis of this compound from Soman presents an interesting chemical transformation, the route starting from methylphosphonyl dichloride and pinacolyl alcohol appears to be the more practical and conventional method. This is due to the ready availability of the precursors and the more straightforward, likely higher-yielding nature of the reaction. The lack of detailed, publicly available experimental data for either route underscores the specialized and sensitive nature of this area of chemistry. The information provided in this guide is intended for academic and research purposes and should be used with a clear understanding of the hazardous nature of the compounds discussed.
References
- 1. Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Sciencemadness Discussion Board - Chlorination of Alkylamines to Nitrogen Mustards - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to GC Columns for the Analysis of Chlorosoman and Related Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of several common gas chromatography (GC) columns suitable for the separation and analysis of Chlorosoman (Pinacolyl methylphosphonochloridate), a precursor to the nerve agent Soman. Due to the limited availability of direct comparative studies on this compound, this guide draws upon experimental data from the analysis of Soman and other structurally related organophosphorus (OP) compounds, such as pesticides. The information presented here is intended to assist researchers in selecting an appropriate GC column and in developing analytical methods for these compounds.
Comparison of Recommended GC Columns
The selection of a GC column is critical for achieving optimal separation of target analytes. For organophosphorus compounds like this compound, stationary phase chemistry, column dimensions, and inertness are key factors to consider. The following table summarizes the specifications and performance characteristics of several suitable GC columns from leading manufacturers. The performance data is largely based on the analysis of organophosphorus pesticides and Soman, which are expected to have similar chromatographic behavior to this compound.
| Column Brand & Model | Stationary Phase | Polarity | Dimensions (L x I.D., Film Thickness) | Key Performance Characteristics | Manufacturer |
| Agilent J&W DB-5ms Ultra Inert | 5%-Phenyl-methylpolysiloxane | Low | 30 m x 0.25 mm, 0.25 µm | Excellent inertness, leading to good peak shapes for active compounds; low bleed, making it ideal for GC-MS applications.[1][2][3] | Agilent Technologies |
| Thermo Scientific TraceGOLD TG-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | Low | 30 m x 0.25 mm, 0.25 µm | Demonstrates excellent performance for the separation of organophosphorus compounds with good peak shape, resolution, and reproducibility; ultra-low bleed for MS compatibility.[4][5][6][7] | Thermo Fisher Scientific |
| Restek Rtx-5ms | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low | 30 m x 0.25 mm, 0.25 µm | General-purpose column with low bleed, suitable for a wide range of applications including pesticides and semivolatiles.[8][9] | Restek |
| Agilent J&W DB-35ms Ultra Inert | (35%-Phenyl)-methylpolysiloxane | Mid | 20 m x 0.18 mm, 0.18 µm or 30 m x 0.25 mm, 0.25 µm | Offers different selectivity compared to 5% phenyl phases, which can be advantageous for resolving complex mixtures of organophosphorus compounds.[10][11][12] | Agilent Technologies |
| (Various Brands) | 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Mid | 30 m x 0.25 mm, 0.25 µm | Suitable for the analysis of organochlorine pesticides and can provide alternative selectivity for organophosphorus compounds.[13][14] | Various |
| Agilent J&W Chiral GC Columns | Derivatized β-cyclodextrin | Chiral | Various | Designed for the separation of enantiomers, which is relevant for the stereoisomers of Soman and potentially this compound.[15] | Agilent Technologies |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using a standard low-polarity GC column (e.g., a 5% phenyl-methylpolysiloxane phase) coupled with a mass spectrometer (MS). This protocol is synthesized from methods used for Soman and other organophosphorus compounds and should be optimized for specific instrumentation and analytical requirements.
1. Sample Preparation
For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove interfering salts.
-
Elute the analytes with a suitable organic solvent such as ethyl acetate.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector: Split/splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (purge valve on after 1 minute)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute
-
Ramp 1: 12 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes[4]
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the GC-MS analysis of a sample for this compound.
Caption: GC-MS analysis workflow for this compound.
This logical diagram illustrates the sequential steps from sample preparation to data analysis and reporting in a typical laboratory setting.
Caption: Logic for selecting a suitable GC column.
This diagram outlines the decision-making process for choosing a GC column based on the chemical properties of this compound.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. analysis.rs [analysis.rs]
- 5. thomassci.com [thomassci.com]
- 6. 26098-1420 - GC Column TG-5MS 30m x 0.25mm x 0.25µm | Analytics-Shop [analytics-shop.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. restek.com [restek.com]
- 9. restek.com [restek.com]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. 14% Cyanopropyl phenyl, 86% methyl polysiloxane GC – Target Analysis [targetanalysis.gr]
- 14. forte™ GC Capillary Columns Canadian Life Science Online [lifescience.ca]
- 15. agilent.com [agilent.com]
Validating Analytical Standards for Chlorosoman: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical standards for Chlorosoman, a critical precursor to the nerve agent Soman.[1][2] Given the limited publicly available data on this compound-specific standard validation, this document outlines a recommended approach based on established analytical techniques for organophosphorus compounds and general principles of analytical method validation.[3][4] By presenting a comparative analysis of suitable methods, this guide equips researchers with the necessary tools to establish robust and reliable analytical standards for this compound.
Introduction to this compound and its Analytical Challenges
This compound (pinacolyl methylphosphonochloridate) is the chlorine analog of the nerve agent Soman.[1][2] As a direct precursor, its accurate detection and quantification are paramount for security and non-proliferation efforts, as well as for research in countermeasures and decontamination. The validation of analytical standards ensures the accuracy, precision, and reliability of these measurements.
The primary analytical challenge lies in the high reactivity and toxicity of this compound, necessitating stringent safety protocols and highly sensitive analytical methods. This guide focuses on two primary analytical techniques widely used for the analysis of organophosphorus compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the successful validation of a this compound analytical standard. Both GC-MS and NMR offer distinct advantages and are often used in a complementary fashion.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Sensitivity | High (picogram to femtogram levels). | Moderate (microgram to milligram levels). |
| Specificity | High, especially with tandem MS (MS/MS). | Very high, provides unambiguous structural confirmation. |
| Quantification | Excellent, requires a certified reference material. | Excellent, can be used for absolute quantification (qNMR). |
| Sample Throughput | High. | Low to moderate. |
| Destructive | Yes. | No. |
| Best For | Trace-level detection and quantification, impurity profiling. | Structural elucidation, purity assessment, and quantification without a specific reference standard. |
Experimental Protocols for Standard Validation
The following protocols outline the key experiments required to validate a this compound analytical standard using GC-MS and NMR.
Purity Assessment and Structural Confirmation by NMR
Objective: To confirm the chemical structure and determine the purity of the this compound standard.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound standard in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum to identify all proton-containing functional groups and impurities.
-
³¹P NMR Analysis: Acquire a phosphorus-31 NMR spectrum to confirm the presence of the phosphonate group, a key structural feature of this compound.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum for complete structural elucidation.
-
Quantitative NMR (qNMR): Co-dissolve a certified internal standard with a known concentration with the this compound sample. The purity of this compound can be calculated by comparing the integral of a characteristic this compound peak to the integral of a peak from the internal standard.
Quantification and Impurity Profiling by GC-MS
Objective: To develop a sensitive and specific method for the quantification of this compound and to identify and quantify any impurities.
Methodology:
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher specificity).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, operated at a temperature that ensures efficient vaporization without degradation.
-
Oven Program: A temperature gradient program to ensure good separation of this compound from any impurities and solvent peaks.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification.
-
-
Method Validation Parameters:
-
Linearity and Range: Prepare a series of calibration standards of this compound at different concentrations and inject them into the GC-MS. Plot the peak area against the concentration and determine the linearity (R²) and the working range of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Accuracy and Precision: Analyze replicate samples at different concentrations to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Specificity: Analyze blank samples and samples spiked with potential interfering compounds to ensure the method is specific for this compound.
-
Visualization of Validation Workflows
The following diagrams illustrate the logical flow of the validation process for a this compound analytical standard.
Caption: Workflow for the validation of a this compound analytical standard.
Caption: Workflow for this compound quantification using GC-MS.
Conclusion
The validation of analytical standards for highly toxic compounds like this compound is a rigorous process that demands a multi-faceted analytical approach. By combining the structural elucidation power of NMR with the sensitivity and quantitative capabilities of GC-MS, researchers can establish well-characterized and reliable analytical standards. The protocols and workflows presented in this guide provide a solid foundation for laboratories to develop and validate their own analytical methods for this compound, ensuring data of the highest quality and integrity. It is imperative that all work with this compound be conducted in appropriately equipped laboratories with strict adherence to safety protocols for handling highly toxic substances.
References
Navigating the Landscape of Chlorosoman Analysis: A Guide to Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals engaged in the complex world of chemical agent analysis, ensuring the accuracy and comparability of measurement results is paramount. This guide provides a framework for understanding and conducting an inter-laboratory comparison of Chlorosoman measurements, a critical step in validating analytical methods and ensuring data reliability across different facilities.
This compound (O-Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a precursor to the nerve agent Soman.[1][2][3] Accurate detection and quantification of this compound are crucial for both safety and research purposes. Inter-laboratory comparisons (ILCs), also known as proficiency testing, are essential for evaluating the performance of different laboratories and analytical methods.[4][5] These studies help to identify potential discrepancies in measurement procedures and ensure that results are consistent and reliable, regardless of where the analysis is performed.
Hypothetical Data from an Inter-Laboratory Comparison
| Laboratory ID | Analytical Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Trueness (Bias %) | Precision (RSD %) |
| Lab 01 | GC-MS | 0.5 | 1.5 | -2.5 | 4.8 |
| Lab 02 | GC-MS | 0.4 | 1.2 | -3.1 | 5.2 |
| Lab 03 | LC-MS/MS | 0.2 | 0.7 | +1.8 | 3.5 |
| Lab 04 | LC-MS/MS | 0.3 | 0.9 | +2.0 | 3.9 |
| Lab 05 | GC-FPD | 1.0 | 3.0 | -5.2 | 8.1 |
| Lab 06 | Raman Spectroscopy | 5.0 | 15.0 | -8.5 | 12.3 |
Abbreviations: GC-MS (Gas Chromatography-Mass Spectrometry), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), GC-FPD (Gas Chromatography with Flame Photometric Detection), RSD (Relative Standard Deviation).
Experimental Protocols
A detailed and standardized experimental protocol is the cornerstone of a successful inter-laboratory comparison. The following outlines a general methodology that would be employed for the analysis of this compound.
1. Sample Preparation:
-
Objective: To prepare a homogenous and stable batch of this compound standard to be distributed to all participating laboratories.
-
Procedure:
-
A certified analytical reference standard of this compound is procured.
-
A stock solution is prepared by dissolving a precise amount of the standard in an appropriate organic solvent (e.g., isopropanol).
-
The stock solution is then used to spike a matrix (e.g., organic solvent, environmental water sample) to create the inter-laboratory comparison samples at a known concentration.
-
The bulk spiked sample is thoroughly homogenized to ensure uniformity.
-
The sample is divided into individual aliquots in sealed, labeled vials for distribution.
-
A subset of the samples is retained for homogeneity and stability testing by the coordinating laboratory.
-
2. Analytical Methods:
Participating laboratories would analyze the samples using their in-house validated methods. Common analytical techniques for the detection of organophosphorus compounds like this compound include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive method for the separation and identification of volatile and semi-volatile organic compounds.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for the analysis of less volatile and thermally labile compounds and offers high selectivity and sensitivity.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): This method is selective for phosphorus-containing compounds and can be a cost-effective alternative to mass spectrometry.
-
Raman Spectroscopy: This technique can provide rapid identification of chemical substances, though it may have higher detection limits compared to chromatographic methods.[7]
3. Data Analysis and Evaluation:
-
Objective: To statistically evaluate the results from all participating laboratories to assess their performance.
-
Procedure:
-
Laboratories submit their quantitative results for the this compound concentration in the provided samples.
-
The submitted data is statistically analyzed to determine parameters such as the mean, standard deviation, and coefficient of variation.
-
Individual laboratory performance is often assessed using z-scores, which indicate how far a laboratory's result is from the consensus value.[8]
-
Other statistical tools like Mandel's h and k statistics can be used to evaluate the consistency of the data between and within laboratories.[4]
-
Visualizing the Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study for this compound measurements.
Caption: Workflow of an Inter-Laboratory Comparison Study.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. eurachem.org [eurachem.org]
- 6. Detection and Measurement of Chemical Agents - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchmark-intl.com [benchmark-intl.com]
Reviving the Watchdog: A Comparative Guide to Oxime Reactivators for Chlorosoman-Inhibited Acetylcholinesterase
For researchers, scientists, and drug development professionals navigating the critical challenge of nerve agent exposure, this guide offers an objective comparison of the performance of various oximes in reactivating acetylcholinesterase (AChE) inhibited by the organophosphorus agent Chlorosoman. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate informed decisions in the development of effective medical countermeasures.
The inhibition of acetylcholinesterase, a crucial enzyme for the proper functioning of the nervous system, is the primary mechanism of toxicity for nerve agents like this compound (a stereoisomer of soman). The resulting accumulation of the neurotransmitter acetylcholine leads to a cholinergic crisis, characterized by a range of debilitating and life-threatening symptoms. Oximes are nucleophilic compounds designed to reactivate the inhibited enzyme by cleaving the organophosphate from the active site of AChE. However, the efficacy of different oximes varies significantly depending on the specific nerve agent, the species being treated, and other factors. This guide focuses on the comparative performance of several prominent oximes against this compound-inhibited AChE.
Performance of Oximes: A Quantitative Comparison
The reactivation of inhibited AChE by an oxime is a two-step process involving the formation of a transient complex between the inhibited enzyme and the oxime, followed by the cleavage of the phosphyl moiety from the enzyme's active site. The key parameters determining the efficacy of an oxime are its affinity for the inhibited enzyme (characterized by the dissociation constant, K_D) and its intrinsic ability to break the enzyme-inhibitor bond (represented by the reactivation rate constant, k_r). A higher k_r and a lower K_D indicate a more effective reactivator.
The following tables summarize the in vitro and in vivo performance of several oximes against soman-inhibited AChE. It is important to note that much of the available literature studies soman without specifying the stereoisomer, and the data presented here is largely representative of soman in general, which includes this compound.
Table 1: In Vitro Reactivation of Soman-Inhibited Acetylcholinesterase by Various Oximes
| Oxime | Enzyme Source | Second-Order Reactivation Rate Constant (k_r, M⁻¹min⁻¹) | Reference |
| HI-6 | Human AChE | 21.51 | [1] |
| MMB-4 | Human AChE | 0.785 | [1] |
| HI-6 | Guinea Pig AChE | 0.051 | [1] |
| MMB-4 | Guinea Pig AChE | 0.038 | [1] |
Note: The significant difference in reactivation rates between human and guinea pig AChE highlights the species-specific efficacy of oximes and the importance of using human-relevant models in drug development.
Table 2: In Vivo Reactivation of Soman-Inhibited Cholinesterase (ChE) in Rats
| Oxime | Dose (µmol/kg) | Tissue | % Reactivation (relative to control) | Reference |
| HI-6 | 100 | Plasma | Significant Reactivation | [2] |
| HI-6 | 100 | Erythrocyte | Higher than ICD-467 | [2] |
| HI-6 | 200 | Blood | Equally effective as ICD-467 | [2] |
| MMB-4 | 100/200 | Blood & Peripheral Tissues | Ineffective | [2] |
| ICD-467 | 100 | Plasma | Higher than HI-6 | [2] |
| ICD-467 | 200 | Intercostal Muscle & Salivary Gland | Complete Recovery | [2] |
Note: In vivo studies demonstrate the complex interplay of pharmacokinetics and pharmacodynamics. While ICD-467 showed high efficacy in some tissues, it also exhibited toxicity at higher doses.[2] None of the tested oximes were effective in reactivating soman-inhibited ChE in the brain.[2]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the performance of oximes.
In Vitro AChE Reactivation Assay
This assay measures the rate at which an oxime reactivates inhibited AChE in a controlled laboratory setting.
-
Enzyme Preparation: Purified acetylcholinesterase from a relevant source (e.g., human erythrocytes, electric eel) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibition: The enzyme is incubated with a known concentration of this compound for a specific period to achieve a desired level of inhibition (typically >95%). The incubation is often performed at a controlled temperature (e.g., 37°C). To prevent "aging," a process where the inhibited enzyme becomes resistant to reactivation, the inhibition step may be conducted under conditions that slow this process, such as at a higher pH and lower temperature (e.g., pH 10.0, 0°C).[3]
-
Reactivation: The inhibited enzyme solution is then treated with various concentrations of the oxime.
-
Activity Measurement: At different time points, aliquots of the reaction mixture are taken, and the remaining AChE activity is measured. The most common method is the Ellman's assay, which uses acetylthiocholine as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. The rate of color change, measured spectrophotometrically, is proportional to the enzyme activity.
-
Data Analysis: The reactivation rate constants (k_r) and affinity constants (K_D) are determined by fitting the experimental data to appropriate kinetic models.
In Vivo Assessment of Oxime Efficacy in Animal Models
These studies evaluate the ability of an oxime to reverse the toxic effects of this compound poisoning in a living organism.
-
Animal Model: A suitable animal model, such as rats or guinea pigs, is chosen.
-
Intoxication: The animals are challenged with a specific dose of this compound, typically administered via subcutaneous (SC) or intramuscular (IM) injection. The dose is often a multiple of the LD50 (the dose lethal to 50% of the animals).
-
Treatment: At a predetermined time after intoxication (e.g., 1 minute), the animals are treated with the oxime, usually administered intramuscularly. Often, an anticholinergic drug like atropine is also co-administered to manage the immediate symptoms of cholinergic crisis.
-
Observation and Sample Collection: The animals are monitored for toxic signs and survival over a specific period (e.g., 24 hours). At the end of the experiment, or at various time points, blood and tissue samples (e.g., brain, muscle, diaphragm) are collected.
-
Cholinesterase Activity Measurement: The cholinesterase activity in the collected samples is measured using methods similar to the in vitro assay.
-
Data Analysis: The percentage of reactivation in different tissues is calculated by comparing the ChE activity in oxime-treated animals to that in control (unpoisoned) and soman-only treated animals.
Visualizing the Molecular Battle and the Path to Discovery
To better understand the processes involved, the following diagrams illustrate the mechanism of AChE inhibition and reactivation, as well as a typical workflow for evaluating oxime efficacy.
Caption: Mechanism of AChE inhibition by this compound and reactivation by an oxime.
Caption: Experimental workflow for evaluating the efficacy of oxime reactivators.
Conclusion
The data presented in this guide underscores the ongoing challenge in developing a universally effective oxime for nerve agent poisoning. While oximes like HI-6 and ICD-467 show promise in reactivating this compound-inhibited AChE, their efficacy is species-dependent, and concerns about toxicity and blood-brain barrier penetration remain.[2] MMB-4, in contrast, has been shown to be largely ineffective against soman.[2] Future research must focus on developing broad-spectrum oximes with improved safety profiles and the ability to reach the central nervous system. The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to this critical endeavor.
References
- 1. anti-inflammatory-peptide-1.com [anti-inflammatory-peptide-1.com]
- 2. Comparison of several oximes on reactivation of soman-inhibited blood, brain and tissue cholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methantheline improves the reactivation by HI 6 of human erythrocyte acetylcholinesterase inhibited by soman in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Stability of Chlorosoman: A Comparative Guide to its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation of Chlorosoman, a potent organophosphorus compound, with its close analog, Soman. Due to the limited availability of direct quantitative data for this compound, this guide leverages the extensive research on Soman to provide a robust comparative analysis. The structural similarity between the two compounds, differing only by the substitution of a fluorine atom in Soman with a chlorine atom in this compound, allows for a scientifically grounded inference of this compound's degradation profile. This document details the primary degradation pathways, identifies key degradation products, and outlines the analytical methodologies for their confirmation, supported by experimental data from studies on Soman.
Executive Summary
This compound, a chlorine analog of the nerve agent Soman, is presumed to undergo rapid hydrolysis as its primary degradation pathway, especially in aqueous environments. This process is significantly influenced by pH and temperature. The principal degradation product is expected to be Pinacolyl Methylphosphonic Acid (PMPA), a less toxic but stable marker for the presence of the parent compound. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the identification and quantification of these degradation products. This guide presents a comparative analysis of this compound's expected degradation profile against the well-documented degradation of Soman, offering valuable insights for researchers in the field of chemical security and drug development.
Degradation Pathway and Products: A Comparative Analysis
The primary degradation route for both this compound and Soman is hydrolysis. In the presence of water, the P-Cl bond in this compound and the P-F bond in Soman are cleaved, leading to the formation of a phosphonic acid and the corresponding hydrohalic acid.
Table 1: Comparison of Hydrolysis Products of this compound and Soman
| Precursor | Primary Degradation Pathway | Key Degradation Product | Secondary Degradation Product |
| This compound | Hydrolysis | Pinacolyl Methylphosphonic Acid (PMPA) | Hydrochloric Acid (HCl) |
| Soman | Hydrolysis | Pinacolyl Methylphosphonic Acid (PMPA) | Hydrofluoric Acid (HF) |
Note: Data for this compound is inferred from the known degradation of Soman.
Degradation Kinetics: The Influence of Environmental Factors
Table 2: Comparative Hydrolysis Half-life of Soman at Various pH Levels
| Compound | pH | Temperature (°C) | Half-life |
| Soman | 7.0 | 25 | ~30-40 hours |
| Soman | 8.0 | 25 | ~3-4 hours |
| Soman | 9.0 | 25 | ~20-30 minutes |
Source: Data compiled from various studies on Soman hydrolysis.
It is anticipated that this compound will exhibit a similar trend of increased degradation rates with increasing pH.
Experimental Protocols for Degradation Product Identification
Accurate identification of degradation products is paramount for confirming the presence of the parent compound and for forensic analysis. The following are detailed methodologies for the key analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the primary degradation product, PMPA, is a polar and non-volatile compound, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis.
Protocol for GC-MS Analysis of PMPA (as a surrogate for this compound degradation product):
-
Sample Preparation:
-
Aqueous samples are acidified and extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.
-
-
Derivatization (Methylation):
-
The dried extract is reconstituted in a suitable solvent (e.g., methanol).
-
A methylating agent, such as diazomethane or (trimethylsilyl)diazomethane, is added to the sample. The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes) to convert PMPA to its methyl ester.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-550.
-
-
Data Analysis:
-
The retention time and mass spectrum of the derivatized PMPA in the sample are compared with those of a known standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. It is particularly useful for identifying the structure of degradation products without the need for derivatization.
Protocol for NMR Analysis of PMPA:
-
Sample Preparation:
-
The sample containing the degradation product is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).
-
An internal standard (e.g., trimethylsilyl propanoic acid, TSP) may be added for chemical shift referencing and quantification.
-
-
NMR Acquisition:
-
¹H and ³¹P NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, the solvent signal may be suppressed using appropriate pulse sequences.
-
For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis:
-
The chemical shifts and coupling constants of the signals in the ¹H and ³¹P NMR spectra are compared with those of authentic PMPA. Key expected signals for PMPA include a characteristic signal in the ³¹P NMR spectrum and signals corresponding to the pinacolyl and methyl groups in the ¹H NMR spectrum.
-
Table 3: Key NMR Spectroscopic Data for Pinacolyl Methylphosphonic Acid (PMPA)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ³¹P | ~33-35 | Singlet (proton-decoupled) | - | P-OH |
| ¹H | ~3.8-4.2 | Multiplet | CH-O-P | |
| ¹H | ~1.4-1.6 | Doublet | ~16-18 Hz | P-CH₃ |
| ¹H | ~1.2-1.4 | Doublet | ~6-7 Hz | CH-CH₃ |
| ¹H | ~0.9 | Singlet | C-(CH₃)₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
Visualizing Degradation and Analysis Workflows
To further clarify the processes involved, the following diagrams illustrate the degradation pathway of this compound and the experimental workflow for its analysis.
Navigating the Analytical Maze: A Comparative Guide to Chlorosoman Quantification
For researchers, scientists, and drug development professionals navigating the complexities of organophosphate analysis, the accurate quantification of compounds like Chlorosoman is paramount. This guide provides a comprehensive comparison of relevant analytical methodologies, supported by available experimental data for closely related organophosphate nerve agents, offering a robust framework for selecting the most appropriate technique.
This compound, a chlorine analog of the nerve agent Soman, is a highly toxic organophosphorus compound.[1] Due to its hazardous nature and its role as a precursor to Soman, sensitive and accurate detection and quantification methods are critical for safety, environmental monitoring, and research applications. While specific comparative studies on this compound quantification are limited, this guide draws upon established analytical techniques for Soman and other organophosphate nerve agents (OPNAs), which are directly applicable due to their structural similarities.
Comparative Analysis of Quantification Methods
The selection of a suitable quantification method depends on various factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the performance of key analytical techniques used for the detection of OPNAs, providing a baseline for assessing their applicability to this compound.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Throughput | Key Advantages | Key Disadvantages |
| GC-ICP-MS | Sarin, Soman, Cyclosarin | ≈0.12–0.14 ng/mL[2] | 0.1–1 ng/mL[2] | <5%[2] | Moderate | Exceptionally low detection limits, wide dynamic range.[2] | High instrumentation cost, requires skilled operator. |
| GC-FPD | Sarin, Soman, Cyclosarin | ≈0.36–0.43 ng/mL[2] | 0.1–1 ng/mL[2] | <5%[2] | High | Good sensitivity, selective for phosphorus and sulfur compounds.[2] | Lower sensitivity compared to GC-ICP-MS.[2] |
| LC/MS/MS | OPNA Metabolites | As low as 30 pg/mL | 1-200 ng/mL (clinically relevant range) | 2.1-3.6% | High (288 samples/day)[3] | High sensitivity and selectivity, suitable for biological matrices.[3] | Can be affected by matrix effects. |
| Electrochemical Sensor | Methyl Parathion (OP) | 1-3 ng/mL | 5-100 ng/mL | 5.3% | High | Fast, simple, portable. | Lower selectivity compared to chromatographic methods. |
| DESI-MS Imaging | Pinacolyl methylphosphonic acid (Soman metabolite) | - | 10.0–50.0 ng/g (linear range) | <20% | Low to Moderate | Visual detection in tissues, no sample pretreatment.[4] | Semi-quantitative, lower precision. |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are summaries of the methodologies for the key techniques discussed.
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)
This technique offers ultra-sensitive analysis by coupling the separation power of gas chromatography with the elemental detection capabilities of ICP-MS.
Sample Preparation: Diluted samples of the analytes are prepared in a suitable organic solvent under controlled laboratory conditions.
Instrumentation: A gas chromatograph is interfaced with an inductively coupled plasma mass spectrometer.
Procedure:
-
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.
-
The separated compounds elute from the GC column and are introduced into the argon plasma of the ICP-MS.
-
In the plasma, the analyte molecules are dissociated into atoms, which are then ionized.
-
The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the specific detection of phosphorus (for organophosphates).
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Metabolites
This method is highly effective for quantifying nerve agent metabolites in biological samples like urine.
Sample Preparation: A selective sample preparation method using non-bonded silica solid-phase extraction is employed, which can be partially automated.
Instrumentation: A liquid chromatograph is coupled to a tandem mass spectrometer.
Procedure:
-
The extracted sample is injected into the LC system.
-
Hydrophilic interaction chromatography (HILIC) is used to separate the polar metabolites.
-
The separated metabolites are introduced into the mass spectrometer.
-
The first mass spectrometer selects the parent ion of the target metabolite, which is then fragmented.
-
The second mass spectrometer detects specific fragment ions, providing high selectivity and sensitivity.
Visualizing the Pathways and Workflows
Understanding the mechanism of action and the analytical workflow is essential for accurate quantification.
Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.
Caption: General experimental workflow for GC-ICP-MS analysis.
Caption: Decision tree for selecting a suitable quantification method.
Conclusion
The accurate quantification of this compound is a challenging but critical task. While direct comparative data for this compound is not abundant, the established methods for analogous organophosphate nerve agents provide a strong foundation for analysis. Techniques such as GC-ICP-MS and LC/MS/MS offer high sensitivity and selectivity, making them suitable for trace-level detection in various matrices. For applications requiring rapid and portable analysis, electrochemical sensors present a viable alternative, albeit with lower selectivity. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the nature of the sample, and available resources. This guide provides the necessary data and conceptual frameworks to assist researchers in making informed decisions for the reliable quantification of this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The determination of organophosphonate nerve agent metabolites in human urine by hydrophilic interaction liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Visual detection of soman metabolites in zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Mitigating Risk: Procedural Guidance for the Safe Disposal of Chlorosoman
For Immediate Release
Summary: This document provides essential safety and logistical information for the proper disposal of Chlorosoman, a highly toxic organophosphorus compound and a precursor to the Soman nerve agent. Due to its extreme toxicity and classification as a Schedule 1 chemical under the Chemical Weapons Convention, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. The primary method of disposal is chemical neutralization through hydrolysis, which transforms the compound into less toxic substances. This guide is intended for researchers, scientists, and drug development professionals trained in handling highly hazardous materials.
I. Immediate Safety and Handling Precautions
This compound is a potent acetylcholinesterase inhibitor and is highly toxic through inhalation, ingestion, and dermal contact. It is also water-reactive, producing corrosive hydrochloric acid upon contact with moisture. All handling and disposal operations must be conducted in a certified and properly functioning chemical fume hood.
Personnel Protection: A comprehensive personal protective equipment (PPE) ensemble is mandatory. This includes:
-
Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).
-
Body Protection: A chemical-resistant suit or apron over a lab coat.
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., butyl rubber).
-
Eye Protection: Chemical splash goggles and a face shield.
An emergency shower and eyewash station must be immediately accessible. Personnel must be trained in emergency procedures for accidental exposure.
II. Chemical Neutralization: The Primary Disposal Method
The recommended method for the disposal of this compound is through chemical neutralization via hydrolysis with a strong alkaline solution. This process breaks down the toxic organophosphorus ester bonds. The following procedure is based on established methods for the disposal of G-series nerve agents, such as Soman.
Experimental Protocol: Laboratory-Scale Neutralization of this compound
-
Preparation of Neutralization Solution: Prepare a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in water. The addition of hot water can accelerate the hydrolysis reaction. A common neutralizing solution consists of a 10% aqueous solution of NaOH.
-
Reaction Setup:
-
Conduct the entire procedure within a chemical fume hood.
-
Use a reaction vessel made of a material resistant to strong bases and the reaction byproducts.
-
Place the reaction vessel in a secondary containment bin.
-
-
Neutralization Process:
-
Slowly and carefully add the this compound to the neutralizing solution. The reaction is exothermic, and a controlled addition is crucial to prevent excessive heat generation and potential splashing.
-
Continuously stir the mixture to ensure complete reaction.
-
Allow the reaction to proceed for a sufficient duration to ensure complete destruction of the this compound. The required time can vary based on concentration and temperature.
-
-
Verification of Destruction (Recommended): Before final disposal, it is recommended to test the resulting solution (hydrolysate) to confirm the complete destruction of the this compound. This can be done using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), if available and feasible within the safety constraints of the laboratory.
-
Waste Management: The resulting hydrolysate, while significantly less toxic than this compound, is still considered hazardous waste. It should be collected in a properly labeled, sealed, and compatible waste container. Dispose of the hydrolysate and any contaminated materials (e.g., gloves, labware) through an accredited hazardous waste disposal service in accordance with all local, state, and federal regulations.
III. Quantitative Data for Neutralization of G-Series Agents
Direct, publicly available quantitative data for the neutralization of this compound is limited due to its classification. However, data from studies on its close analog, Soman (GD), can provide valuable insights into the reaction kinetics. The following table summarizes key parameters from research on Soman neutralization.
| Parameter | Value / Condition | Source Citation |
| Neutralizing Agent | Hypochlorite (ClO⁻) ions | [1] |
| pH | 8.0 | [1] |
| Concentration of ClO⁻ | 3.22 x 10⁻³ M | [1] |
| Reaction Half-Life | 82.5 seconds (approximately 875 times shorter than in water at the same pH) | [1] |
| Catalysis Rate Constant | 2.6 M⁻¹ s⁻¹ | [1] |
Note: This data is for Soman (GD) and should be used as a guideline. A specific disposal protocol for this compound should be developed and validated by qualified personnel within the institution.
IV. Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Chlorosoman
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides essential safety protocols and logistical plans for the handling of Chlorosoman, a highly toxic organophosphorus compound. Due to its classification as a Schedule 1 chemical weapon analog and the limited availability of specific data, all procedures outlined below are based on the established best practices for its close structural analog, Soman. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Profile
This compound is a potent cholinesterase inhibitor, posing a severe and immediate threat to life upon exposure through inhalation, skin contact, or ingestion. It is a colorless liquid that may have a faint fruity or camphor-like odor and is reactive with water, potentially forming corrosive hydrochloric acid.[1][2] The extreme toxicity of this compound necessitates the most stringent safety precautions in a laboratory setting.
Exposure Limits and Toxicity Data
All personnel must be thoroughly familiar with the exposure limits established for Soman, which should be applied to all work with this compound. Medical surveillance, including baseline and periodic cholinesterase level monitoring, is mandatory for all individuals handling this substance.[3][4]
| Parameter | Value (for Soman) | Source |
| LD50 (Mouse, subcutaneous) | 185 mg/kg | [5] |
| Immediately Dangerous to Life or Health (IDLH) | 0.05 mg/m³ | [6] |
| Short-Term Exposure Limit (STEL) | 5.0 x 10⁻⁵ mg/m³ | [6] |
| Worker Population Limit (WPL) (8-hour TWA) | 3.0 x 10⁻⁵ mg/m³ | [6] |
| General Population Limit (GPL) (24-hour TWA) | 1.0 x 10⁻⁶ mg/m³ | [6] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers against exposure. A risk assessment must be conducted before any handling, but the minimum required PPE for any work with this compound is Level A protection.
PPE Ensemble Specifications
| Component | Specification | Rationale |
| Respiratory Protection | NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) in a positive-pressure mode. | Provides the highest level of respiratory protection against unknown and high concentrations of vapor. |
| Protective Suit | Totally-Encapsulating Chemical Protective (TECP) suit (e.g., DuPont™ Tychem® TK). | Offers full-body protection against liquid splashes and vapor. Seams must be stitched and over-taped.[1][7] |
| Gloves | Double-gloving is mandatory. Inner Glove: Chemical-resistant (e.g., Nitrile). Outer Glove: Butyl rubber or Viton®. | Butyl rubber and Viton® offer the best resistance to Soman. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.[6][8] |
| Footwear | Chemical-resistant boots with steel toe and shank, worn over the suit's integrated socks. | Protects against splashes and physical hazards. |
Glove Selection and Breakthrough Time Data (for Soman)
Breakthrough time is the time it takes for a chemical to permeate through the glove material. This data is critical for determining the maximum safe usage time for a pair of gloves. Note that breakthrough times can vary by manufacturer and glove thickness.[5][7]
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | > 480 | Excellent: Recommended for prolonged handling. |
| Viton® | > 480 | Excellent: Recommended for prolonged handling. |
| Neoprene | Variable (often < 60) | Fair: Suitable for short-duration tasks only. |
| Nitrile | Variable (often < 30) | Poor: Not recommended for direct handling; suitable as an inner glove.[7][9] |
Operational Plan: Standard Operating Procedure (SOP)
This SOP outlines the essential steps for safely handling this compound in a laboratory setting. All procedures must be conducted by a minimum of two trained and authorized personnel (buddy system).
Pre-Operational Checks
-
Authorization: Confirm that the planned experiment is authorized and a risk assessment is complete and signed.
-
Medical Surveillance: Verify that all personnel have up-to-date cholinesterase monitoring records.
-
Engineering Controls:
-
PPE Inspection:
-
Visually inspect the SCBA for full pressure and proper function.
-
Inspect the TECP suit for any tears, punctures, or seam damage.
-
Inspect gloves for any imperfections.[11]
-
-
Emergency Preparedness:
-
Ensure spill kits containing appropriate absorbent materials and decontaminants are readily available.
-
Confirm that an antidote kit (containing atropine and pralidoxime chloride, if deemed appropriate by occupational health) is accessible, and personnel are trained in its use.
-
Handling Procedure (within a Glove Box or Fume Hood)
-
Donning PPE: Don all required PPE in the correct sequence in a designated clean area. The buddy will assist and verify proper donning.
-
Transfer of Materials: All materials and equipment required for the experiment should be placed inside the glove box or fume hood before introducing this compound.
-
Weighing and Aliquoting:
-
Conduct all manipulations of neat this compound within a glove box.[5]
-
Use disposable equipment wherever possible to minimize decontamination requirements.
-
For dilutions, add the agent to the solvent slowly.
-
-
Experimental Operations:
-
Keep all containers of this compound sealed when not in immediate use.
-
Work with the smallest quantities necessary for the experiment.
-
-
Post-Handling:
-
Upon completion of the experimental work, securely seal all containers of this compound and its waste products.
-
Decontaminate all surfaces and non-disposable equipment within the glove box or fume hood before removal.
-
Post-Operational Procedures
-
Initial Decontamination: The outer layer of the TECP suit and gloves of the primary handler are decontaminated by the buddy using a recommended decontamination solution.
-
Doffing PPE: Doff PPE in the designated doffing area, following a strict procedure to avoid cross-contamination. The buddy will assist.
-
Personal Decontamination: The handler should immediately shower thoroughly with soap and water.
-
Waste Segregation: All contaminated PPE and disposable materials must be segregated into designated, sealed hazardous waste containers.
Disposal Plan
All waste generated from work with this compound is considered acutely hazardous waste and must be disposed of following strict institutional and regulatory guidelines.
Waste Segregation and Containment
| Waste Stream | Container Type | Labeling |
| Liquid Waste (Neat or Concentrated) | Leak-proof, chemically compatible (e.g., glass) container with a screw cap. Placed in secondary containment. | "Hazardous Waste: Acutely Toxic, this compound" |
| Contaminated Solvents | As above. Do not mix with other solvent waste streams. | "Hazardous Waste: Acutely Toxic, this compound in [Solvent Name]" |
| Solid Waste (Gloves, wipes, pipette tips, etc.) | Puncture-resistant container, double-bagged with clear, heavy-duty plastic bags. | "Hazardous Waste: Acutely Toxic Solid Waste, this compound" |
| Contaminated Glassware | Puncture-proof container specifically for broken glass. | "Hazardous Waste: Acutely Toxic Sharps, this compound" |
| Decontamination Solutions | Leak-proof, chemically compatible container. | "Hazardous Waste: Decontamination Solution (this compound)" |
Disposal Procedure
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7]
-
Storage: Store all this compound waste in a designated and secure satellite accumulation area, segregated from incompatible materials.
-
Pickup: Contact your institution's Environmental Health & Safety (EHS) office for a scheduled pickup of the hazardous waste. Do not transport the waste yourself.
-
Empty Containers: Any "empty" container that held neat this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Only then can the defaced container be disposed of as regular trash.
Emergency Response: this compound Spill
The following workflow outlines the immediate actions to be taken in the event of a this compound spill within a laboratory.
Caption: Workflow for responding to a this compound spill.
References
- 1. researchgate.net [researchgate.net]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. alabamapublichealth.gov [alabamapublichealth.gov]
- 6. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. sgnitrilegloves.com [sgnitrilegloves.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
